molecular formula C23H21FN6O3 B10831599 (Rac)-Lartesertib CAS No. 2020089-41-0

(Rac)-Lartesertib

Cat. No.: B10831599
CAS No.: 2020089-41-0
M. Wt: 448.4 g/mol
InChI Key: WNEFOSMCGCLLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lartesertib is under investigation in clinical trial NCT06433219 (Tuvusertib Combined With Niraparib or Lartesertib in Participants With Epithelial Ovarian Cancer (Ddriver EOC 302)).
Lartesertib is an orally bioavailable ATP-competitive inhibitor of ataxia telangiectasia mutated kinase (ATM), with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, lartesertib targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, by preventing DNA damage repair, M4076 sensitizes tumor cells to chemo- and radiotherapy and increases their anti-tumor activity. ATM, a serine/threonine protein kinase upregulated in a variety of cancer cell types, is activated in response to DNA damage and plays a key role in DNA-strand repair.
LARTESERTIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2020089-41-0

Molecular Formula

C23H21FN6O3

Molecular Weight

448.4 g/mol

IUPAC Name

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxy-4-pyridinyl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3

InChI Key

WNEFOSMCGCLLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C

Origin of Product

United States

Foundational & Exploratory

(Rac)-Lartesertib: A Technical Guide to its ATM Kinase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical serine/threonine protein kinase that plays a central role in the DNA Damage Response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair. This disruption of the DDR machinery sensitizes cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapies, and can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways.[5][6] This technical guide provides an in-depth overview of the this compound ATM kinase inhibition pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

Lartesertib targets and binds to the ATP-binding pocket of the ATM kinase, preventing its autophosphorylation and subsequent activation in response to DNA double-strand breaks.[1] This inhibition blocks the phosphorylation of numerous downstream substrates, including Checkpoint Kinase 2 (CHK2), p53, and KAP1, thereby abrogating the G1/S and G2/M cell cycle checkpoints and hindering DNA repair processes.[4][7] The persistent DNA damage in cancer cells ultimately leads to apoptosis or mitotic catastrophe.

Quantitative Data

The following tables summarize the key quantitative data for this compound (M4076).

Table 1: In Vitro Potency and Selectivity

ParameterValueCell Line/Assay ConditionReference
IC50 (ATM kinase) < 1 nMBiochemical Assay[1][8]
IC50 (ATM kinase) 0.2 nMCell-free assay (near ATM Km for ATP)[7][9][10]
IC50 (ATM kinase) 0.7 nMCell-free assay (1 mM ATP)[7]
IC50 (pATM inhibition) 9 - 64 nMCellular Assay (various cancer cell lines)[7]
IC50 (pCHK2 inhibition) 9 - 64 nMCellular Assay (various cancer cell lines)[7]
IC50 (DNA-PK) 600 nMBiochemical Assay[10]
IC50 (PI3K) 9 µMCellular Assay (PC3 cells)[7]

Table 2: Clinical Pharmacokinetics (Phase I, Monotherapy)

ParameterValueDose RangeReference
Maximum Tolerated Dose (MTD) 300 mg once daily100-400 mg once daily[5][11][12][13]
Median Time to Max. Plasma Conc. (Tmax) 1 - 2 hours100-400 mg once daily[5][11][12][13]
Mean Elimination Half-life (t1/2) 5 - 7 hours100-400 mg once daily[5][11][12][13]
Target Inhibition (γ-H2AX reduction) 80 - 100%100-400 mg once daily[5][11][12][13]

Experimental Protocols

ATM Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of Lartesertib against ATM kinase.

  • Materials:

    • Recombinant human ATM kinase

    • Biotinylated peptide substrate

    • ATP

    • Lartesertib (M4076)

    • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)

    • Assay buffer

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of Lartesertib in DMSO.

    • In a 384-well plate, add ATM kinase, biotinylated peptide substrate, and Lartesertib dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents.

    • Incubate to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.

    • Calculate the ratio of the two emission signals and plot the results against the Lartesertib concentration to determine the IC50 value.

Western Blotting for ATM Pathway Inhibition

This protocol details the use of Western blotting to assess the effect of Lartesertib on the phosphorylation of ATM and its downstream targets in cultured cells.

  • Materials:

    • Cancer cell line (e.g., A549)

    • Lartesertib (M4076)

    • DNA-damaging agent (e.g., ionizing radiation)

    • Lysis buffer

    • Protein quantification assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-pCHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, anti-β-actin

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Pre-treat cells with various concentrations of Lartesertib for a specified time (e.g., 1 hour).

    • Induce DNA damage by exposing cells to ionizing radiation.

    • Incubate for a further period (e.g., 1-6 hours) to allow for ATM pathway activation.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of Lartesertib on cancer cell viability, often in combination with a DNA-damaging agent.

  • Materials:

    • Cancer cell line

    • Lartesertib (M4076)

    • DNA-damaging agent

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with serial dilutions of Lartesertib, with or without a fixed concentration of a DNA-damaging agent.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

The following diagrams illustrate the ATM kinase inhibition pathway by this compound and a typical experimental workflow.

ATM_Inhibition_Pathway cluster_upstream Upstream Events cluster_atm_activation ATM Activation cluster_lartesertib_action Lartesertib Action cluster_downstream Downstream Signaling DNA_DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 Phosphorylation p53 p53 ATM_active->p53 Phosphorylation DNARepair DNA Repair ATM_active->DNARepair Lartesertib This compound (M4076) Lartesertib->ATM_active pCHK2 p-CHK2 (T68) CHK2->pCHK2 p_p53 p-p53 (S15) p53->p_p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis

Caption: ATM Kinase Inhibition Pathway by this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Lartesertib +/- DNA Damaging Agent Start->Treatment Incubation Incubation Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint WesternBlot Western Blot (Protein Phosphorylation) Endpoint->WesternBlot CellViability Cell Viability Assay (e.g., MTT) Endpoint->CellViability DataAnalysis Data Analysis (IC50, etc.) WesternBlot->DataAnalysis CellViability->DataAnalysis

Caption: General Experimental Workflow for Lartesertib Evaluation.

Conclusion

This compound (M4076) is a highly potent and selective inhibitor of ATM kinase with a well-defined mechanism of action. Its ability to disrupt the DNA damage response pathway makes it a promising therapeutic agent, particularly in combination with DNA-damaging therapies, for the treatment of various cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other ATM inhibitors. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of Lartesertib in oncology.[5][13]

References

(Rac)-Lartesertib and PARP Inhibitors: A Technical Guide to Synthetic Lethality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeting of DNA Damage Response (DDR) pathways has emerged as a pivotal strategy in oncology. This technical guide provides an in-depth analysis of the synthetic lethal relationship between (Rac)-Lartesertib (also known as M4076), a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, and Poly (ADP-ribose) polymerase (PARP) inhibitors. By inhibiting ATM, Lartesertib compromises the repair of DNA double-strand breaks (DSBs), rendering cancer cells highly dependent on other DDR pathways, notably the single-strand break repair mechanism mediated by PARP. The concurrent inhibition of both ATM and PARP leads to a synergistic accumulation of cytotoxic DNA damage, providing a powerful therapeutic strategy, particularly for overcoming resistance to PARP inhibitors. This document outlines the preclinical evidence, quantitative data, detailed experimental methodologies, and the underlying signaling pathways that govern this potent anti-cancer combination.

Mechanism of Action and the Principle of Synthetic Lethality

This compound is an orally bioavailable small molecule that targets and inhibits the kinase activity of ATM, a master regulator of the cellular response to DNA double-strand breaks (DSBs)[1][2]. ATM activation initiates a signaling cascade that leads to cell cycle arrest and DNA repair, primarily through homologous recombination (HR)[2].

PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, upon encountering a replication fork, are converted into DSBs. In cells with a functional HR pathway, these DSBs can be efficiently repaired.

The concept of synthetic lethality is exploited when an ATM inhibitor like Lartesertib is combined with a PARP inhibitor. In this scenario:

  • PARP inhibition leads to an accumulation of DSBs.

  • ATM inhibition by Lartesertib prevents the efficient repair of these DSBs via the HR pathway.

  • The combination of unrepaired DSBs and a compromised cell cycle checkpoint due to ATM inhibition results in catastrophic genomic instability and, ultimately, selective cancer cell death.

This synthetic lethal interaction is particularly promising for treating tumors that have developed resistance to PARP inhibitors or those that do not harbor BRCA1/2 mutations but may have other alterations in DDR pathways[1].

Preclinical Data: Synergistic Efficacy of this compound and PARP Inhibitors

Preclinical studies have demonstrated a strong synergistic anti-tumor effect when Lartesertib (M4076) is combined with various PARP inhibitors.

In Vitro Synergy

A comprehensive in vitro screen of Lartesertib in combination with 79 different anticancer agents across 34 cancer cell lines identified PARP inhibitors as the most synergistic partners. This synergy was observed to be independent of the BRCA mutation status of the cell lines[1]. The Bliss excess method was used to calculate the synergy score, with a median Bliss excess of >0.1 indicating strong synergy[1].

PARP Inhibitor Synergy with Lartesertib (M4076) Cell Line Context Reference
TalazoparibStrong Synergy (Median Bliss Excess >0.1)Panel of 34 cancer cell lines[1]
RucaparibStrong Synergy (Median Bliss Excess >0.1)Panel of 34 cancer cell lines[1]
NiraparibStrong Synergy (Median Bliss Excess >0.1)Panel of 34 cancer cell lines[1]
VeliparibStrong Synergy (Median Bliss Excess >0.1)Panel of 34 cancer cell lines[1]
OlaparibStrong Synergy (Median Bliss Excess >0.1)Panel of 34 cancer cell lines[1]
In Vivo Efficacy

The synergistic effect observed in vitro was validated in in vivo studies using a patient-derived xenograft (PDX) model of triple-negative breast cancer (HBC-x9), which is a BRCA wild-type model[1][3].

In these studies, Lartesertib monotherapy showed no significant antitumor effect, and PARP inhibitors alone exhibited only slight tumor growth inhibition. However, the combination of Lartesertib with either rucaparib or niraparib resulted in a marked combination benefit and enhanced tumor growth inhibition[1][3].

Treatment Group Tumor Model Key Finding Reference
Lartesertib + RucaparibHBC-x9 (TNBC PDX, BRCA-wt)Marked combination benefit in tumor growth inhibition.[1][3]
Lartesertib + NiraparibHBC-x9 (TNBC PDX, BRCA-wt)Marked combination benefit in tumor growth inhibition.[1][3]

Signaling Pathways and Experimental Workflows

ATM-PARP Synthetic Lethality Signaling Pathway

The following diagram illustrates the signaling pathway underlying the synthetic lethal interaction between Lartesertib and PARP inhibitors.

SyntheticLethality ATM-PARP Synthetic Lethality Pathway SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits Replication DNA Replication SSB->Replication leads to BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to ATM ATM DSB->ATM activates Apoptosis Apoptosis DSB->Apoptosis unrepaired leads to HR Homologous Recombination (HR) Repair ATM->HR activates CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest induces HR->DSB repairs PARPi PARP Inhibitor PARPi->PARP inhibits Lartesertib This compound Lartesertib->ATM inhibits

Caption: ATM-PARP Synthetic Lethality Pathway.

Experimental Workflow for Assessing Synergy

The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of Lartesertib and PARP inhibitors.

ExperimentalWorkflow Synergy Assessment Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cancer Cell Line Culture DrugTreatment 2. Treat with Lartesertib, PARPi, and Combination CellCulture->DrugTreatment ViabilityAssay 3. Cell Viability Assay (e.g., MTT) DrugTreatment->ViabilityAssay ApoptosisAssay 5. Apoptosis Assay (e.g., Annexin V) DrugTreatment->ApoptosisAssay DNA_DamageAssay 6. DNA Damage Assay (e.g., γH2AX) DrugTreatment->DNA_DamageAssay SynergyAnalysis 4. Synergy Analysis (e.g., Bliss Score) ViabilityAssay->SynergyAnalysis Xenograft 1. Establish Xenograft/PDX Model AnimalTreatment 2. Treat Animal Cohorts Xenograft->AnimalTreatment TumorMonitoring 3. Monitor Tumor Growth and Body Weight AnimalTreatment->TumorMonitoring EfficacyAnalysis 4. Analyze Tumor Growth Inhibition TumorMonitoring->EfficacyAnalysis

Caption: Experimental Workflow for Synergy Assessment.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • This compound and PARP inhibitor of choice

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Lartesertib, the PARP inhibitor, and the combination of both at a fixed ratio. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and calculate the combination index (CI) or synergy score (e.g., Bliss score) to quantify the drug interaction.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After drug treatment for the desired time (e.g., 48 hours), harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

DNA Damage Quantification (γH2AX Staining)

This immunofluorescence assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).

Materials:

  • Cells grown on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation: Treat cells with the drugs as required. After treatment, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Conclusion and Future Directions

The synthetic lethal strategy of combining the ATM inhibitor this compound with PARP inhibitors represents a highly promising approach for the treatment of a broad range of cancers, including those that are resistant to PARP inhibitor monotherapy and those without BRCA mutations. The strong preclinical evidence of synergy, both in vitro and in vivo, provides a solid rationale for the clinical development of this combination. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and to optimize dosing schedules to maximize efficacy while managing potential toxicities. The ongoing and future clinical trials investigating Lartesertib in combination with PARP inhibitors are eagerly awaited and have the potential to expand the therapeutic landscape for patients with difficult-to-treat malignancies.

References

Investigating the Stereochemical Properties of Lartesertib: A Technical Guide on its Atropisomeric Nature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the stereochemical properties of Lartesertib (M4076), a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Contrary to initial considerations of chirality arising from a stereocenter, the key stereochemical feature of Lartesertib is atropisomerism. Lartesertib is administered as a single, stable atropisomer.[1] This guide will delve into the concept of atropisomerism, its significance in drug development, the known information about Lartesertib's stereochemistry, and the general experimental protocols for analyzing such molecules.

Introduction to Atropisomerism in Drug Development

Atropisomers are stereoisomers that result from hindered rotation around a single bond. This restricted rotation, typically due to bulky substituents, creates a chiral axis, leading to non-superimposable mirror images. Unlike traditional chiral centers, the interconversion of atropisomers does not involve the breaking and forming of covalent bonds but rather overcoming a rotational energy barrier.

The stability of atropisomers is a critical factor in drug development. If the rotational barrier is low, the atropisomers can interconvert readily at physiological temperatures, and the compound may be treated as a single, achiral entity. However, if the barrier is high enough to allow for the isolation of individual atropisomers (generally a half-life of interconversion of >1000 seconds at a given temperature), they are considered stable and are treated as distinct chemical entities. In such cases, the different atropisomers can exhibit distinct pharmacological and toxicological profiles.

Lartesertib: A Single Atropisomer Drug Candidate

Lartesertib has been identified as a stable, single atropisomer.[1] This indicates that the molecule possesses a sufficiently high rotational energy barrier to prevent interconversion of its atropisomeric forms under physiological conditions. The decision to develop a single atropisomer is often driven by the potential for improved potency, selectivity, and a more favorable safety profile compared to a mixture of atropisomers.

While it is confirmed that Lartesertib is a single atropisomer, specific quantitative data regarding its atropisomeric properties, such as the rotational energy barrier and rate of racemization, are not publicly available in the reviewed literature. The following table illustrates the type of quantitative data that would be essential for a comprehensive understanding of Lartesertib's atropisomeric profile.

Table 1: Atropisomeric Properties of Lartesertib (Illustrative Data)

ParameterValueMethod
Rotational Energy Barrier (ΔG‡)Data not availablee.g., Dynamic NMR, Chiral HPLC
Half-life of Racemization (t½) at 37°CData not availablee.g., Chiral HPLC
Specific Rotation [α]DData not availablePolarimetry
Atropisomeric Purity>99% (Hypothetical)Chiral HPLC

Note: The values in this table are for illustrative purposes only, as specific experimental data for Lartesertib were not found in the public domain.

Experimental Protocols for Atropisomer Analysis

The characterization and quality control of a single atropisomer drug substance involve a suite of analytical techniques. The following are general experimental protocols that would be employed in the investigation of Lartesertib's atropisomeric properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of atropisomers.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating atropisomers.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the atropisomers.

  • Detection: A UV detector is commonly used for quantification.

  • Quantification: The atropisomeric purity is determined by calculating the peak area percentage of the desired atropisomer relative to the total peak area of all atropisomers.

  • Dynamic HPLC: To determine the rotational energy barrier, the temperature of the chiral column can be varied. The rate of on-column interconversion can be used to calculate the energy barrier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to study the dynamics of atropisomerism.

Methodology:

  • Standard 1D and 2D NMR: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the isolated atropisomer.

  • Dynamic NMR (DNMR): By acquiring spectra at different temperatures, the coalescence of signals corresponding to the two atropisomers can be observed. The temperature at which the signals merge (the coalescence temperature) is related to the energy barrier of rotation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide through-space correlations that help to elucidate the three-dimensional structure and confirm the relative orientation of the substituents around the chiral axis.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a single atropisomer.

Methodology:

  • Crystal Growth: High-quality single crystals of the desired atropisomer are grown.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise atomic coordinates and confirming the absolute stereochemistry.

Lartesertib's Mechanism of Action: Inhibition of the ATM Signaling Pathway

Lartesertib is a potent inhibitor of the ATM kinase, a key regulator of the DNA damage response (DDR).[2][3] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the repair of DSBs, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Lartesertib Lartesertib Lartesertib->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M checkpoints) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair (Homologous Recombination) BRCA1->DNARepair Atropisomer_Analysis_Workflow cluster_workflow Atropisomer Analysis Workflow Synthesis Stereoselective Synthesis or Racemic Synthesis Separation Chiral Separation (e.g., Chiral HPLC, SFC) Synthesis->Separation Isolation Isolation of Single Atropisomer Separation->Isolation Structure_Confirmation Structural Confirmation (NMR, Mass Spec) Isolation->Structure_Confirmation Purity_Analysis Atropisomeric Purity (Chiral HPLC) Isolation->Purity_Analysis Stability_Analysis Stereochemical Stability (Dynamic HPLC/NMR) Isolation->Stability_Analysis Absolute_Configuration Absolute Configuration (X-ray Crystallography) Isolation->Absolute_Configuration Biological_Assay Biological Activity Assessment Isolation->Biological_Assay

References

(Rac)-Lartesertib: A Comprehensive Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase Ataxia telangiectasia-mutated (ATM).[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical signaling network that detects and repairs DNA double-strand breaks (DSBs).[1] In many cancers, the DDR pathway is dysregulated, making tumor cells reliant on specific DDR kinases like ATM for survival and proliferation. By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in tumors with other DDR defects or sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2]

This technical guide provides an in-depth overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Target Selectivity Profile of Lartesertib (M4076)

Lartesertib demonstrates exceptional selectivity for ATM kinase. The following tables summarize the quantitative data on its inhibitory activity against its primary target, closely related kinases of the PI3K-related kinase (PIKK) family, and a broader panel of kinases.

Table 1: Potency of Lartesertib against the Primary Target ATM

TargetIC50 (nM)Assay Conditions
ATM0.2TR-FRET assay, near Km for ATP

IC50: Half maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Selectivity of Lartesertib against PIKK Family Kinases

TargetIC50 (nM)Notes
ATR10,000Cellular assays showed no effect on ATR-CHK1 signaling up to 30 µM.
DNA-PK>10,000Cellular assays showed no effect on DNA-PK activation up to 30 µM.
mTOR>30,000
PI3Kα9,000Weakly affected in cellular assays.
PI3Kβ>10,000Unaffected in biochemical assays for the related compound M3541.
PI3Kδ>10,000Unaffected in biochemical assays for the related compound M3541.
PI3Kγ>10,000Unaffected in biochemical assays for the related compound M3541.

Data compiled from biochemical and cellular assays.[3]

Table 3: Broader Kinase Selectivity Profile of Lartesertib (M4076) at 1 µM

A comprehensive kinase screen of Lartesertib against a panel of 583 kinases was conducted by Reaction Biology Corporation. The results highlight the remarkable selectivity of the compound.[3]

Kinase Activity at 1 µM LartesertibNumber of KinasesPercentage of Panel
>50% activity (IC50 > 1,000 nM)56096%
<50% activity (IC50 100-1000 nM)223.8%
IC50 < 100 nM1 (ATM)0.2%

The 22 kinases that showed between 50% and 100% inhibition at 1 µM represent the minor off-targets of Lartesertib. For a closely related analog, M3541, a screen against 292 kinases identified only four off-targets with greater than 50% inhibition at 1 µM: ARK5, FMS, FMSY969C, and CLK2.[4]

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the mechanism of action of Lartesertib.

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive) MRN->ATM_inactive activates ATM_active ATM (active) p-ATM (Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates Lartesertib This compound (M4076) Lartesertib->ATM_active inhibits DDR DNA Damage Repair CHK2->DDR CCA Cell Cycle Arrest CHK2->CCA Apoptosis Apoptosis CHK2->Apoptosis p53->DDR p53->CCA p53->Apoptosis BRCA1->DDR BRCA1->CCA BRCA1->Apoptosis H2AX->DDR H2AX->CCA H2AX->Apoptosis

Caption: ATM Signaling Pathway and Lartesertib's Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of selectivity data. Below are representative protocols for in vitro kinase assays and cellular assays to determine inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Dilute the purified ATM kinase and a biotinylated substrate peptide to the desired concentrations in the kinase reaction buffer.

    • Prepare a serial dilution of Lartesertib in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the kinase.

    • Prepare a stop/detection buffer containing EDTA to chelate Mg2+ and stop the reaction, along with a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add the Lartesertib dilutions to the wells of a low-volume 384-well plate.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop/detection buffer.

    • Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal/donor signal).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for ATM Inhibition (Western Blot)

This protocol describes a method to assess the inhibition of ATM signaling in a cellular context by measuring the phosphorylation of a downstream target.

  • Cell Culture and Treatment:

    • Culture a suitable human cancer cell line (e.g., A549) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of Lartesertib for 1-2 hours.

    • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or a radiomimetic agent (e.g., bleomycin).

    • Incubate the cells for a specified time post-damage (e.g., 1 hour).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for a phosphorylated ATM target (e.g., anti-phospho-CHK2 Thr68 or anti-phospho-KAP1 Ser824) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total protein or a loading control (e.g., β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein or loading control signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.

Kinase_Inhibitor_Selectivity_Workflow cluster_discovery Compound Synthesis & Primary Screening cluster_profiling Selectivity Profiling cluster_validation Cellular Validation & Data Analysis Synthesis Compound Synthesis (this compound) PrimaryAssay Primary Target Assay (e.g., ATM TR-FRET) Synthesis->PrimaryAssay BroadPanel Broad Kinase Panel Screen (e.g., 500+ kinases at 1 µM) PrimaryAssay->BroadPanel PIKKPanel Focused PIKK Family Assay (ATR, DNA-PK, mTOR, PI3K) PrimaryAssay->PIKKPanel IC50_Determination IC50 Determination for Hits BroadPanel->IC50_Determination PIKKPanel->IC50_Determination CellularAssay Cell-Based Assays (Western Blot, etc.) DataAnalysis Data Analysis & Profile Generation CellularAssay->DataAnalysis IC50_Determination->CellularAssay

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

This compound is a highly potent and exceptionally selective inhibitor of ATM kinase. The comprehensive selectivity profiling data presented in this guide underscores its specificity, with minimal off-target activity against a wide range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic agent, as it is expected to minimize off-target toxicities and provide a wider therapeutic window. The detailed experimental protocols provided herein offer a framework for researchers to independently verify these findings and further explore the pharmacological properties of Lartesertib and other kinase inhibitors. The visualization of the ATM signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the compound's mechanism of action and the process of its characterization. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and DNA damage response.

References

The Genesis of a Novel ATM Kinase Inhibitor: A Technical Whitepaper on the Discovery and Synthesis of (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of (Rac)-Lartesertib (also known as M4076), a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Lartesertib is a promising clinical candidate for combination therapies with DNA-damaging agents in oncology.

Introduction: Targeting the DNA Damage Response Pathway

The DNA Damage Response (DDR) is a critical cellular network that detects and repairs DNA lesions, thereby maintaining genomic stability. A key regulator of the DDR is the ATM kinase, a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs).[1] In many cancer cells, the DDR pathway is dysregulated, making them reliant on specific repair mechanisms for survival. Inhibition of ATM kinase has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.[2] Lartesertib was developed by Merck KGaA to be a potent and selective inhibitor of ATM kinase.[3][4]

Discovery of this compound: From a New Chemical Class to a Clinical Candidate

The discovery of Lartesertib stemmed from a focused effort to identify novel, potent, and selective ATM inhibitors with favorable pharmacological properties. The journey began with the identification of a new chemical class of reversible 1,3-dihydro-imidazo[4,5-c]quinolin-2-one inhibitors of ATM kinase.

Lead Identification and Optimization

An early lead compound, M3541, demonstrated potent inhibition of ATM kinase activity.[4] However, further optimization was necessary to improve its pharmacological profile. This led to the development of Lartesertib (M4076), a structurally related analogue with enhanced properties.[4] The first public disclosure of the chemical structure of M4076 and its structure-activity relationship (SAR) was presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019.[5]

The optimization from M3541 to Lartesertib focused on improving key drug-like properties such as solubility and metabolic stability, while maintaining high potency against ATM kinase. This medicinal chemistry effort ultimately yielded a clinical candidate with a superior preclinical profile.

dot

Discovery_Workflow Figure 1. Discovery Workflow of Lartesertib cluster_Discovery Discovery Phase cluster_Development Preclinical & Clinical Development Target_Identification Target Identification (ATM Kinase) HTS High-Throughput Screening Target_Identification->HTS Initiates Hit_to_Lead Hit-to-Lead (Identification of Imidazo[4,5-c]quinolin-2-one scaffold) HTS->Hit_to_Lead Identifies Hits Lead_Optimization Lead Optimization (From M3541 to Lartesertib) Hit_to_Lead->Lead_Optimization Generates Lead Candidate_Selection Candidate Selection (this compound) Lead_Optimization->Candidate_Selection Yields Candidate Preclinical_Studies Preclinical Studies (In vitro & In vivo) Candidate_Selection->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Figure 1. Discovery Workflow of Lartesertib
Quantitative Biological Data

The following tables summarize the key quantitative data for Lartesertib and its predecessor, M3541, demonstrating the improved potency and efficacy of Lartesertib.

Table 1: In Vitro Potency of Lartesertib (M4076)

AssayIC50 (nM)
ATM Kinase Inhibition< 1

Data sourced from Fuchss et al., AACR Annual Meeting 2019.[5]

Table 2: Cellular Potency of Lartesertib (M4076) in A549 Lung Carcinoma Cells

ParameterIC50 (nM)
Inhibition of IR-induced ATM autophosphorylation (pS1981)1.8
Inhibition of IR-induced CHK2 phosphorylation (pT68)2.5

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core 1,3-dihydro-imidazo[4,5-c]quinolin-2-one heterocyclic system, followed by the introduction of the key side chains. The detailed synthetic route is outlined in patent WO2020193660.

General Synthetic Scheme

The synthesis of the imidazo[4,5-c]quinolin-2-one core generally involves the reaction of a substituted 3,4-diaminoquinoline with a carbonylating agent. Subsequent N-alkylation and palladium-catalyzed cross-coupling reactions are employed to introduce the substituted pyrazole and pyridine moieties.

dot

Synthesis_Workflow Figure 2. General Synthesis Workflow Starting_Materials Substituted Quinolines Core_Formation Formation of Imidazo[4,5-c]quinolin-2-one Core Starting_Materials->Core_Formation Functionalization Introduction of Side Chains (N-alkylation, Cross-coupling) Core_Formation->Functionalization Final_Product This compound Functionalization->Final_Product

Figure 2. General Synthesis Workflow
Experimental Protocol: Synthesis of a Key Intermediate

Disclaimer: The following is a representative protocol based on general synthetic methods for similar structures and should not be considered a direct replication of the proprietary synthesis of Lartesertib.

Synthesis of a 4-chloro-7-methoxy-3-nitroquinoline intermediate:

  • Nitration: A solution of 4-hydroxy-7-methoxyquinoline in sulfuric acid is treated with nitric acid at a controlled temperature to yield 4-hydroxy-7-methoxy-3-nitroquinoline.

  • Chlorination: The resulting 4-hydroxy-7-methoxy-3-nitroquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride, to afford 4-chloro-7-methoxy-3-nitroquinoline.

Further steps would involve nucleophilic substitution at the 4-position, reduction of the nitro group to an amine, cyclization to form the imidazo[4,5-c]quinolin-2-one core, and subsequent functionalization.

Mechanism of Action and Signaling Pathway

Lartesertib is an ATP-competitive inhibitor of ATM kinase.[5] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage signaling cascade. This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis or mitotic catastrophe.

dot

ATM_Signaling_Pathway Figure 3. ATM Signaling Pathway and Inhibition by Lartesertib DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates Lartesertib This compound Lartesertib->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK2->DNA_Repair

Figure 3. ATM Signaling Pathway and Inhibition by Lartesertib

Key Experimental Protocols

ATM Kinase Inhibition Assay (Cellular Phosphorylation ELISA)

This assay is crucial for determining the cellular potency of ATM inhibitors.

Principle: This enzyme-linked immunosorbent assay (ELISA) measures the phosphorylation of a downstream ATM substrate, such as p53 at Serine 15, in cells treated with a DNA damaging agent and the test compound.

Protocol:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., U2OS) are seeded in 96-well plates and allowed to adhere.[6] The cells are then pre-incubated with various concentrations of Lartesertib or vehicle control.

  • Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with a DNA damaging agent, such as hydrogen peroxide or ionizing radiation.[6]

  • Cell Lysis: After a specified incubation period, the cells are lysed to release the cellular proteins.

  • ELISA: The cell lysates are transferred to a 96-well plate pre-coated with a capture antibody specific for the total target protein (e.g., total p53). After washing, a detection antibody that specifically recognizes the phosphorylated form of the target protein (e.g., phospho-p53 Ser15) is added.[6][7]

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate are used for detection. The absorbance is read using a microplate reader.[8]

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of substrate phosphorylation, is calculated from the dose-response curve.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of DDR inhibitors. Its high potency and selectivity for ATM kinase, coupled with favorable pharmacological properties, make it a promising candidate for enhancing the efficacy of current cancer therapies. The synthetic route to this complex molecule, while challenging, has been established, enabling its production for clinical evaluation. Further clinical studies will be crucial in determining the full therapeutic potential of Lartesertib in the treatment of various cancers.

References

Lartesertib (M4076): A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical apical kinase in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib disrupts DNA damage repair mechanisms in cancer cells, leading to apoptosis and enhancing the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies. This document provides a comprehensive overview of the pharmacological properties of Lartesertib, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.

Mechanism of Action

Lartesertib is an ATP-competitive inhibitor that binds to the hinge region of the ATM kinase active site. This action suppresses the catalytic activity of ATM with sub-nanomolar potency. The inhibition of ATM prevents the downstream phosphorylation of key substrates, including checkpoint kinase 2 (CHK2) and p53, thereby abrogating cell cycle checkpoints and hindering the repair of DSBs through homologous recombination. This disruption of the DDR pathway can induce synthetic lethality in tumor cells with specific genetic backgrounds and can sensitize cancer cells to the effects of ionizing radiation and other DSB-inducing agents. Preclinical studies have demonstrated that Lartesertib shows remarkable selectivity for ATM, with no significant inhibition of 583 other kinases at a concentration of 100 nM.

Signaling Pathway of Lartesertib

Lartesertib_Mechanism_of_Action Mechanism of Action of Lartesertib cluster_0 DNA Damage Induction cluster_1 Cellular Response Ionizing_Radiation Ionizing Radiation / Chemotherapy DNA_DSB DNA Double-Strand Breaks (DSBs) Ionizing_Radiation->DNA_DSB ATM ATM Kinase DNA_DSB->ATM activates Downstream_Effectors Downstream Effectors (e.g., CHK2, p53) ATM->Downstream_Effectors phosphorylates Lartesertib Lartesertib (M4076) Lartesertib->ATM inhibits Apoptosis Apoptosis / Cell Death Lartesertib->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream_Effectors->DNA_Repair Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Apoptosis prevents

Caption: Lartesertib inhibits ATM kinase, preventing the downstream signaling that leads to cell cycle arrest and DNA repair, thereby promoting cancer cell death.

Preclinical Pharmacology

In Vitro Studies

Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays. In various cancer cell lines, it effectively suppresses the repair of DSBs and inhibits clonogenic cell growth. A key finding from preclinical studies is the synergistic effect of Lartesertib with other anticancer agents. Combination screening with 79 different anticancer drugs revealed strong synergy with PARP inhibitors (such as olaparib, niraparib, rucaparib, and talazoparib) and topoisomerase I inhibitors (irinotecan and topotecan). Furthermore, in vitro studies on murine colon cancer cells (MC-38) showed that the combination of Lartesertib with the ATR inhibitor Tuvusertib leads to cell death, activation of the cGAS-STING signaling pathway, upregulation of PD-L1, and the release of inflammatory cytokines.

In Vivo Studies

In animal models, Lartesertib has shown significant antitumor activity, particularly in combination with radiotherapy. In a FaDu human squamous cell carcinoma of the head and neck xenograft model, Lartesertib demonstrated a dose-dependent enhancement of the antitumor effects of radiation. The combination of Lartesertib with the ATR inhibitor gartisertib resulted in complete tumor growth inhibition in a pancreatic cancer model (MiaPaCa2) and near-complete tumor regression in an acute myeloid leukemia model (Mv4.11). In a triple-negative breast cancer patient-derived xenograft (PDX) model (HBC-x9) with wild-type BRCA1/2, the combination of Lartesertib with PARP inhibitors (rucaparib or niraparib) showed enhanced efficacy with acceptable tolerability.

Clinical Pharmacology

Phase I Monotherapy Study (NCT04882917)

A first-in-human, open-label, multicenter Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and maximum tolerated dose (MTD) of Lartesertib monotherapy in patients with advanced solid tumors.

Study Design: Patients received oral doses of Lartesertib ranging from 100 mg to 400 mg once daily. Dose escalation was guided by a Bayesian two-parameter logistic regression model, taking into account PK, PD, and safety data.

Pharmacokinetics: Lartesertib exposure increased in a dose-related manner. The median time to maximum plasma concentration (Tmax) ranged from 1 to 2 hours, and the mean elimination half-life (T1/2) was between 5 and 7 hours across the different dose levels. Minimal accumulation was observed after multiple doses.

Pharmacodynamics: Pharmacodynamic analyses showed a trend of reduction in γ-H2AX levels, a marker of DNA double-strand breaks, indicating target engagement. The highest level of target inhibition was reported to be between 80% and 100%.

Safety and Efficacy: The most common dose-limiting toxicity (DLT) was maculopapular rash. The MTD was established at 300 mg once daily. The most common grade ≥3 treatment-emergent adverse event was anemia. The best overall response observed in the study was stable disease in two patients.

Phase Ib Combination Study with Tuvusertib (NCT05396833)

A Phase Ib, open-label, multicenter study investigated the safety, tolerability, PK, and PD of Lartesertib in combination with the ATR inhibitor Tuvusertib in patients with advanced solid tumors.

Pharmacokinetics (Combination): Preliminary steady-state PK data showed rapid absorption for both drugs, with a median Tmax of approximately 1-3.5 hours for Lartesertib. The mean elimination half-life for Lartesertib in the combination was between 5.5 and 8.7 hours. The exposure of the combination was consistent with the respective monotherapies, suggesting no clinically significant drug-drug interactions.

Pharmacodynamics (Combination): Preliminary PD results showed approximately 50% target inhibition across all time points for Lartesertib at doses of 100 mg and higher.

Safety and Efficacy (Combination): Frequent treatment-emergent adverse events (any grade) included anemia (62%), nausea (45%), and fatigue and vomiting (43% each). Six patients had stable disease for over 16 weeks. The combination dose of Tuvusertib 180 mg once daily and Lartesertib 150 mg once daily (2 weeks on/2 weeks off) was selected for expansion cohorts.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Lartesertib

Study PhaseDosing RegimenTmax (median, hours)T1/2 (mean, hours)
Phase I (Monotherapy)100-400 mg QD1 - 25 - 7
Phase Ib (Combination)≥100 mg QD~1 - 3.5~5.5 - 8.7

Table 2: Clinical Safety and Efficacy of Lartesertib

Study PhaseMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)Common Grade ≥3 Adverse EventsBest Overall Response
Phase I (Monotherapy)300 mg QDMaculopapular rashAnemiaStable Disease
Phase Ib (Combination)Multiple tolerated doses identifiedNot specifiedAnemia, decreased platelets, fatigue, decreased neutrophilsStable Disease >16 weeks (in 6 patients)

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory techniques. Specific parameters for the Lartesertib studies, such as antibody clones, concentrations, and incubation times, were not publicly available and may vary.

Western Blotting for ATM Signaling

This protocol is for the detection of phosphorylated ATM (p-ATM) and phosphorylated CHK2 (p-CHK2) to assess ATM pathway inhibition.

  • Cell Lysis: Cells are treated with Lartesertib and/or ionizing radiation. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-ATM, p-CHK2, total ATM, and total CHK2, diluted in the blocking buffer.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

γ-H2AX Flow Cytometry for DNA Damage

This assay quantifies DNA double-strand breaks by measuring the levels of phosphorylated histone H2AX (γ-H2AX).

  • Cell Preparation: Cells are harvested, washed with PBS, and fixed with 4% paraformaldehyde.

  • Permeabilization: Cells are permeabilized with ice-cold 90% methanol or a saponin-based buffer.

  • Blocking: Cells are blocked with a buffer containing BSA to reduce non-specific antibody binding.

  • Primary Antibody Staining: Cells are incubated with a primary antibody specific for γ-H2AX (e.g., FITC- or Alexa Fluor 488-conjugated anti-phospho-histone H2A.X Ser139).

  • Washing: Cells are washed to remove unbound antibodies.

  • DNA Staining: Cellular DNA is stained with propidium iodide (PI) or DAPI to allow for cell cycle analysis.

  • Flow Cytometry Analysis: The fluorescence intensity of γ-H2AX and the DNA content of individual cells are measured using a flow cytometer.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.

  • Cell Seeding: A known number of cells are seeded into 6-well plates.

  • Treatment: Cells are treated with Lartesertib, radiation, or a combination of both.

  • Incubation: Plates are incubated for 7-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Calculation: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Workflow for a First-in-Human Phase I Trial

Phase1_Trial_Workflow Workflow of a First-in-Human Phase I Trial for Lartesertib Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation_Cohorts Dose Escalation Cohorts (e.g., 100mg, 200mg, 300mg, 400mg QD) Enrollment->Dose_Escalation_Cohorts Treatment_Cycle Treatment Cycle (e.g., 21 days) Dose_Escalation_Cohorts->Treatment_Cycle DLT_Observation DLT Observation Period Treatment_Cycle->DLT_Observation Data_Collection Data Collection: - Safety & Tolerability (AEs) - Pharmacokinetics (PK) - Pharmacodynamics (PD, γ-H2AX) DLT_Observation->Data_Collection Bayesian_Modeling Bayesian Logistic Regression Model Data_Collection->Bayesian_Modeling Dose_Decision Dose Escalation Decision Bayesian_Modeling->Dose_Decision Dose_Decision->Dose_Escalation_Cohorts Escalate Dose MTD_Determination MTD Determination Dose_Decision->MTD_Determination DLT Observed RDE_Selection Recommended Dose for Expansion (RDE) Selection MTD_Determination->RDE_Selection

Caption: A typical workflow for a Phase I dose-escalation trial to determine the MTD and RDE of a new drug like Lartesertib.

Conclusion

Lartesertib (M4076) is a potent and selective ATM inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a sensitizer for radiotherapy and in combination with other DDR inhibitors like PARP and ATR inhibitors. Early-phase clinical trials have established a manageable safety profile and determined the maximum tolerated dose for monotherapy. The pharmacokinetic and pharmacodynamic data from these trials confirm that Lartesertib achieves target engagement in patients. Ongoing and future studies will further elucidate the clinical utility of Lartesertib, particularly in combination regimens for the treatment of various solid tumors.

Biological Activity of Lartesertib Enantiomers: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in the understanding of the specific biological activities of the individual enantiomers of Lartesertib (also known as M4076). Currently, all accessible research and clinical studies focus on Lartesertib as a racemic mixture. This technical guide summarizes the known biological activity of Lartesertib and highlights the absence of data on its stereoisomers, a critical area for future research in optimizing its therapeutic potential.

Lartesertib is a potent and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting ATM, Lartesertib prevents the repair of DNA double-strand breaks in cancer cells, leading to synthetic lethality, particularly in tumors with existing deficiencies in other DNA repair pathways.[4] It is currently under investigation in clinical trials for the treatment of various advanced solid tumors, often in combination with other DDR inhibitors like ATR inhibitors.[5][6]

Mechanism of Action: The DNA Damage Response Pathway

Upon DNA damage, particularly double-strand breaks, the ATM kinase is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Lartesertib competitively binds to the ATP-binding pocket of ATM, thereby inhibiting its kinase activity and disrupting this crucial cellular process.

Lartesertib_Mechanism_of_Action cluster_0 Cellular Stress (e.g., DNA Double-Strand Breaks) cluster_1 ATM-Mediated DNA Damage Response cluster_2 Inhibition by Lartesertib DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM Activation Downstream Downstream Effectors (e.g., p53, CHK2) ATM->Downstream Phosphorylation Repair DNA Repair & Cell Cycle Arrest Downstream->Repair Cell_Survival Cell Survival Repair->Cell_Survival Promotes Apoptosis Apoptosis Lartesertib Lartesertib (M4076) Lartesertib->ATM Inhibition

Figure 1: Simplified signaling pathway of Lartesertib's mechanism of action.

The Unexplored Role of Stereochemistry

Many small molecule drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established in pharmacology that individual enantiomers of a drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to adverse effects (the distomer).

Despite the chiral nature of many kinase inhibitors, the publicly available literature on Lartesertib does not differentiate between its potential enantiomers. Key areas where enantiomeric differences could be critical include:

  • Target Affinity and Potency: One enantiomer may have a higher binding affinity for the ATP pocket of ATM, resulting in greater inhibitory potency.

  • Pharmacokinetics: Enantiomers can be differentially absorbed, distributed, metabolized, and excreted, leading to variations in bioavailability and half-life.

  • Off-Target Effects: One enantiomer may have a higher propensity for binding to other kinases or cellular targets, potentially leading to different side effect profiles.

Hypothetical Experimental Workflow for Enantiomer Evaluation

To address the current knowledge gap, a systematic evaluation of Lartesertib's enantiomers would be required. The following workflow outlines a potential experimental approach.

Enantiomer_Evaluation_Workflow Start Lartesertib (Racemate) Chiral_Separation Chiral Chromatography (e.g., SFC, HPLC) Start->Chiral_Separation Enantiomer_R R-Lartesertib Chiral_Separation->Enantiomer_R Enantiomer_S S-Lartesertib Chiral_Separation->Enantiomer_S Biochemical_Assay In Vitro Kinase Assays (IC50 for ATM) Enantiomer_R->Biochemical_Assay Cell_Based_Assay Cell Viability & Apoptosis Assays (in cancer cell lines) Enantiomer_R->Cell_Based_Assay PK_Studies Pharmacokinetic Studies (in animal models) Enantiomer_R->PK_Studies Toxicity_Studies In Vitro & In Vivo Toxicity Profiling Enantiomer_R->Toxicity_Studies Enantiomer_S->Biochemical_Assay Enantiomer_S->Cell_Based_Assay Enantiomer_S->PK_Studies Enantiomer_S->Toxicity_Studies Data_Analysis Comparative Analysis of Activity, PK, and Toxicity Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis PK_Studies->Data_Analysis Toxicity_Studies->Data_Analysis

Figure 2: A proposed experimental workflow for the evaluation of Lartesertib enantiomers.

Quantitative Data and Experimental Protocols: A Call for Research

Due to the absence of studies on the individual enantiomers of Lartesertib, no quantitative data on their distinct biological activities can be presented. Similarly, specific experimental protocols for their separation and characterization have not been published.

The following tables are placeholders to illustrate how such data would be structured, once available.

Table 1: Comparative In Vitro Potency of Lartesertib Enantiomers

CompoundATM Kinase IC50 (nM)Cell Line A GI50 (µM)Cell Line B GI50 (µM)
Racemic LartesertibData UnavailableData UnavailableData Unavailable
R-LartesertibData UnavailableData UnavailableData Unavailable
S-LartesertibData UnavailableData UnavailableData Unavailable

Table 2: Comparative Pharmacokinetic Parameters of Lartesertib Enantiomers in a Preclinical Model

CompoundCmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)t1/2 (h)
Racemic LartesertibData UnavailableData UnavailableData UnavailableData Unavailable
R-LartesertibData UnavailableData UnavailableData UnavailableData Unavailable
S-LartesertibData UnavailableData UnavailableData UnavailableData Unavailable

Conclusion and Future Directions

While the development of Lartesertib as a promising ATM inhibitor is progressing, the lack of information on its stereoisomers represents a significant knowledge gap. The biological and pharmacological properties of Lartesertib are currently attributed to the racemic mixture, without an understanding of the contribution of each enantiomer.

Future research should prioritize the chiral separation of Lartesertib and the comprehensive biological evaluation of its individual enantiomers. Such studies are essential to:

  • Identify the eutomer responsible for the therapeutic activity.

  • Characterize the pharmacokinetic and toxicological profile of each enantiomer.

  • Potentially develop a single-enantiomer drug with an improved therapeutic index.

A thorough understanding of the stereochemistry of Lartesertib will be crucial for optimizing its clinical efficacy and safety in the treatment of cancer. The scientific community and drug developers are encouraged to investigate and publish data on the distinct properties of Lartesertib's enantiomers to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Lartesertib in vitro ATM Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] This document provides detailed application notes and protocols for performing an in vitro assay to determine the inhibitory activity of this compound against ATM kinase.

Introduction

ATM is a serine/threonine protein kinase that plays a pivotal role in signaling DNA double-strand breaks (DSBs), thereby activating downstream pathways for cell cycle arrest, DNA repair, or apoptosis.[2][3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[1] Lartesertib has demonstrated sub-nanomolar potency in inhibiting ATM kinase activity.[1] This protocol outlines a biochemical assay to quantify the in vitro efficacy of this compound.

Principle of the Assay

The in vitro ATM inhibition assay is based on the principles of a kinase activity assay, which measures the phosphorylation of a substrate by the ATM kinase. The inhibitory effect of this compound is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or LanthaScreen™, which offers high sensitivity and a homogeneous format suitable for high-throughput screening.

In a typical TR-FRET assay, a biotinylated substrate peptide (e.g., a p53-derived peptide) is phosphorylated by ATM in the presence of ATP. After the kinase reaction, a europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or allophycocyanin) are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the europium. The resulting FRET signal is proportional to the extent of substrate phosphorylation and thus, ATM activity. The presence of an inhibitor like Lartesertib will decrease the FRET signal.

Data Presentation

The following table summarizes the inhibitory activity of this compound against ATM kinase.

CompoundTarget KinaseAssay TypeSubstrateIC50 (nM)Reference
This compoundATMBiochemical Kinase AssayN/A17.22 ± 3.39[4]

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of inhibition by Lartesertib.

ATM_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Downstream Effectors cluster_2 Cellular Response DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates Lartesertib This compound Lartesertib->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair H2AX->DNARepair BRCA1->DNARepair ATM_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A1 Prepare this compound serial dilutions in DMSO B1 Add this compound dilutions to microplate wells A1->B1 A2 Prepare ATM kinase, p53 substrate, and ATP solutions in kinase buffer B2 Add ATM kinase to wells and incubate A2->B2 B1->B2 B3 Initiate reaction by adding ATP and p53 substrate B2->B3 B4 Incubate at room temperature to allow phosphorylation B3->B4 C1 Stop reaction and add detection reagents (Eu-Ab and SA-XL665) B4->C1 C2 Incubate to allow for antibody and streptavidin binding C1->C2 C3 Read plate on a TR-FRET compatible plate reader C2->C3 D1 Calculate TR-FRET ratio C3->D1 D2 Plot % inhibition vs. This compound concentration D1->D2 D3 Determine IC50 value using non-linear regression D2->D3

References

Application Notes and Protocols: (Rac)-Lartesertib in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical investigations into the use of (Rac)-Lartesertib, a potent and selective oral inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, as a radiosensitizing agent. The information is intended to guide further research and development of this combination therapy.

Introduction

Radiotherapy is a cornerstone of cancer treatment that induces DNA double-strand breaks (DSBs) in tumor cells, leading to their demise.[1] However, cancer cells can develop resistance by activating DNA damage response (DDR) pathways to repair this damage.[2] The ATM kinase is a critical protein that orchestrates the cellular response to DSBs.[3] Lartesertib (also known as M3541) is an orally administered, selective inhibitor of ATM.[4][5] By blocking ATM, Lartesertib is hypothesized to suppress the repair of radiation-induced DSBs, thereby enhancing the therapeutic effect of radiotherapy.[2][6] Preclinical studies have demonstrated that Lartesertib can sensitize various cancer cell lines to radiation in a dose-dependent manner and shows significant antitumor responses in combination with radiation in animal models.[2][6]

Mechanism of Action and Signaling Pathway

Upon induction of DNA double-strand breaks by ionizing radiation, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Key downstream effectors include checkpoint kinase 2 (CHK2) and p53.[2][3] Inhibition of ATM by Lartesertib prevents this signaling cascade, leading to impaired DNA repair and cell cycle checkpoint control, ultimately resulting in increased sensitivity of cancer cells to radiotherapy.[6]

ATM_Signaling_Pathway RT Radiotherapy DSB DNA Double-Strand Breaks (DSBs) RT->DSB ATM ATM DSB->ATM activates Apoptosis Apoptosis DSB->Apoptosis Repair DNA Repair (Homologous Recombination) ATM->Repair promotes Checkpoint Cell Cycle Checkpoint Activation (p53, CHK2) ATM->Checkpoint activates ATM->Apoptosis can induce Lartesertib Lartesertib (this compound) Lartesertib->ATM inhibits CellSurvival Cell Survival Repair->CellSurvival Checkpoint->CellSurvival

Diagram 1: Lartesertib Inhibition of the ATM Signaling Pathway.

Preclinical Studies

Preclinical investigations have provided a strong rationale for combining Lartesertib with radiotherapy. Both in vitro and in vivo models have demonstrated the radiosensitizing effects of this ATM inhibitor.

In Vitro Data Summary

Lartesertib has been shown to enhance the sensitivity of a diverse range of cancer cell lines to ionizing radiation in a dose-dependent manner.[2]

Cell LineCancer TypeLartesertib ConcentrationRadiation DoseObserved EffectReference
FaDuHead and Neck Squamous Cell CarcinomaDose-dependentNot specifiedEnhanced radiosensitivity[2]
Multiple Tumor Cell LinesColon, Lung, Gastric, Breast, MelanomaNot specifiedNot specifiedSensitized to ionizing radiation[2][6]
In Vivo Data Summary

Animal models have corroborated the findings from cell-based assays, showing enhanced tumor growth inhibition with the combination therapy.

Animal ModelTumor TypeLartesertib DoseRadiotherapy RegimenKey FindingsReference
Nude MiceHuman Tumor Xenografts (FaDu)Oral administrationClinically relevant radiation regimenStrong enhancement of antitumor activity, leading to complete tumor regression[2][6]
Experimental Protocols

This protocol outlines a general procedure for assessing the radiosensitizing effect of Lartesertib on cancer cells.

  • Cell Culture: Culture the desired cancer cell line (e.g., FaDu) in appropriate media and conditions.

  • Drug Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of Lartesertib or vehicle control for a predetermined time (e.g., 2-4 hours) prior to irradiation.

  • Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data as a dose-response curve to determine the sensitizer enhancement ratio.

This protocol describes a general workflow for evaluating the efficacy of Lartesertib and radiotherapy in a mouse xenograft model.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., FaDu) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups: vehicle control, Lartesertib alone, radiotherapy alone, and Lartesertib plus radiotherapy.

  • Treatment Administration:

    • Administer Lartesertib orally at the predetermined dose and schedule.

    • Deliver a clinically relevant radiation dose to the tumors. The timing of drug administration relative to irradiation should be optimized.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to monotherapies.

Preclinical_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Cell Culture (e.g., FaDu) invitro->cell_culture tumor_implantation Tumor Implantation (Xenograft) invivo->tumor_implantation drug_treatment Lartesertib Treatment cell_culture->drug_treatment irradiation Irradiation drug_treatment->irradiation clonogenic_assay Clonogenic Survival Assay irradiation->clonogenic_assay data_analysis Data Analysis clonogenic_assay->data_analysis randomization Randomization into Treatment Groups tumor_implantation->randomization combination_treatment Combination Treatment (Lartesertib + RT) randomization->combination_treatment tumor_measurement Tumor Growth Measurement combination_treatment->tumor_measurement tumor_measurement->data_analysis

Diagram 2: Preclinical Experimental Workflow.

Clinical Studies

A phase I clinical trial has evaluated the combination of Lartesertib (M3541) with palliative radiotherapy in patients with solid tumors.

Phase I Clinical Trial (NCT03225105) Summary

This dose-escalation study aimed to determine the safety, tolerability, pharmacokinetics (PK), and antitumor activity of M3541 combined with fractionated palliative radiotherapy.[4][5][7][8]

ParameterDetails
Trial Identifier NCT03225105
Patient Population Patients with solid tumors with malignant lesions likely to benefit from palliative radiotherapy.[7]
Treatment Regimen Palliative radiotherapy (30 Gy in 10 fractions) with escalating doses of M3541 (50-300 mg) administered on the days of radiotherapy fractions.[4][5][8]
Primary Objectives To evaluate the maximum-tolerated dose (MTD) and recommended phase II dose (RP2D).[4][5][8]
Key Findings Doses of M3541 up to 300 mg per fraction day were well tolerated.[4][8] One patient experienced dose-limiting toxicities (urinary tract infection, febrile neutropenia).[4][5][8] The MTD and RP2D could not be established as the study was closed early due to a non-optimal PK profile and lack of a dose-response relationship.[4][5][8]
Antitumor Activity Three out of fifteen patients (20.0%) had a confirmed complete or partial response.[4][5][8]
Clinical Trial Protocol Outline

This is a generalized outline based on the design of the NCT03225105 study.

  • Patient Screening and Enrollment:

    • Inclusion criteria: Patients with solid tumors requiring palliative radiotherapy, ECOG performance status ≤ 2, life expectancy ≥ 3 months, and adequate organ function.[7]

    • Exclusion criteria: Increased risk for radiation toxicities (e.g., collagen vascular disease).[7]

  • Dose Escalation Design:

    • A Bayesian 2-parameter logistic regression model with overdose control was used to guide dose escalation.[4][5][8]

    • Cohorts of patients received escalating doses of Lartesertib (50, 100, 200, 300 mg) on the days of radiotherapy.

  • Treatment and Monitoring:

    • Patients received 30 Gy of radiotherapy in 10 fractions.

    • Lartesertib was administered orally on the days of radiation treatment.

    • Patients were monitored for adverse events, and dose-limiting toxicities (DLTs) were assessed.

  • Pharmacokinetic and Pharmacodynamic Analysis:

    • Plasma samples were collected to determine the pharmacokinetic profile of Lartesertib.

    • Pharmacodynamic markers (e.g., phosphorylated vs. total ATM) were assessed.[4][8]

  • Efficacy Assessment:

    • Tumor response was evaluated using standard imaging criteria.

Clinical_Trial_Workflow start Patient Screening and Enrollment dose_escalation Dose Escalation Cohorts (50-300 mg Lartesertib) start->dose_escalation treatment Treatment Cycle (RT: 30 Gy in 10 fractions + Lartesertib) dose_escalation->treatment monitoring Safety and Tolerability Monitoring (DLTs) treatment->monitoring pk_pd Pharmacokinetic and Pharmacodynamic Analysis treatment->pk_pd efficacy Tumor Response Assessment treatment->efficacy monitoring->dose_escalation Inform next cohort end End of Study efficacy->end

Diagram 3: Clinical Trial Workflow for Lartesertib and Radiotherapy.
Conclusion

The combination of the ATM inhibitor Lartesertib with radiotherapy represents a promising strategy to overcome radioresistance in cancer cells. Preclinical data strongly support a synergistic effect, leading to enhanced tumor cell killing. While the initial phase I clinical trial did not establish a recommended phase II dose due to pharmacokinetic challenges, it demonstrated that the combination was generally well-tolerated and showed signs of antitumor activity. Further investigation, potentially with optimized dosing schedules or in combination with other DNA damage response inhibitors, is warranted to fully elucidate the clinical potential of Lartesertib as a radiosensitizer.[2][9]

References

Application Notes and Protocols for In Vivo Efficacy Testing of (Rac)-Lartesertib in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable small-molecule inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[1] By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in cancer cells with existing DDR deficiencies or sensitize them to DNA-damaging agents like radiotherapy and certain chemotherapies.[1]

These application notes provide an overview of the in vivo mouse models used to test the efficacy of Lartesertib and detailed protocols for conducting such studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this ATM inhibitor.

Mechanism of Action: ATM Inhibition in the DNA Damage Response

Upon DNA double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates ATM. Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include CHK2, p53, and H2AX. Lartesertib competitively binds to the ATP-binding pocket of ATM, inhibiting its kinase activity and disrupting these downstream signaling events. This leads to an accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death.

ATM_Signaling_Pathway cluster_stimulus DNA Damage cluster_signaling ATM Signaling Cascade cluster_response Cellular Response DNA_DSB DNA Double-Strand Break (DSB) MRN MRN Complex DNA_DSB->MRN recruits ATM ATM MRN->ATM activates pATM p-ATM ATM->pATM autophosphorylation Lartesertib This compound Lartesertib->ATM inhibits CHK2 CHK2 pATM->CHK2 phosphorylates p53 p53 pATM->p53 phosphorylates DNARepair DNA Repair pATM->DNARepair pCHK2 p-CHK2 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest pp53 p-p53 p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis

Diagram 1: Lartesertib Mechanism of Action.

In Vivo Mouse Models for Efficacy Testing

Several preclinical mouse models have been utilized to evaluate the antitumor activity of Lartesertib, both as a monotherapy and in combination with other agents.

Cell Line-Derived Xenograft (CDX) Models
  • FaDu (Human Hypopharyngeal Squamous Cell Carcinoma): This model is frequently used to assess the radiosensitizing effects of Lartesertib.[1]

  • MiaPaCa-2 (Human Pancreatic Cancer): This model has been used to demonstrate the synergistic effect of Lartesertib in combination with ATR inhibitors.[1]

  • MV4-11 (Human Acute Myeloid Leukemia): An AML model used to show the potentiation of other targeted therapies when combined with Lartesertib.[1]

Patient-Derived Xenograft (PDX) Models
  • Triple-Negative Breast Cancer (TNBC): PDX models of TNBC have been instrumental in evaluating the efficacy of Lartesertib in a setting that more closely mimics the heterogeneity of human tumors.

Experimental Protocols

Below are generalized protocols for establishing and utilizing these mouse models for Lartesertib efficacy studies. Specific parameters may need to be optimized for individual laboratory conditions and research questions.

General Experimental Workflow

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture Cell Culture / PDX Tissue Preparation Implantation Tumor Cell/Fragment Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Tumors reach ~100-200 mm³ Treatment Lartesertib Administration (with/without combination agent) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Regularly Endpoint Endpoint Criteria Met (e.g., tumor volume, time) Monitoring->Endpoint TissueCollection Tumor & Tissue Collection Endpoint->TissueCollection Analysis Data Analysis (TGI, Survival, Biomarkers) TissueCollection->Analysis

Diagram 2: General In Vivo Efficacy Workflow.
Protocol 1: FaDu Xenograft Model for Radiosensitization Studies

1. Cell Culture and Implantation:

  • Culture FaDu cells in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% sodium pyruvate.
  • Harvest cells at 80-90% confluency and resuspend in a 1:1 mixture of serum-free media and Matrigel.
  • Subcutaneously inject 5 x 10⁶ cells into the flank of 6-8 week old female athymic nude mice.

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

3. Treatment Regimen:

  • Vehicle Control: Administer vehicle (e.g., 0.5% methylcellulose) orally, daily.
  • Lartesertib: Administer Lartesertib orally at 25 mg/kg, daily, 1 hour before irradiation.
  • Radiotherapy (RT): Deliver a fractionated dose of 2 Gy of ionizing radiation to the tumor on specified days.
  • Combination: Administer Lartesertib followed by RT as described above.

4. Efficacy Assessment:

  • Measure tumor volume and body weight 2-3 times per week.
  • Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
  • Calculate Tumor Growth Inhibition (TGI).

Protocol 2: MiaPaCa-2 Xenograft Model for Combination with ATR Inhibitors

1. Cell Culture and Implantation:

  • Culture MiaPaCa-2 cells in DMEM with 10% FBS and 2.5% horse serum.
  • Prepare and inject 5 x 10⁶ cells subcutaneously into the flank of immunodeficient mice as described for the FaDu model.

2. Tumor Growth and Randomization:

  • Monitor tumor growth and randomize mice into treatment cohorts when tumors reach 100-200 mm³.

3. Treatment Regimen:

  • Vehicle Control: Administer appropriate vehicle(s) orally.
  • Lartesertib: Administer Lartesertib orally at a determined dose (e.g., 25-50 mg/kg), daily.
  • ATR Inhibitor (e.g., Gartisertib): Administer the ATR inhibitor at its effective dose and schedule.
  • Combination: Administer both Lartesertib and the ATR inhibitor according to an optimized schedule.

4. Efficacy Assessment:

  • Monitor tumor volume and body weight.
  • Assess for synergistic effects using appropriate statistical analyses.

Protocol 3: MV4-11 Systemic AML Model

1. Cell Culture and Implantation:

  • Culture MV4-11 cells in RPMI-1640 medium with 10% FBS.
  • Inject 1 x 10⁷ cells intravenously (i.v.) via the tail vein into immunodeficient mice (e.g., NOD/SCID or NSG).

2. Monitoring and Treatment:

  • Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis).
  • Begin treatment on a specified day post-injection.
  • Administer Lartesertib orally, daily, alone or in combination with other agents.

3. Efficacy Assessment:

  • Primary endpoint is overall survival.
  • Secondary endpoints can include assessment of leukemic burden in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells.

Protocol 4: Triple-Negative Breast Cancer (TNBC) PDX Model

1. PDX Establishment and Expansion:

  • Surgically implant fresh or cryopreserved patient tumor fragments subcutaneously or in the mammary fat pad of immunodeficient mice.
  • Allow tumors to grow and passage them to subsequent cohorts of mice for expansion.

2. Efficacy Study:

  • Once a sufficient number of mice with established tumors of 150-250 mm³ are available, randomize them into treatment groups.
  • Administer Lartesertib orally, daily, as a single agent or in combination. A reported dose for combination studies in TNBC PDX models is 50 mg/kg twice daily.

3. Efficacy Assessment:

  • Measure tumor volume and body weight regularly.
  • At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., p-ATM, γH2AX).

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Summary of Lartesertib In Vivo Efficacy in CDX Models

Cell LineCancer TypeCombination AgentLartesertib Dose (mg/kg)Outcome
FaDuHead & Neck Squamous Cell CarcinomaRadiotherapy (2 Gy)25 (oral, daily)Significant tumor growth delay, complete tumor regression in some models
MiaPaCa-2Pancreatic CancerGartisertib (ATR inhibitor)Not specified in public dataComplete tumor growth inhibition
MV4-11Acute Myeloid LeukemiaGartisertib (ATR inhibitor)Not specified in public dataAlmost complete tumor regression

Table 2: Tumor Growth Inhibition in a Representative FaDu Xenograft Study

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMPercent TGI (%)p-value vs. Vehicle
Vehicle1250 ± 150--
Lartesertib (25 mg/kg)1050 ± 12016>0.05
Radiotherapy (2 Gy x 5)750 ± 9040<0.05
Lartesertib + Radiotherapy250 ± 5080<0.001

Note: Data in Table 2 is representative and intended for illustrative purposes. Actual results will vary based on experimental conditions.

Table 3: Survival Analysis in a Representative MV4-11 Systemic Model

Treatment GroupMedian Survival (days)Percent Increase in Lifespan (%)p-value vs. Vehicle
Vehicle25--
Lartesertib3020<0.05
Combination Agent3540<0.01
Lartesertib + Combination50100<0.001

Note: Data in Table 3 is representative and intended for illustrative purposes.

Conclusion

Lartesertib has demonstrated significant preclinical antitumor activity in a variety of in vivo mouse models, particularly in combination with DNA-damaging agents and other DDR inhibitors. The protocols outlined in these application notes provide a framework for the continued investigation of Lartesertib's therapeutic potential. Careful model selection and study design are crucial for obtaining robust and translatable data to inform clinical development.

References

Application Notes and Protocols for the Combined Study of (Rac)-Lartesertib and Tuvusertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical and clinical investigation of the combination therapy involving (Rac)-Lartesertib (Lartesertib), an ATM inhibitor, and Tuvusertib, an ATR inhibitor. This document outlines the scientific rationale, key experimental protocols, and data presentation strategies for evaluating the synergistic potential of this drug combination in cancer therapy.

Introduction and Scientific Rationale

This compound is an orally bioavailable inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) primarily activated by DNA double-strand breaks (DSBs)[1][2]. Tuvusertib is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which plays a central role in responding to replication stress and single-strand DNA breaks[3][4][5].

The combination of an ATM inhibitor (ATMi) with an ATR inhibitor (ATRi) is based on the principle of synthetic lethality. Cancer cells with deficiencies in one DNA damage repair pathway become highly dependent on the remaining pathways for survival. By simultaneously inhibiting both ATM and ATR, the cancer cell's ability to repair DNA damage is severely compromised, leading to increased genomic instability, cell cycle arrest, and ultimately, apoptosis. Preclinical studies have demonstrated that the combination of Lartesertib and Tuvusertib synergistically enhances cancer cell death and can modulate the tumor microenvironment by activating the cGAS-STING pathway, suggesting a potential for inducing an anti-tumor immune response[5][6].

Clinical investigations are underway to evaluate the safety and efficacy of this combination in patients with advanced solid tumors (NCT05396833) and specifically in epithelial ovarian cancer (NCT06433219)[7][8].

Signaling Pathway

The combination of Lartesertib and Tuvusertib targets two central nodes of the DNA damage response pathway. The following diagram illustrates the key components of the ATM and ATR signaling cascades and the points of inhibition by Lartesertib and Tuvusertib.

DNA_Damage_Response cluster_0 DNA Damage & Replication Stress cluster_1 Kinase Activation cluster_2 Inhibitors cluster_3 Downstream Effectors & Cellular Outcomes DNA_DSB DNA Double-Strand Breaks (DSBs) ATM ATM DNA_DSB->ATM cGAS_STING cGAS-STING Pathway Activation DNA_DSB->cGAS_STING Replication_Stress Replication Stress / ssDNA ATR ATR Replication_Stress->ATR CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 DNA_Repair DNA Repair ATM->DNA_Repair CHK1 CHK1 ATR->CHK1 ATR->DNA_Repair Lartesertib Lartesertib (this compound) Lartesertib->ATM Tuvusertib Tuvusertib Tuvusertib->ATR Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest CHK1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Immune_Response Anti-Tumor Immune Response cGAS_STING->Immune_Response

Figure 1: Simplified signaling pathway of the DNA damage response.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of the this compound and Tuvusertib combination.

Table 1: Preclinical In Vitro Data
ParameterCell LineThis compound IC₅₀ (nM)Tuvusertib IC₅₀ (nM)Combination Index (CI)Synergy
Cell ViabilityMC-38 (murine colon)Data not availableData not availableData not availableSynergistic cell death observed[6]
...Researcher to determineInsert valueInsert valueInsert valueSynergistic/Additive/Antagonistic

Note: Specific IC₅₀ and Combination Index values for the this compound and Tuvusertib combination are not yet publicly available and should be determined experimentally.

Table 2: Clinical Trial Data (NCT05396833 - Phase Ib)[5][9]
ParameterValue
Dose-Limiting Toxicities (DLTs) 5 patients experienced DLTs at various dose levels.
Most Frequent Treatment-Emergent Adverse Events (TEAEs, any grade) Anemia (62%), Nausea (45%), Fatigue (43%), Vomiting (43%)
Most Frequent Grade ≥3 TEAEs Anemia (n=9), Decreased platelets (n=5), Fatigue (n=3), Decreased neutrophils (n=3)
Recommended Phase 2 Dose (RP2D) Tuvusertib 180 mg QD + Lartesertib 150 mg QD (2 weeks on/2 weeks off)
Pharmacokinetics (Tuvusertib) Median Tₘₐₓ: ~2-3 h; Mean t₁/₂: ~3.2-4.5 h
Pharmacokinetics (Lartesertib) Median Tₘₐₓ: ~1-3.5 h; Mean t₁/₂: ~5.5-8.7 h
Pharmacodynamics (γ-H2AX inhibition) Tuvusertib (≥130 mg): Complete or near-complete target inhibition at 1-6 h. Lartesertib (≥100 mg): ~50% target inhibition across all time points.
Preliminary Efficacy 6 out of 42 patients had stable disease >16 weeks.

Experimental Protocols

In Vitro Cell Viability and Synergy Assessment

This protocol describes how to assess the cytotoxic effects of this compound and Tuvusertib, both as single agents and in combination, and to determine if their interaction is synergistic.

Cell_Viability_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Drug_Treatment Treat with serial dilutions of Lartesertib, Tuvusertib, and their combination Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform CellTiter-Glo or MTT assay Incubation->Viability_Assay Data_Analysis Calculate IC₅₀ values and Combination Index (CI) Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for in vitro cell viability and synergy assessment.

Materials:

  • Cancer cell lines of interest

  • This compound and Tuvusertib

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Tuvusertib.

  • Treat cells with single agents or a combination of both drugs at various concentrations. Include a vehicle-only control.

  • Incubate the plates for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each drug using non-linear regression analysis (e.g., in GraphPad Prism).

  • Determine the synergy between the two drugs by calculating the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of DNA Damage Response

This protocol is for assessing the pharmacodynamic effects of this compound and Tuvusertib on the ATM and ATR signaling pathways.

Materials:

  • Cancer cell lines

  • This compound and Tuvusertib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-pATR (Ser428), anti-ATR, anti-pCHK2 (Thr68), anti-CHK2, anti-pCHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-H2AX, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, Tuvusertib, or the combination for the desired time (e.g., 1, 6, 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Immunofluorescence for γ-H2AX Foci Formation

This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for γ-H2AX foci.

Materials:

  • Cells grown on coverslips

  • This compound and Tuvusertib

  • 4% paraformaldehyde

  • 0.25% Triton X-100

  • Blocking solution (e.g., 5% BSA in PBS)

  • Anti-γ-H2AX primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Treat cells with the drugs as required.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block with 5% BSA.

  • Incubate with anti-γ-H2AX antibody.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize under a fluorescence microscope.

  • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the this compound and Tuvusertib combination in a mouse xenograft model.

Xenograft_Workflow Start Start Tumor_Implantation Implant cancer cells subcutaneously in mice Start->Tumor_Implantation Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Vehicle, Lartesertib, Tuvusertib, or Combination Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Collect tumors for pharmacodynamic analysis Monitoring->Endpoint End End Endpoint->End

Figure 3: Workflow for an in vivo xenograft study.

Procedure:

  • Implant a suitable cancer cell line subcutaneously into immunocompromised mice.

  • Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, this compound alone, Tuvusertib alone, and the combination.

  • Administer the drugs orally according to the dosing schedule determined from tolerability studies.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for γ-H2AX).

  • Calculate tumor growth inhibition (TGI) for each treatment group.

Conclusion

The combination of this compound and Tuvusertib represents a promising therapeutic strategy for a range of cancers by targeting key nodes in the DNA damage response pathway. The protocols and guidelines presented here provide a framework for researchers to further investigate the preclinical and clinical potential of this combination. Careful experimental design and data analysis, as outlined in these notes, will be crucial for advancing our understanding of the synergistic effects and clinical utility of dual ATM and ATR inhibition.

References

Application Note: Western Blot Protocol for Detecting p-ATM (Ser1981) Following Lartesertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase at serine 1981 (p-ATM) in cell lysates following treatment with the ATM inhibitor, Lartesertib.

Introduction

Lartesertib, also known as M4076, is a potent and selective, orally administered inhibitor of ATM kinase.[1][2] ATM is a critical regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs).[2][3] Upon DNA damage, ATM is activated through autophosphorylation at serine 1981, initiating a signaling cascade that promotes DNA repair, cell cycle arrest, or apoptosis.[3] By inhibiting ATM kinase activity, Lartesertib prevents the repair of DNA damage in cancer cells, potentially leading to synthetic lethality and increased sensitivity to other DNA-damaging agents.[1][2][4]

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins. This application note details a robust Western blot protocol to assess the efficacy of Lartesertib by monitoring the inhibition of ATM autophosphorylation at Ser1981. A decrease in the p-ATM (Ser1981) signal upon Lartesertib treatment is indicative of target engagement and inhibition of the ATM signaling pathway.

Signaling Pathway and Experimental Workflow

Lartesertib functions as an ATP-competitive inhibitor, binding to the kinase domain of ATM and preventing its catalytic activity.[3] This action blocks the downstream signaling cascade that is crucial for the cellular response to DNA double-strand breaks.

Lartesertib_ATM_Pathway cluster_0 Cellular Response to DNA Double-Strand Breaks cluster_1 Inhibition by Lartesertib DSB DNA Double-Strand Break (DSB) ATM_inactive Inactive ATM (dimer) DSB->ATM_inactive recruits ATM_active Active p-ATM (Ser1981) (monomer) ATM_inactive->ATM_active autophosphorylation Downstream Downstream Effectors (e.g., CHK2, p53) ATM_active->Downstream phosphorylates Repair DNA Repair & Cell Cycle Arrest Downstream->Repair Lartesertib Lartesertib Lartesertib->ATM_inactive inhibits

Caption: Lartesertib inhibits ATM autophosphorylation.

The experimental workflow for assessing Lartesertib's effect on p-ATM levels via Western blot involves several key stages, from cell culture and treatment to data analysis.

WB_Workflow A 1. Cell Culture & Plating B 2. Lartesertib Treatment (with appropriate controls) A->B C 3. Induction of DNA Damage (e.g., Irradiation, Etoposide) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Quantification (BCA or Bradford Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane (PVDF or Nitrocellulose) F->G H 8. Membrane Blocking G->H I 9. Primary Antibody Incubation (anti-p-ATM Ser1981 & anti-Total ATM) H->I J 10. Secondary Antibody Incubation I->J K 11. Signal Detection (Chemiluminescence) J->K L 12. Data Analysis (Densitometry) K->L

Caption: Western blot workflow for p-ATM detection.

Experimental Protocols

A. Cell Culture and Lartesertib Treatment
  • Cell Line Selection: Choose a cell line known to have a functional ATM signaling pathway (e.g., A549, U2OS).

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Lartesertib Preparation: Prepare a stock solution of Lartesertib in a suitable solvent (e.g., DMSO). Further dilutions should be made in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of Lartesertib for a predetermined duration (e.g., 1-2 hours) before inducing DNA damage. Include a vehicle-only control.

B. Induction of DNA Damage (Optional but Recommended)

To robustly assess the inhibition of ATM phosphorylation, it is recommended to induce DNA damage to stimulate ATM activity.

  • Method: After Lartesertib pre-treatment, induce DNA double-strand breaks using methods such as ionizing radiation (IR) (e.g., 5-10 Gy) or treatment with a radiomimetic drug like bleomycin or etoposide.

  • Incubation: Allow cells to recover for a short period (e.g., 30-60 minutes) post-damage induction to allow for ATM activation in control cells.

C. Cell Lysis and Protein Extraction
  • Wash: Place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.

  • Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new tube.

D. Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

E. SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto a low-percentage (e.g., 6%) SDS-polyacrylamide gel to resolve the high molecular weight ATM protein (~350 kDa).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 25-30V overnight at 4°C is recommended for large proteins like ATM.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation: Reagents and Conditions

ParameterRecommendation
Cell Lysis Buffer RIPA buffer with protease and phosphatase inhibitors
Protein Assay BCA or Bradford Assay
SDS-PAGE Gel % 6% Acrylamide
Transfer Membrane PVDF
Transfer Conditions Wet Transfer: 25-30V overnight at 4°C
Blocking Buffer 5% BSA or non-fat milk in TBST
Primary Antibody Rabbit anti-p-ATM (Ser1981)
Mouse anti-Total ATM
Mouse/Rabbit anti-β-actin (Loading Control)
Primary Antibody Dilution 1:1000 (or as per manufacturer's recommendation)
Primary Incubation Overnight at 4°C
Secondary Antibody Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP
Secondary Antibody Dilution 1:5000 - 1:10,000
Secondary Incubation 1 hour at Room Temperature
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate

Troubleshooting

ProblemPossible CauseSolution
No/Weak p-ATM Signal Inefficient DNA damage inductionOptimize dose and time of DNA damaging agent.
Inactive primary antibodyUse a fresh or validated antibody.
Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient transfer of high MW ATMOptimize transfer conditions (longer time, lower voltage).
High Background Insufficient blockingIncrease blocking time to 2 hours or try a different blocking agent.
Primary antibody concentration too highDecrease primary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.

Conclusion

This application note provides a comprehensive protocol for the detection of p-ATM (Ser1981) by Western blot to evaluate the efficacy of the ATM inhibitor Lartesertib. Adherence to this detailed methodology will enable researchers to reliably assess the target engagement of Lartesertib and its impact on the DNA damage response pathway.

References

Application Notes and Protocols for Clonogenic Survival Assay with (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs).[1] Inhibition of ATM by Lartesertib prevents the activation of downstream signaling pathways that lead to cell cycle arrest and DNA repair. This action can sensitize cancer cells to DNA-damaging agents like ionizing radiation (IR). The clonogenic survival assay is a critical in vitro method to quantify the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the efficacy of cytotoxic agents or radiosensitizers like Lartesertib.

These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the radiosensitizing effects of this compound on cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of ATM kinase.[1] In response to DNA double-strand breaks, ATM autophosphorylates and subsequently phosphorylates a multitude of downstream targets, including CHK2, p53, and H2AX. This cascade initiates cell cycle checkpoints, allowing time for DNA repair, or triggers apoptosis if the damage is irreparable. By inhibiting ATM, Lartesertib abrogates these downstream signaling events, leading to the accumulation of DNA damage and enhanced cell death, particularly when combined with radiotherapy.[1][2]

Recent studies suggest a role for Rac1, a member of the Rho family of small GTPases, in the DNA damage response. Rac1 signaling can be activated by genotoxic stress and appears to be required for a full DNA damage response, potentially influencing the formation of DNA topoisomerase II cleavable complexes and activating downstream kinases. While not a direct target of Lartesertib, the interplay between ATM-mediated and Rac-mediated DDR pathways presents an area of ongoing research.

ATM Signaling Pathway Inhibition by this compound

ATM_Pathway cluster_0 Cellular Stress (e.g., Ionizing Radiation) cluster_1 DNA Damage and ATM Activation cluster_2 Downstream Signaling and Cellular Response IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB induces ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair Lartesertib This compound Lartesertib->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: ATM signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables present illustrative data on the effect of this compound on the clonogenic survival of a representative cancer cell line (e.g., FaDu, a human pharyngeal squamous cell carcinoma line) in combination with ionizing radiation. This data is based on qualitative descriptions from the literature, which indicate a dose-dependent enhancement of radiation-induced suppression of colony formation by Lartesertib (M4076).[2] The specific quantitative values presented here are for representative purposes.

Table 1: Plating Efficiency of FaDu Cells

Treatment GroupPlating Efficiency (%)
Control (DMSO)45.2
This compound (100 nM)43.8

Table 2: Clonogenic Survival of FaDu Cells Treated with this compound and/or Radiation

Treatment GroupPlating Efficiency (%)Number of Colonies (Normalized)Survival Fraction
Control (DMSO, 0 Gy)45.21001.00
2 Gy Radiation45.2550.55
4 Gy Radiation45.2250.25
6 Gy Radiation45.2100.10
This compound (100 nM)43.8970.97
This compound + 2 Gy43.8300.30
This compound + 4 Gy43.8100.10
This compound + 6 Gy43.820.02

Table 3: Sensitizer Enhancement Ratio (SER) for this compound

Survival FractionDose (Gy) - Radiation AloneDose (Gy) - Radiation + LartesertibSER
0.52.31.51.53
0.16.04.01.50

Experimental Protocols

Experimental Workflow for Clonogenic Survival Assay

Clonogenic_Workflow cluster_cell_prep 1. Cell Preparation cluster_plating 2. Cell Plating cluster_treatment 3. Treatment cluster_incubation 4. Colony Formation cluster_analysis 5. Analysis Cell_Culture Maintain cell line in exponential growth phase Harvest Harvest cells (e.g., Trypsinization) Cell_Culture->Harvest Count Count viable cells (e.g., Hemocytometer) Harvest->Count Seed Seed known number of cells into multi-well plates Count->Seed Incubate_Attach Incubate for 18-24h to allow cell attachment Seed->Incubate_Attach Add_Drug Add this compound or vehicle (DMSO) Incubate_Attach->Add_Drug Incubate_Drug Incubate for 1-2 hours Add_Drug->Incubate_Drug Irradiate Expose to varying doses of Ionizing Radiation Incubate_Drug->Irradiate Incubate_Colonies Incubate for 10-14 days until colonies are visible Irradiate->Incubate_Colonies Fix_Stain Fix with methanol/acetic acid and stain with Crystal Violet Incubate_Colonies->Fix_Stain Count_Colonies Count colonies (>50 cells) Fix_Stain->Count_Colonies Calculate Calculate Plating Efficiency and Survival Fraction Count_Colonies->Calculate

Caption: Experimental workflow of a clonogenic survival assay.

Materials
  • Cancer cell line of interest (e.g., FaDu, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (M4076)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well or 12-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Fixing solution (e.g., 1:7 acetic acid:methanol)

  • Staining solution (0.5% w/v Crystal Violet in methanol)

  • X-ray irradiator

Detailed Protocol

1. Cell Preparation and Seeding: a. Culture cells in appropriate medium until they reach 70-80% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and create a single-cell suspension. d. Determine the viable cell concentration using a hemocytometer and trypan blue exclusion. e. Calculate the required cell dilutions to seed a specific number of cells per well. The number of cells to be plated will depend on the expected toxicity of the treatment and the plating efficiency of the cell line. A preliminary experiment to determine the plating efficiency is recommended. f. Seed the cells into 6-well plates and incubate for 18-24 hours to allow for cell attachment.

2. Treatment with this compound and Radiation: a. Prepare stock solutions of this compound in DMSO. Further dilute in complete medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.1%. b. Aspirate the medium from the attached cells and add the medium containing the appropriate concentration of this compound or vehicle control (DMSO). c. Incubate the cells with the drug for 1-2 hours prior to irradiation. d. Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

3. Colony Formation: a. Following irradiation, return the plates to the incubator. b. Incubate for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells. c. Do not disturb the plates during the incubation period.

4. Staining and Colony Counting: a. Aspirate the medium from the wells and gently wash once with PBS. b. Add 1-2 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature. c. Remove the fixing solution and add 1-2 mL of Crystal Violet staining solution. Incubate for 15-30 minutes. d. Gently wash the plates with tap water until the excess stain is removed and let them air dry. e. Count the number of colonies containing ≥50 cells in each well.

Data Analysis
  • Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group.

    • PE = (Number of colonies counted / Number of cells seeded) x 100%

  • Surviving Fraction (SF): This is the fraction of cells that survive treatment compared to the untreated control.

    • SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))

  • Sensitizer Enhancement Ratio (SER): This is a measure of the extent to which the drug enhances the effect of radiation. It is calculated by dividing the radiation dose required to produce a given level of survival in the absence of the drug by the dose required to produce the same level of survival in the presence of the drug.

Conclusion

The clonogenic survival assay is a robust method for determining the long-term efficacy of this compound as a radiosensitizer. By inhibiting the ATM-mediated DNA damage response, Lartesertib is expected to significantly reduce the clonogenic survival of cancer cells when combined with ionizing radiation. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers to effectively design, execute, and interpret these crucial experiments in the development of novel cancer therapies.

References

Application Notes and Protocols: Immunofluorescence Staining for γ-H2AX in Lartesertib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lartesertib (M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[4][5] By inhibiting ATM, Lartesertib prevents the repair of these breaks, which can lead to the death of cancer cells and enhance the efficacy of other cancer therapies.[2][6]

A key biomarker for detecting DSBs is the phosphorylation of the histone variant H2AX at serine 139, resulting in what is known as gamma-H2AX (γ-H2AX).[7][8][9][10] Following a DSB, H2AX is rapidly phosphorylated, and these γ-H2AX molecules form distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[11][12][13][14] The number of γ-H2AX foci is directly proportional to the number of DSBs, making it a highly sensitive marker for DNA damage.[8][9][12]

This document provides a detailed protocol for performing immunofluorescence staining of γ-H2AX in cells treated with Lartesertib to assess the drug's impact on DNA damage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DNA damage signaling pathway involving γ-H2AX and the experimental workflow for its detection.

DNA_Damage_Response cluster_0 DNA Double-Strand Break cluster_1 ATM Kinase Activation cluster_2 H2AX Phosphorylation cluster_3 Downstream Events DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive ATM_active ATM (active) ATM_inactive->ATM_active activates H2AX H2AX ATM_active->H2AX Cell_Cycle_Arrest Cell Cycle Arrest ATM_active->Cell_Cycle_Arrest activates Apoptosis Apoptosis ATM_active->Apoptosis can lead to Lartesertib Lartesertib Lartesertib->ATM_active inhibits gamma_H2AX γ-H2AX H2AX->gamma_H2AX phosphorylates Repair_Proteins DNA Repair Proteins (e.g., 53BP1, BRCA1) gamma_H2AX->Repair_Proteins recruits

Caption: DNA Damage Response Pathway Inhibition by Lartesertib.

Immunofluorescence_Workflow Cell_Culture 1. Cell Seeding and Lartesertib Treatment Fixation 2. Fixation Cell_Culture->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Blocking 4. Blocking Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 7. Nuclear Counterstaining (e.g., DAPI) Secondary_Ab->Counterstain Mounting 8. Mounting Counterstain->Mounting Imaging 9. Fluorescence Microscopy and Image Analysis Mounting->Imaging

Caption: Immunofluorescence Staining Workflow for γ-H2AX.

Experimental Protocols

This protocol is optimized for cultured mammalian cells.

Materials
  • Cell Culture: Appropriate cell line and complete culture medium.

  • Lartesertib: Stock solution in DMSO.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST).

  • Primary Antibody: Mouse monoclonal anti-γ-H2AX (Ser139) antibody.

  • Secondary Antibody: Alexa Fluor conjugated goat anti-mouse IgG.

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Coverslips and Microscope Slides.

Procedure
  • Cell Seeding and Treatment:

    • Seed cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of Lartesertib or vehicle control (DMSO) for the specified duration. A positive control, such as a known DNA damaging agent (e.g., etoposide or ionizing radiation), should be included.

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-γ-H2AX primary antibody in Blocking Buffer according to the manufacturer's instructions (a common starting dilution is 1:500).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (a common starting dilution is 1:1000).

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store the slides at 4°C, protected from light, until imaging.

  • Fluorescence Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorophores.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). At least 50-100 cells should be analyzed per condition for reliable quantification.

Data Presentation

The following tables present representative quantitative data on the effect of Lartesertib on γ-H2AX foci formation.

Table 1: Effect of Lartesertib on γ-H2AX Foci Formation in Cancer Cells

Treatment GroupConcentration (nM)Mean γ-H2AX Foci per Cell (± SEM)Percentage of Foci Reduction (%)
Vehicle Control (DMSO)-35.2 ± 2.1-
Lartesertib10018.5 ± 1.547.4
Lartesertib2009.8 ± 1.172.2
Lartesertib3005.3 ± 0.885.0
Lartesertib4004.1 ± 0.688.3

Data are representative and based on the reported trend of γ-H2AX reduction.[15][16][17] SEM: Standard Error of the Mean.

Table 2: Pharmacodynamic Target Inhibition by Lartesertib

Lartesertib Dose (mg QD)Maximum Target Inhibition of γ-H2AX (%)
100 - 40080 - 100

This data is derived from a first-in-human phase I study of Lartesertib.[15][16][17] QD: Once Daily.

Troubleshooting

IssuePossible CauseSolution
High Background- Insufficient blocking- Secondary antibody is non-specific- Antibody concentration too high- Increase blocking time or BSA concentration- Run a secondary antibody only control- Titrate antibody concentration
Weak or No Signal- Inefficient permeabilization- Primary antibody not effective- Fluorophore has been photobleached- Increase Triton X-100 concentration or incubation time- Use a different, validated primary antibody- Minimize light exposure and use antifade mounting medium
Non-specific Nuclear Staining- Antibody concentration too high- Fixation artifact- Titrate primary antibody- Optimize fixation time and PFA concentration
Foci are Difficult to Distinguish- Poor image resolution- Overlapping cells- Use a higher magnification objective- Seed cells at a lower density

References

Application Note: Cell-Based Assays for Measuring Lartesertib IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lartesertib, also known as M4076, is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2][3][4] ATM is a critical serine/threonine protein kinase that functions as a primary sensor of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[4][5] Upon activation by DSBs, ATM triggers a complex signaling cascade, phosphorylating key downstream targets such as p53 and Checkpoint Kinase 2 (CHK2) to initiate cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[6]

In many cancer cells, the DNA damage response (DDR) pathway is upregulated, allowing them to survive DNA damage induced by endogenous stress or exogenous treatments like chemotherapy and radiation.[2][4] By inhibiting ATM, Lartesertib prevents the repair of DSBs, which can lead to the accumulation of lethal DNA damage and subsequent cell death.[1][2][3] This mechanism not only has a direct anti-neoplastic effect in certain contexts but also has the potential to sensitize cancer cells to other DNA-damaging agents.[5]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. It represents the concentration of the drug required to inhibit a specific biological process by 50%.[7] This application note provides detailed protocols for determining the IC50 value of Lartesertib in vitro using two common cell-based assays: a cell proliferation assay and a target engagement assay.

Lartesertib Mechanism of Action: ATM Signaling Pathway

Lartesertib functions by inhibiting the kinase activity of ATM, thereby blocking the downstream signaling cascade that is critical for the DNA damage response.

ATM_Pathway cluster_0 Nucleus DSB DNA Double-Strand Breaks (DSBs) ATM_inactive Inactive ATM Dimer DSB->ATM_inactive activates ATM_active Active ATM Monomer (p-ATM) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates Lartesertib Lartesertib Lartesertib->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 Repair DNA Repair & Cell Cycle Arrest pCHK2->Repair pp53 p-p53 p53->pp53 pp53->Repair Apoptosis Apoptosis pp53->Apoptosis

Figure 1. ATM Signaling Pathway Inhibition by Lartesertib.

Experimental Protocols

Protocol 1: Cell Proliferation Assay for IC50 Determination

This protocol describes a method for determining the IC50 value of Lartesertib based on its anti-proliferative effects over a 72-hour period.

1. Materials and Reagents

  • Selected cancer cell lines (e.g., FaDu, MiaPaCa-2, MV4-11)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lartesertib (M4076)

  • DMSO (cell culture grade)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or resazurin-based assay)

  • Multichannel pipette

  • Plate reader (Luminometer or Fluorometer)

2. Procedure

  • Compound Preparation: Prepare a 10 mM stock solution of Lartesertib in DMSO.[1] Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete culture medium, starting from a top concentration of 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest Lartesertib dose.

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Add 10 µL of the serially diluted Lartesertib or vehicle control to the respective wells. This will result in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time may need to be optimized depending on the cell line's doubling time.[7][8]

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL for CellTiter-Glo®).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (media only wells) from all data points.

    • Normalize the data by expressing cell viability as a percentage relative to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability data against the log concentration of Lartesertib.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value using software such as GraphPad Prism or an online IC50 calculator.[8][9]

Protocol 2: Target Engagement Assay via Western Blot

This protocol confirms that Lartesertib inhibits ATM activity within the cell by measuring the phosphorylation of a known downstream target, CHK2, following the induction of DNA damage.

1. Materials and Reagents

  • Selected cancer cell line

  • 6-well tissue culture plates

  • Lartesertib (M4076) and DMSO

  • DNA damaging agent (e.g., Bleomycin or an irradiator for ionizing radiation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-CHK2 (Thr68), Rabbit anti-CHK2, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE gels and Western blot equipment

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2. Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of Lartesertib (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.

  • DNA Damage Induction: Induce DNA double-strand breaks. For example, treat cells with bleomycin (e.g., 10 µg/mL) for 1 hour or expose them to ionizing radiation (e.g., 5 Gy) and allow them to recover for 1 hour.[6] Include an undamaged control group.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against p-CHK2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total CHK2 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-CHK2 signal to the total CHK2 signal for each condition. Express the inhibition of phosphorylation as a percentage relative to the damage-induced, vehicle-treated control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the IC50 of Lartesertib using a cell-based proliferation assay.

Workflow start Start prep_cells Prepare & Seed Cells in 96-Well Plate start->prep_cells incubate1 Incubate (24h) prep_cells->incubate1 treat Treat Cells with Lartesertib incubate1->treat prep_drug Prepare Lartesertib Serial Dilutions prep_drug->treat incubate2 Incubate (72h) treat->incubate2 add_reagent Add Viability Reagent incubate2->add_reagent read_plate Measure Signal (Luminescence/Fluorescence) add_reagent->read_plate analysis Data Analysis: Normalize & Plot Curve read_plate->analysis calc_ic50 Calculate IC50 Value analysis->calc_ic50 end_node End calc_ic50->end_node

References

Application Notes and Protocols: Establishing a Lartesertib-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lartesertib (also known as M4076) is a potent and selective, orally bioavailable inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA Damage Response (DDR) pathway, a critical cellular network that detects and repairs DNA damage to maintain genomic stability.[3] Specifically, ATM is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[3][4] In many cancer types, the DDR pathway is upregulated, contributing to resistance against DNA-damaging therapies like chemotherapy and radiation.[3] By inhibiting ATM, Lartesertib prevents cancer cells from repairing DSBs, which can induce synthetic lethality in tumors with specific genetic backgrounds or sensitize them to other anticancer agents.[1][2][4]

The development of drug resistance is a major obstacle in cancer therapy. Establishing cancer cell lines with acquired resistance to Lartesertib is a critical preclinical tool. These models enable researchers to investigate the molecular mechanisms of resistance, identify potential biomarkers to predict patient response, and develop novel therapeutic strategies to overcome or circumvent resistance. This document provides a detailed protocol for generating and validating a Lartesertib-resistant cancer cell line using a gradual dose-escalation method.

cluster_pathway ATM-Mediated DNA Damage Response Pathway DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates Repair DNA Repair (e.g., Homologous Recombination) ATM->Repair Lartesertib Lartesertib Lartesertib->ATM inhibits Arrest Cell Cycle Arrest CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Lartesertib inhibits the ATM kinase signaling pathway.

Materials and Equipment

Reagents:

  • Parental cancer cell line of interest (e.g., prostate, ovarian, or endometrial cancer cell line)[5]

  • Lartesertib (M4076)

  • Dimethyl sulfoxide (DMSO), cell culture grade[1]

  • Complete cell culture medium (e.g., RPMI 1640 or DMEM, specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)[6]

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell viability assay kit (e.g., MTT, CCK-8)[6][7]

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Equipment:

  • Humidified incubator (37°C, 5% CO2)

  • Biosafety cabinet (Class II)

  • Microplate reader

  • Inverted microscope

  • Centrifuge

  • Water bath (37°C)

  • Cell counting device (e.g., hemocytometer or automated counter)

  • 96-well and 6-well cell culture plates

  • Cell culture flasks (T-25, T-75)

  • Pipettes and sterile tips

  • Cryogenic storage vials and container

Experimental Workflow

The process of generating a Lartesertib-resistant cell line involves determining the initial sensitivity of the parental cells, followed by chronic exposure to gradually increasing concentrations of the drug. This selects for a population of cells that can survive and proliferate at high drug concentrations.

Caption: Workflow for developing a Lartesertib-resistant cell line.

Experimental Protocols

Protocol 1: Determination of Lartesertib IC50 in Parental Cell Line

This protocol determines the baseline sensitivity of the parental cancer cell line to Lartesertib. The half-maximal inhibitory concentration (IC50) is essential for selecting the starting dose for resistance induction.[6]

  • Prepare Lartesertib Stock: Dissolve Lartesertib in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.

  • Cell Seeding: Harvest logarithmically growing parental cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[6][7]

  • Drug Treatment: Prepare serial dilutions of Lartesertib in a complete culture medium. The concentration range should span several orders of magnitude around the expected IC50. Remove the old medium from the 96-well plate and add 100 µL of the drug-containing medium to each well. Include a "vehicle control" (medium with DMSO equivalent to the highest Lartesertib concentration) and a "blank control" (medium only).

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).

  • Viability Assessment: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of Lartesertib concentration and use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Generation of Lartesertib-Resistant Cell Line

This protocol uses a continuous, dose-escalation method to select for resistant cells.[7][8] The process is lengthy and can take from 3 to 18 months.[9]

  • Initiate Culture: Seed parental cells in a T-25 flask. Once they reach 50-60% confluency, replace the medium with a fresh complete medium containing Lartesertib at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.

  • Monitor and Maintain: Culture the cells under standard conditions, changing the drug-containing medium every 2-3 days. Initially, significant cell death is expected.

  • Passage and Escalate: Once the surviving cells recover and reach 70-80% confluency, passage them into a new flask. At this point, increase the Lartesertib concentration by a factor of 1.5 to 2.0.

  • Repeat Escalation: Repeat step 3 for multiple cycles. The rate of concentration increase should be guided by the health and recovery rate of the cell population. If cells grow very slowly or show signs of distress, maintain them at the current concentration for additional passages before escalating further.

  • Cryopreservation: At key milestones (e.g., when cells become stable at 2x, 5x, and 10x the initial IC50), cryopreserve vials of the cells.[10] This creates a valuable resource and a backup if the culture is lost.

  • Establish Final Line: Continue this process until the cells can proliferate steadily in a high concentration of Lartesertib (e.g., at least 10 times the parental IC50). Maintain the established resistant cell line in a medium containing this final concentration of Lartesertib to ensure the stability of the resistant phenotype.

Protocol 3: Confirmation of Resistance and Calculation of Resistance Index (RI)

This protocol validates the resistant phenotype by comparing the IC50 of the newly generated cell line with that of the original parental line.

  • Perform Viability Assay: Following the same steps as in Protocol 1, determine the IC50 of Lartesertib for both the parental cell line and the newly established resistant cell line in parallel.

  • Calculate Resistance Index (RI): The RI quantifies the degree of resistance.[7] It is calculated using the following formula:

    • RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

  • Interpretation: An RI value significantly greater than 1 indicates acquired resistance. A stable resistant line typically has an RI of 10 or higher.

Data Presentation

Quantitative data should be organized for clarity and easy comparison.

Table 1: Example Data for IC50 Determination

Lartesertib Conc. (nM) Absorbance (450nm) Rep 1 Absorbance (450nm) Rep 2 Absorbance (450nm) Rep 3 Average Absorbance % Viability
0 (Vehicle) 1.254 1.288 1.271 1.271 100.0
1 1.103 1.125 1.118 1.115 87.7
10 0.852 0.879 0.866 0.866 68.1
50 0.641 0.635 0.650 0.642 50.5
100 0.411 0.428 0.419 0.419 33.0

| 500 | 0.155 | 0.162 | 0.158 | 0.158 | 12.4 |

Table 2: Comparison of Parental and Resistant Cell Line Sensitivity

Cell Line Lartesertib IC50 (nM) Resistance Index (RI)
Parental Line (e.g., OVCAR-3) 52.5 1.0

| Resistant Line (e.g., OVCAR-3/LR-Res) | 610.2 | 11.6 |

Further Characterization of Resistant Cell Lines

Once a resistant cell line is established, further experiments are crucial to understand the underlying mechanisms of resistance.

center_node Lartesertib-Resistant Cell Line genomic Genomic Analysis (WES/WGS) center_node->genomic transcriptomic Transcriptomic Analysis (RNA-seq) center_node->transcriptomic proteomic Proteomic Analysis (Mass Spec, Western Blot) center_node->proteomic functional Functional Assays center_node->functional mech1 Target Alteration (ATM mutation) genomic->mech1 mech2 Bypass Pathway Activation (e.g., ATR) transcriptomic->mech2 mech3 Drug Efflux (ABC Transporter Upregulation) transcriptomic->mech3 mech4 Altered Cell Cycle Checkpoint Control transcriptomic->mech4 proteomic->mech1 proteomic->mech2 proteomic->mech3 proteomic->mech4 functional->mech3 functional->mech4

Caption: Downstream analyses to investigate resistance mechanisms.

References

Application Notes and Protocols: Genome-wide CRISPR-Cas9 Screening with (Rac)-Lartesertib to Identify Genetic Sensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib (also known as M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting ATM, Lartesertib prevents the repair of DNA double-strand breaks, which can lead to the accumulation of genomic instability and ultimately, cancer cell death.[1][2] This mechanism of action makes Lartesertib a promising therapeutic agent, particularly in combination with DNA-damaging agents or in tumors with specific genetic backgrounds. Identifying genetic alterations that sensitize cancer cells to Lartesertib is crucial for patient stratification and the development of effective combination therapies.

This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound. The protocols outlined here describe a negative selection screen, where the depletion of specific single-guide RNAs (sgRNAs) from a Lartesertib-treated cell population indicates that the targeted gene is a sensitizer.

Key Concepts

A CRISPR-Cas9 screen is a powerful tool for functional genomics that allows for the systematic knockout of genes across the genome to assess their role in a specific phenotype, such as drug sensitivity.[4][5][6][7] In a pooled screen, a library of lentiviral vectors, each containing an sgRNA targeting a specific gene, is transduced into a population of Cas9-expressing cells.[5] This creates a diverse pool of cells, each with a specific gene knockout.

For a negative selection screen to identify drug sensitizers, the cell pool is treated with a sublethal concentration of the drug.[4] If the knockout of a particular gene increases the cell's sensitivity to the drug, that cell will be less likely to survive and proliferate. Consequently, the sgRNA targeting that gene will become depleted from the population over time. By using next-generation sequencing (NGS) to compare the sgRNA representation in the treated versus untreated cell populations, genes that act as sensitizers can be identified.[8]

Data Presentation

Table 1: Hypothetical Cell Line Characterization
Cell LineCancer TypeKey Genetic FeaturesRationale for Selection
HCT116Colorectal Carcinomap53 wild-typeWell-characterized, readily transducible, and relevant for studying DNA damage response. ATM inhibition has shown efficacy in colorectal cancer models.[9]
Table 2: Lartesertib In Vitro Activity
ParameterValueReference
TargetATM Kinase[1][3]
IC50 (biochemical)~0.2 nM[1]
Effective Cellular Concentration10 nM - 1 µM[10]
Proposed Screening Concentration (IC20)50 nM (Hypothetical)Based on typical concentrations for sensitization screens.
Table 3: Hypothetical CRISPR-Cas9 Screening Parameters
ParameterDescription
CRISPR LibraryGeCKO v2 Human Library (or similar genome-scale library)
Number of Genes Targeted~19,000
Number of sgRNAs~120,000
sgRNAs per Gene6
Transduction MOI0.3
Puromycin Selection2 µg/mL for 3 days
Cell Coverage per sgRNA>500 cells
Lartesertib Treatment Duration14 days
Replicates3 (Biological)
Table 4: Hypothetical Top Sensitizer Gene Hits
Gene SymbolDescriptionFold Depletion (Log2)p-value
GENE-ADNA Repair Protein-3.51.2e-8
GENE-BCell Cycle Checkpoint Kinase-3.15.6e-7
GENE-CApoptosis Regulator-2.89.1e-6
GENE-DTranscription Factor-2.53.4e-5
GENE-EMetabolic Enzyme-2.28.7e-5

Experimental Protocols

Protocol 1: Cell Line Preparation and Lentiviral Transduction
  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cas9 Expression: Generate a stable Cas9-expressing HCT116 cell line by lentiviral transduction with a lentiCas9-Blast vector followed by blasticidin selection. Validate Cas9 activity using a functional assay (e.g., GFP knockout).

  • Lentivirus Production: Produce the pooled sgRNA library lentivirus by transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Viral Titer Determination: Determine the viral titer to calculate the appropriate multiplicity of infection (MOI) for the screen.

  • Lentiviral Transduction: Transduce the stable Cas9-HCT116 cells with the pooled sgRNA library lentivirus at an MOI of 0.3 to ensure that most cells receive a single sgRNA.

  • Puromycin Selection: Two days post-transduction, select for successfully transduced cells by adding 2 µg/mL puromycin to the culture medium for 3 days.

  • Initial Cell Harvest (T0): After selection, harvest a representative population of cells for genomic DNA extraction. This will serve as the baseline for sgRNA representation.

Protocol 2: CRISPR-Cas9 Sensitization Screen with Lartesertib
  • Cell Plating: Seed the transduced and selected HCT116 cell pool into two arms: a control arm (treated with DMSO) and a Lartesertib-treated arm. Plate enough cells to maintain a coverage of at least 500 cells per sgRNA in the library.

  • Drug Treatment: Treat the experimental arm with a predetermined sublethal concentration of Lartesertib (e.g., 50 nM, corresponding to the IC20). Treat the control arm with an equivalent volume of DMSO.

  • Cell Culture and Passaging: Culture the cells for 14 days, passaging them as needed to maintain logarithmic growth and the recommended cell coverage. Replenish the media with fresh Lartesertib or DMSO at each passage.

  • Final Cell Harvest (T-final): After 14 days of treatment, harvest the cells from both the DMSO and Lartesertib-treated arms for genomic DNA extraction.

Protocol 3: Data Analysis and Hit Identification
  • Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO-treated, and Lartesertib-treated cell pellets.

  • sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the lentiviral vector.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Normalize the read counts across all samples.

    • Calculate the log2 fold change in sgRNA representation between the Lartesertib-treated and DMSO-treated samples.

    • Use statistical methods, such as MAGeCK, to identify genes with a significant depletion of their corresponding sgRNAs in the Lartesertib-treated population.[11] These depleted sgRNAs indicate that the targeted gene is a sensitizer to Lartesertib.

Protocol 4: Validation of Sensitizer Hits
  • Individual Gene Knockout: Validate the top sensitizer hits by generating individual knockout cell lines for each candidate gene using two or more independent sgRNAs.

  • Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of Lartesertib.

  • Confirmation of Sensitization: A significant decrease in cell viability in the knockout cells compared to wild-type cells upon Lartesertib treatment confirms the gene's role as a sensitizer.

Visualizations

ATM_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break ATM ATM DNA_Damage->ATM activates Downstream_Effectors Downstream Effectors (e.g., CHK2, p53) ATM->Downstream_Effectors phosphorylates Lartesertib This compound Lartesertib->ATM inhibits Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream_Effectors->DNA_Repair Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: ATM Signaling Pathway Inhibition by Lartesertib.

CRISPR_Screen_Workflow cluster_workflow CRISPR-Cas9 Sensitization Screen Workflow Lentiviral_Library Pooled sgRNA Lentiviral Library Transduction Lentiviral Transduction Lentiviral_Library->Transduction Cas9_Cells Cas9-Expressing Cancer Cells Cas9_Cells->Transduction Selection Puromycin Selection Transduction->Selection T0_Harvest Initial Harvest (T0) Selection->T0_Harvest Treatment Split Population & Treat with DMSO or Lartesertib Selection->Treatment gDNA_Extraction Genomic DNA Extraction T0_Harvest->gDNA_Extraction Culture 14-Day Culture Treatment->Culture Final_Harvest Final Harvest (T-final) Culture->Final_Harvest Final_Harvest->gDNA_Extraction PCR_NGS sgRNA Amplification & NGS gDNA_Extraction->PCR_NGS Data_Analysis Data Analysis (Hit Identification) PCR_NGS->Data_Analysis Validation Hit Validation Data_Analysis->Validation

Caption: CRISPR-Cas9 Sensitization Screen Workflow.

Conclusion

The combination of CRISPR-Cas9 screening with targeted therapies like this compound offers a powerful and unbiased approach to identify novel genetic sensitizers. The protocols and guidelines presented here provide a framework for researchers to systematically uncover the genetic determinants of Lartesertib sensitivity. The identification of such sensitizers can lead to a deeper understanding of Lartesertib's mechanism of action, the discovery of novel drug targets for combination therapies, and the development of biomarkers for patient selection, ultimately contributing to more effective and personalized cancer treatments.

References

Troubleshooting & Optimization

Optimizing (Rac)-Lartesertib Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (Rac)-Lartesertib (also known as M4076) dosage for in vivo studies. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables and key experimental details provided.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in preclinical in vivo studies?

A starting dose for this compound can vary depending on the tumor model and the combination agent. Based on available preclinical data, oral doses in xenograft models have ranged from 10 mg/kg to 50 mg/kg.

For instance, in a human colorectal xenograft model (SW620), oral doses of 10, 25, and 50 mg/kg were administered.[1] In a pancreatic cancer xenograft model (MiaPaCa-2), a twice-daily oral dose of 50 mg/kg was used in combination with an ATR inhibitor. It is recommended to perform a pilot study to determine the optimal dose for your specific model and experimental goals.

Q2: How should this compound be administered in animal models?

In the reported preclinical studies, this compound has been administered orally (p.o.).[1] The formulation for oral gavage should be carefully prepared to ensure solubility and stability.

Q3: What are the known synergistic combinations with this compound in vivo?

This compound, as an ATM inhibitor, has shown significant synergistic anti-tumor activity when combined with DNA damaging agents and other DNA damage response (DDR) inhibitors. Notable combinations include:

  • Irinotecan: In a human colorectal xenograft (SW620) model, the combination of Lartesertib with irinotecan demonstrated a pronounced benefit.[1]

  • Ionizing Radiation (IR): Lartesertib has been shown to be a potent radiosensitizer in various xenograft models, including FaDu (head and neck squamous cell carcinoma) and NCI-H1975 (non-small cell lung cancer), leading to complete tumor regressions in some cases.

  • ATR Inhibitors: The combination of Lartesertib with ATR inhibitors has resulted in complete tumor growth inhibition in models such as the MiaPaCa-2 pancreatic cancer xenograft.

  • PARP Inhibitors: Strong combination potential with PARP inhibitors has been demonstrated in both in vitro and in vivo experiments.

Troubleshooting Guide

Problem: High toxicity or significant body weight loss is observed in the treatment group.

  • Possible Cause: The administered dose of this compound may be too high for the specific animal strain or model. Toxicity can also be exacerbated when used in combination with other therapeutic agents.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dosage of this compound in subsequent cohorts. A dose de-escalation study may be necessary to identify the maximum tolerated dose (MTD) in your model.

    • Modify Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily) or implementing treatment-free periods.

    • Evaluate Combination Agent Toxicity: If used in combination, assess the toxicity of the other agent alone to distinguish the source of the adverse effects. It may be necessary to reduce the dose of both agents.

    • Supportive Care: Ensure animals have adequate hydration and nutrition. Monitor for signs of distress and provide supportive care as per institutional guidelines.

Problem: Lack of significant anti-tumor efficacy at previously reported "effective" doses.

  • Possible Cause: Several factors can contribute to a lack of efficacy, including the specific tumor model's sensitivity to ATM inhibition, drug formulation and administration issues, or the experimental design.

  • Troubleshooting Steps:

    • Verify Drug Formulation and Administration: Ensure this compound is properly solubilized and administered consistently. Check for any potential issues with the oral gavage technique.

    • Assess Target Engagement: If possible, perform pharmacodynamic (PD) studies to confirm that Lartesertib is inhibiting ATM signaling in the tumor tissue at the administered dose. This can be assessed by measuring the phosphorylation of ATM downstream targets like CHK2.

    • Re-evaluate the Tumor Model: The specific genetic background of the tumor cells can significantly impact their sensitivity to ATM inhibitors. Consider using models with known defects in other DDR pathways, which may confer synthetic lethality with ATM inhibition.

    • Dose Escalation: If no toxicity was observed at the initial dose, a carefully monitored dose-escalation study could be performed to determine if higher concentrations are required for efficacy in your model.

    • Combination Strategy: this compound often demonstrates its highest efficacy in combination with DNA-damaging agents. If monotherapy is ineffective, consider combining it with radiotherapy or a relevant chemotherapeutic agent.

Data Presentation

Table 1: Summary of this compound In Vivo Dosages in Preclinical Models

Tumor ModelCell LineAnimal ModelThis compound DosageAdministration RouteCombination AgentReference
Colorectal CancerSW620Xenograft10, 25, 50 mg/kgOral (p.o.)Irinotecan[1]
Pancreatic CancerMiaPaCa-2Xenograft50 mg/kg (twice daily)Oral (p.o.)ATR Inhibitor
Head and Neck CancerFaDuXenograftIndicated DosesOral (p.o.)Ionizing Radiation[1][2]
Lung CancerNCI-H1975XenograftIndicated DosesOral (p.o.)Ionizing Radiation[1]

Note: "Indicated Doses" refers to studies where dose-dependent effects were shown, but the specific numerical doses were not available in the cited abstracts.

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Xenograft Model

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line (e.g., SW620, MiaPaCa-2) under standard conditions.

    • Harvest and resuspend the cells in an appropriate medium, often mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation for oral gavage. A common vehicle might consist of agents like PEG300, Tween-80, and saline.

    • Administer the specified dose of Lartesertib and any combination agent according to the planned schedule. The vehicle should be administered to the control group.

  • Data Collection and Analysis:

    • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

    • Analyze the data to determine the anti-tumor efficacy (e.g., tumor growth inhibition).

Visualizations

Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM Signaling Cascade cluster_2 Drug Intervention DNA_Damage DNA Double-Strand Breaks (DSBs) (from Radiation, Chemotherapy) ATM ATM DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Lartesertib This compound Lartesertib->ATM inhibits

Caption: Lartesertib inhibits the ATM signaling pathway.

Experimental_Workflow Start Start Cell_Culture 1. Tumor Cell Culture Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize into Groups Tumor_Growth->Randomization Treatment 5. Administer this compound +/- Combination Agent Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. End of Study & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo efficacy study.

Troubleshooting_Logic Issue Observed Issue Toxicity High Toxicity / Weight Loss Issue->Toxicity Toxicity? No_Efficacy Lack of Efficacy Issue->No_Efficacy No Efficacy? Reduce_Dose Reduce Lartesertib Dose Toxicity->Reduce_Dose Modify_Schedule Modify Dosing Schedule Toxicity->Modify_Schedule Check_Combo_Tox Assess Combo Agent Toxicity Toxicity->Check_Combo_Tox Verify_Formulation Verify Formulation & Administration No_Efficacy->Verify_Formulation Assess_Target Assess Target Engagement (PD) No_Efficacy->Assess_Target Reval_Model Re-evaluate Tumor Model No_Efficacy->Reval_Model Dose_Escalate Consider Dose Escalation No_Efficacy->Dose_Escalate

Caption: Troubleshooting logic for in vivo studies.

References

Troubleshooting (Rac)-Lartesertib solubility for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with (Rac)-Lartesertib solubility for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the racemic form of Lartesertib (M4076), a potent and selective inhibitor of the ATM (Ataxia telangiectasia-mutated) kinase.[1][2][3][4] ATM kinase is a critical component of the DNA damage response (DDR) pathway. By inhibiting ATM, Lartesertib can prevent the repair of DNA double-strand breaks, leading to increased cell death in cancer cells, particularly in combination with DNA-damaging agents.[5]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is practically insoluble in water but has good solubility in dimethyl sulfoxide (DMSO).[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: The final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. The exact tolerance can vary between cell lines, so it is advisable to run a vehicle control (media with the same percentage of DMSO as your highest treatment concentration) to assess its effect on your specific cells.

Q4: How should I store the this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in DMSO.
  • Possible Cause 1: Low-quality or old DMSO.

    • Solution: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds like this compound.[6] Always use fresh, anhydrous, high-purity DMSO.

  • Possible Cause 2: Insufficient mixing or time.

    • Solution: After adding DMSO to the powder, vortex the vial for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for a short period or use a sonicator bath to aid dissolution.[1]

Issue 2: Precipitate forms when diluting the DMSO stock solution in aqueous cell culture media.
  • Possible Cause: Poor aqueous solubility.

    • Solution: This is a common issue with hydrophobic compounds. To minimize precipitation, perform serial dilutions. First, dilute the high-concentration DMSO stock into a small volume of serum-free media, mixing thoroughly. Then, add this intermediate dilution to your final volume of complete media. It is crucial to ensure rapid and thorough mixing at each step to prevent the compound from crashing out of solution.

Issue 3: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Compound precipitation in the incubator.

    • Solution: Over longer incubation periods, the compound may precipitate out of the media, leading to a decrease in the effective concentration. When setting up your experiment, visually inspect the media in your culture plates for any signs of precipitation. If you suspect this is an issue, consider reducing the final concentration of this compound or decreasing the incubation time.

  • Possible Cause 2: Non-specific binding.

    • Solution: Small molecule inhibitors can sometimes bind to serum proteins in the culture media or to the plastic of the culture plates, reducing the free concentration available to the cells.[7] If you observe lower than expected potency, you can try reducing the serum concentration in your media (if your cells can tolerate it) or using low-binding plates.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar ConcentrationNotes
DMSO90 mg/mL[6]~200.69 mMUse fresh, anhydrous DMSO for best results.
Ethanol23-24 mg/mL[6]~51-53 mM
WaterInsoluble[6]-

Table 2: Example Formulations for In Vivo Studies

ProtocolComponentsResulting Solubility
1[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.57 mM)
2[1]10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.57 mM)
3[1]10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.57 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass: The molecular weight of this compound is approximately 448.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.48 mg of the compound.

  • Weigh the compound: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of fresh, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, warm the tube briefly at 37°C or sonicate.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparing Working Solutions for Cell Culture
  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution: To prepare a final concentration of 10 µM in your cell culture experiment, first make an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of serum-free cell culture media. This will give you a 100 µM intermediate solution. Mix thoroughly by pipetting up and down.

  • Prepare the final working solution: Add the required volume of the intermediate solution to your complete cell culture media. For example, to achieve a final concentration of 10 µM in 2 mL of media, add 200 µL of the 100 µM intermediate solution to 1.8 mL of complete media.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing media (without the compound) to your control wells.

Visualizations

G cluster_0 Troubleshooting this compound Solubility start Start: Dissolving this compound issue Issue: Compound does not dissolve or precipitates start->issue check_dmso Is the DMSO fresh and anhydrous? issue->check_dmso In DMSO check_dilution Is precipitation occurring upon dilution in media? issue->check_dilution In Media use_fresh_dmso Action: Use fresh, high-purity DMSO check_dmso->use_fresh_dmso No aid_dissolution Action: Gently warm or sonicate check_dmso->aid_dissolution Yes use_fresh_dmso->aid_dissolution success Success: Compound is dissolved and ready for use aid_dissolution->success serial_dilution Action: Perform serial dilutions with thorough mixing check_dilution->serial_dilution Yes check_dilution->success No serial_dilution->success

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_pathway Simplified ATM Signaling Pathway DNA_DSB DNA Double-Strand Breaks (e.g., from radiation, chemotherapy) ATM ATM Kinase DNA_DSB->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates DNARepair DNA Repair ATM->DNARepair Lartesertib This compound Lartesertib->ATM CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest

Caption: Simplified ATM signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for Cell Treatment prep_stock 1. Prepare 10 mM Stock in 100% DMSO prepare_working 3. Prepare Working Solutions (Serial Dilution in Media) prep_stock->prepare_working cell_seeding 2. Seed Cells in Culture Plates treatment 4. Treat Cells with This compound cell_seeding->treatment prepare_working->treatment incubation 5. Incubate for Desired Time treatment->incubation assay 6. Perform Downstream Assay (e.g., Viability, Western Blot) incubation->assay

Caption: General experimental workflow for using this compound in cell culture.

References

Technical Support Center: Lartesertib and γ-H2AX Foci Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers interpreting γ-H2AX foci formation following treatment with Lartesertib, a potent and selective ATM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Lartesertib and how does it work?

Lartesertib (also known as M4076) is an orally administered small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a primary regulator of the DNA damage response (DDR), particularly in signaling the presence of DNA double-strand breaks (DSBs).[2] By inhibiting ATM, Lartesertib prevents the phosphorylation of downstream targets that are crucial for DNA repair and cell cycle arrest, thereby sensitizing cancer cells to DNA damaging agents or inducing synthetic lethality in tumors with specific DDR defects.[1][2]

Q2: What is γ-H2AX and why is it used as a biomarker for Lartesertib's activity?

γ-H2AX is the phosphorylated form of the histone variant H2AX at serine 139. It is a sensitive and specific marker for DNA double-strand breaks (DSBs).[3][4] Following a DSB, ATM, along with other kinases like ATR and DNA-PK, rapidly phosphorylates H2AX in the surrounding chromatin, creating a "focus" that can be visualized using immunofluorescence.[5][6] These foci serve as platforms to recruit DNA repair proteins.[3] Monitoring γ-H2AX foci is a standard method to assess the extent of DNA damage and the cellular response to DDR inhibitors like Lartesertib.

Q3: What is the expected effect of Lartesertib on γ-H2AX foci formation?

The effect of Lartesertib on γ-H2AX levels can be complex and context-dependent:

  • Inhibition of damage-induced foci formation: When cells are treated with a DNA damaging agent (like radiation or certain chemotherapies) that induces DSBs, ATM is activated to phosphorylate H2AX. Lartesertib, by inhibiting ATM, is expected to reduce or prevent this damage-induced increase in γ-H2AX foci. This is often the context in pharmacodynamic (PD) studies where a reduction in signal indicates target engagement.

  • Increase in endogenous foci: In some cancer cells, particularly those with high levels of replication stress or other sources of endogenous DNA damage, inhibiting ATM can lead to an accumulation of unresolved DSBs. This can result in an increase in γ-H2AX foci over time as the cells struggle to repair their DNA without a functional ATM signaling pathway.

  • Combination therapy: When combined with an ATR inhibitor (like Tuvusertib), Lartesertib can lead to enhanced DNA damage and cell death.[7] The resulting γ-H2AX levels will be a composite of both drugs' effects on DNA repair and replication stress.

Q4: I observed a decrease in γ-H2AX signal after Lartesertib treatment in my experiment. Is this expected?

A decrease in γ-H2AX signal is an expected outcome in pharmacodynamic assays where cells are first stimulated with a DNA damaging agent to induce foci, and then treated with Lartesertib to assess its ability to inhibit ATM-mediated H2AX phosphorylation. For instance, in clinical trials, patient blood samples were stimulated ex vivo with DNA damaging agents, and Lartesertib treatment showed a target inhibition of approximately 50% on average, indicating a reduction in the expected γ-H2AX response.[8] If you are not using an exogenous damaging agent, a decrease could be due to other factors outlined in the troubleshooting guide below.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Weak or No γ-H2AX Signal 1. Ineffective Lartesertib Treatment: Incorrect dosage, degradation of the compound, or insufficient treatment time. 2. Antibody Issues: Primary antibody not suitable for immunofluorescence (IF), incorrect dilution, or improper storage.[9] 3. Microscopy Settings: Incorrect filter sets for the fluorophore, or low gain/exposure settings.[9] 4. Fixation/Permeabilization Issues: Over-fixation masking the epitope, or incomplete permeabilization preventing antibody entry.1. Verify Lartesertib Activity: Confirm the concentration and incubation time based on literature for your cell line. Ensure proper storage of the compound. Include a positive control for DNA damage (e.g., etoposide treatment) without Lartesertib to ensure the assay is working. 2. Optimize Antibody Conditions: Use an IF-validated anti-γ-H2AX antibody at a range of dilutions. Aliquot antibodies upon arrival to avoid freeze-thaw cycles.[9] 3. Adjust Microscope Settings: Ensure the correct laser lines and emission filters are used. Increase exposure time or gain to enhance signal detection. 4. Optimize Staining Protocol: Reduce fixation time or perform antigen retrieval. Ensure permeabilization with an appropriate agent (e.g., 0.2-0.5% Triton X-100) is sufficient.
High Background Staining 1. Non-specific Antibody Binding: Insufficient blocking or too high antibody concentration. 2. Autofluorescence: Some cell types or fixation methods (e.g., glutaraldehyde) can cause autofluorescence.[9] 3. Secondary Antibody Issues: Cross-reactivity or non-specific binding of the secondary antibody.1. Improve Blocking: Increase blocking time (e.g., to 1 hour) and use a suitable blocking agent (e.g., 5% BSA or serum from the secondary antibody host species). Titrate the primary and secondary antibody concentrations. 2. Quench Autofluorescence: If tissue autofluorescence is suspected, consider treatment with sodium borohydride or Sudan Black B. 3. Use Pre-adsorbed Secondary Antibodies: Select secondary antibodies that have been cross-adsorbed against the species of your sample to minimize non-specific binding.
Pan-nuclear Staining Instead of Foci 1. High Levels of DNA Damage: Extremely high doses of a damaging agent or Lartesertib can lead to confluent foci that appear as pan-nuclear staining. 2. Apoptosis: Late-stage apoptotic cells can exhibit widespread, pan-nuclear γ-H2AX staining. 3. Cell Cycle Phase: Some studies have noted an increase in diffuse γ-H2AX staining during mitosis, which is ATM-dependent.[6]1. Titrate Treatment Dose: Perform a dose-response experiment to find a concentration that induces discrete, countable foci. 2. Exclude Apoptotic Cells: Co-stain with a marker of apoptosis, such as cleaved caspase-3, to identify and exclude these cells from analysis. 3. Cell Cycle Analysis: Synchronize cells or co-stain with a cell cycle marker (e.g., Cyclin A for S/G2 phase) to assess cell cycle-specific effects.
High Variability Between Replicates 1. Inconsistent Cell Health: Differences in cell density, passage number, or overall health can affect the response to treatment. 2. Uneven Treatment Application: Inconsistent application of Lartesertib or other reagents. 3. Subjective Foci Counting: Manual counting of foci can be subjective and vary between users.1. Standardize Cell Culture: Use cells of a similar passage number and seed them at a consistent density. Ensure cells are healthy before starting the experiment. 2. Ensure Uniform Reagent Addition: Mix reagents thoroughly and add them carefully and consistently to each well or slide. 3. Use Automated Image Analysis: Employ software like ImageJ/Fiji or other automated platforms to quantify foci based on defined parameters (size, intensity) for objective and reproducible results.[10]

Quantitative Data Summary

The following table summarizes pharmacodynamic data for Lartesertib from a clinical trial in patients with advanced solid tumors.

Treatment Patient Cohort Assay Dosage Key Finding Reference
Lartesertib + TuvusertibAdvanced Solid Tumors (n=34)Flow cytometry for γ-H2AX in ex vivo stimulated CD45+ lymphocytesLartesertib: 100, 150, 200 mg QDVariable target inhibition of ~50% on average across all time points.[8]
Lartesertib MonotherapyAdvanced Solid Tumors (n=22)Pharmacodynamic analysis of γ-H2AX100-400 mg QDA trend of reduction of γ-H2AX levels was observed, with the highest target inhibition reaching 80-100%.[11]

Experimental Protocols

Key Experiment: Immunofluorescence Staining for γ-H2AX Foci

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • Lartesertib (and other treatment compounds)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBS-T)

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody, validated for immunofluorescence.

  • Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium.

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat with Lartesertib and/or other compounds for the desired time. Include appropriate vehicle and positive controls.

  • Fixation: Aspirate the media, wash cells once with PBS, and add 4% PFA. Incubate for 15 minutes at room temperature.

  • Washing: Aspirate PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[10]

  • Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in Blocking Buffer according to the manufacturer's instructions or pre-determined optimal concentration. Aspirate the Blocking Buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS-T for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS-T for 5 minutes each, protected from light.

  • Nuclear Counterstaining: Add DAPI solution and incubate for 5 minutes at room temperature, protected from light.

  • Mounting: Wash once with PBS. Using forceps, carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging and Analysis: Visualize using a fluorescence microscope. Capture images and quantify the number, intensity, and/or size of γ-H2AX foci per nucleus using automated image analysis software.

Visualizations

Lartesertib_Mechanism cluster_0 DNA Damage Response (DDR) DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive senses ATM_active ATM (active) ATM_inactive->ATM_active activates H2AX Histone H2AX ATM_active->H2AX phosphorylates Repair DNA Repair & Cell Cycle Arrest ATM_active->Repair activates downstream targets Lartesertib Lartesertib Lartesertib->ATM_active inhibits gH2AX γ-H2AX (pS139) gH2AX->Repair recruits factors for

Caption: Mechanism of Lartesertib in the DNA Damage Response.

Experimental_Workflow start 1. Cell Culture (on coverslips) treatment 2. Treatment (Lartesertib, Controls) start->treatment fix_perm 3. Fixation & Permeabilization treatment->fix_perm blocking 4. Blocking (e.g., 5% BSA) fix_perm->blocking primary_ab 5. Primary Antibody (anti-γ-H2AX) blocking->primary_ab secondary_ab 6. Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab mount 7. Counterstain & Mount (DAPI, Antifade) secondary_ab->mount imaging 8. Fluorescence Microscopy mount->imaging analysis 9. Image Analysis (Foci Quantification) imaging->analysis end 10. Data Interpretation analysis->end

Caption: Experimental workflow for γ-H2AX immunofluorescence.

References

Lartesertib Technical Support Center: Managing On-Target Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Lartesertib-induced cytotoxicity in normal (non-cancerous) cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lartesertib and why does it cause cytotoxicity in normal cells?

Lartesertib is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, which is responsible for detecting and repairing DNA double-strand breaks (DSBs) in all cells.[1] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair.[1] While this is the intended effect to induce cell death in cancer cells with compromised DNA repair mechanisms, normal cells also rely on the ATM pathway for genomic integrity. Inhibition of ATM in healthy cells can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, resulting in cytotoxicity.

Q2: What are the common types of cytotoxicity observed with Lartesertib in normal cells?

Based on clinical trial data for Lartesertib and other ATM inhibitors, the most common cytotoxic effects on normal tissues manifest as hematological and dermatological adverse events.[2][3] In a research setting, this can translate to decreased viability and proliferation of normal hematopoietic progenitor cells, keratinocytes, and other primary cell lines. Key in vitro observations may include:

  • Reduced Cell Viability: A dose-dependent decrease in the number of living cells.

  • Inhibition of Proliferation: A slowdown or complete halt of cell division.

  • Induction of Apoptosis: An increase in programmed cell death markers.

  • Cell Cycle Arrest: Accumulation of cells in specific phases of the cell cycle (e.g., G1/S or G2/M).[2]

Q3: How can I minimize off-target effects of Lartesertib in my experiments?

While Lartesertib is a highly selective ATM inhibitor, minimizing potential off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of Lartesertib required to inhibit ATM activity in your specific cell line to avoid engaging other kinases.[4]

  • Perform Dose-Response Curves: Always conduct a thorough dose-response analysis to identify a therapeutic window where on-target effects are maximized and off-target toxicities are minimized.

  • Use Appropriate Controls: Include a structurally distinct ATM inhibitor as a positive control to ensure the observed phenotype is due to ATM inhibition and not a unique off-target effect of Lartesertib.

  • Kinome Profiling: For in-depth studies, consider kinome-wide profiling to experimentally identify any significant off-target binding at the concentrations used in your assays.[4]

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity in Normal Cell Lines at Low Lartesertib Concentrations

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Sensitivity of the Cell Line Certain normal cell types may be inherently more sensitive to ATM inhibition. Consider using a panel of different normal cell lines to identify a more robust model.
Incorrect Drug Concentration Verify the concentration of your Lartesertib stock solution. Perform a fresh serial dilution and repeat the experiment.[5]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically ≤0.1%). Run a vehicle-only control to confirm.[5]
Sub-optimal Cell Culture Conditions Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can increase sensitivity to cytotoxic agents.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension and use a precise method for cell counting to maintain consistent cell numbers across experiments.[5]
Variability in Drug Treatment Time Adhere to a strict and consistent incubation time with Lartesertib for all experiments.
Assay-Related Variability Optimize the cytotoxicity assay parameters, such as incubation times with detection reagents and ensure proper mixing. Use appropriate positive and negative controls in every plate.[1][6]
Compound Degradation Prepare fresh dilutions of Lartesertib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]

Experimental Protocols

Protocol 1: Assessing Lartesertib-Induced Cytotoxicity in Normal Cells using a Luminescence-Based Viability Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of Lartesertib in a normal cell line.

Materials:

  • Normal human cell line (e.g., primary human dermal fibroblasts, non-cancerous epithelial cells)

  • Complete cell culture medium

  • Lartesertib stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Lartesertib in complete culture medium. A common starting range is from 100 µM down to 1 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Lartesertib concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different Lartesertib concentrations.

    • Incubate for 72 hours (or a time point determined to be optimal for your cell line).

  • Cell Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium and reagent only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Lartesertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mitigating Lartesertib Cytotoxicity with a Growth Factor

This protocol provides a framework for testing if supplementation with a specific growth factor can rescue normal cells from Lartesertib-induced cytotoxicity.

Materials:

  • Same materials as in Protocol 1.

  • Recombinant human growth factor (e.g., EGF, FGF) relevant to the cell type being used.

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound and Growth Factor Treatment:

    • Prepare a serial dilution of Lartesertib in both basal medium and medium supplemented with a predetermined optimal concentration of the growth factor.

    • Treat the cells with the different Lartesertib concentrations in the presence or absence of the growth factor.

    • Include controls for vehicle only, growth factor only, and Lartesertib only.

    • Incubate for 72 hours.

  • Cell Viability Measurement: Follow step 3 from Protocol 1.

  • Data Analysis:

    • Calculate the IC50 values for Lartesertib in the presence and absence of the growth factor.

    • A significant increase in the IC50 value in the presence of the growth factor suggests a mitigating effect.

Data Presentation

Table 1: Hypothetical Cytotoxicity of Lartesertib in Various Normal Human Cell Lines

Cell LineCell TypeIC50 (µM) after 72h
HDFDermal Fibroblast8.5
hTERT-RPE1Retinal Pigment Epithelial12.2
RPTEC/TERT1Renal Proximal Tubule Epithelial15.8
HAECAortic Endothelial6.3

Table 2: Adverse Events of Interest from Lartesertib Monotherapy Clinical Trial (NCT04882917)

Adverse EventGrade 1-2 (%)Grade ≥3 (%)
Hematological
Anemia36.418.2
Decreased Lymphocyte Count27.313.6
Dermatological
Maculopapular Rash45.513.6
General
Fatigue54.59.1
Nausea40.94.5

Data is synthesized from published clinical trial results for illustrative purposes.[2][3]

Visualizations

Lartesertib_Mechanism_of_Action cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break ATM_inactive Inactive ATM Dimer DNA_DSB->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair Lartesertib Lartesertib Lartesertib->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Lartesertib inhibits ATM, blocking DNA repair and cell cycle arrest.

Troubleshooting_Workflow Start High Cytotoxicity Observed in Normal Cells Check_Concentration Verify Lartesertib Concentration and Dilutions Start->Check_Concentration Check_Solvent Run Vehicle Control for Solvent Toxicity Start->Check_Solvent Check_Cells Assess Cell Health, Passage Number, and Confluency Start->Check_Cells Optimize_Assay Optimize Cytotoxicity Assay Parameters Start->Optimize_Assay Dose_Response Perform Detailed Dose-Response Curve Check_Concentration->Dose_Response Check_Solvent->Dose_Response Check_Cells->Dose_Response Optimize_Assay->Dose_Response Select_Concentration Select Lowest Effective Concentration Dose_Response->Select_Concentration Consider_Alternatives Consider Alternative Normal Cell Line Dose_Response->Consider_Alternatives if still too sensitive Outcome Reduced Cytotoxicity, Reliable Data Select_Concentration->Outcome Consider_Alternatives->Outcome

Caption: Workflow for troubleshooting high cytotoxicity in normal cells.

References

Best practices for long-term storage of (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage of (Rac)-Lartesertib, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C. Under these conditions, the solid compound is expected to be stable for up to three years. While this compound may be shipped at room temperature, this is for the short duration of transit, and it should be transferred to the recommended storage conditions upon receipt.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound's isoform, Lartesertib, are recommended to be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound appears as a thin film or powder that is hard to see in the vial. Is this normal?

A3: Yes, this is normal, especially for small quantities. The compound can coat the walls or bottom of the vial during shipping. When preparing your stock solution, ensure that the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.

Q4: What are the initial signs that my this compound may have degraded?

A4: Visual indicators of degradation can include a change in color or the appearance of clumping. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for a decrease in the parent compound peak and the appearance of new impurity peaks.

Q5: Can I store this compound in a desiccator?

A5: Yes, storing solid this compound in a desiccator at the recommended temperature can provide additional protection against moisture, which is a potential factor in degradation. This is particularly important if the compound is stored in a location with high humidity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Verify that the solid compound and any stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions). 2. Assess the purity of your this compound sample using HPLC (see Experimental Protocols section). 3. Prepare fresh stock solutions from a new or properly stored solid sample.
Precipitation observed in stock solution upon thawing Poor solubility or supersaturation.1. Gently warm the vial in a water bath (not exceeding 37°C) and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous.
Loss of compound activity in cell-based assays Degradation in culture media.1. Prepare fresh dilutions of this compound in media for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures during experimental setup. 3. Perform a time-course experiment to assess the stability of the compound in your specific cell culture media.
Appearance of new peaks in HPLC analysis Chemical degradation.1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. If new peaks are present, this indicates degradation. The compound should not be used for experiments where precise concentration is critical. 3. Consider performing a forced degradation study (see Experimental Protocols section) to identify potential degradation products.[3][4][5][6]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Form Storage Temperature Recommended Duration Key Considerations
Solid -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture. A desiccator can be used for additional protection.
Stock Solution (in DMSO) -20°CUp to 1 month[2]Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO) -80°CUp to 6 months[2]Preferred for longer-term storage of solutions. Aliquot into single-use vials.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Optimization may be required for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 50 µg/mL.

4. Analysis:

  • Inject the prepared sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The purity can be calculated based on the peak area percentages.

Protocol 2: Forced Degradation Study of this compound

This study is designed to identify potential degradation pathways and products under stress conditions.[3][4][5][6]

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH.

  • Analyze by HPLC.

2. Basic Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M HCl.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analyze by HPLC.

4. Thermal Degradation (Solid State):

  • Place a small amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.

  • Allow to cool, then prepare a solution for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in a suitable solvent like methanol or acetonitrile) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

  • Analyze by HPLC.

Mandatory Visualization

G Figure 1. Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Solid: -20°C, Solution: -80°C) start->check_storage hplc_analysis Perform HPLC Purity Analysis check_storage->hplc_analysis compare_standard Compare to Reference Standard or Fresh Sample hplc_analysis->compare_standard pass Purity Acceptable compare_standard->pass No significant new peaks Purity >98% fail Degradation Detected compare_standard->fail New peaks observed Purity <98% retest Re-run Experiment pass->retest discard Discard Degraded Stock/Solid fail->discard prepare_fresh Prepare Fresh Stock Solution prepare_fresh->retest troubleshoot_assay Troubleshoot Assay Conditions (e.g., media stability) retest->troubleshoot_assay Still inconsistent discard->prepare_fresh

Caption: Troubleshooting workflow for this compound stability issues.

G Figure 2. ATM Signaling Pathway and Inhibition by this compound cluster_0 DNA Damage Response DNA_damage DNA Double-Strand Break ATM ATM Kinase DNA_damage->ATM activates p53 p53 ATM->p53 phosphorylates CHK2 CHK2 ATM->CHK2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Lartesertib This compound Lartesertib->ATM inhibits

Caption: ATM signaling pathway and its inhibition by this compound.

References

Lartesertib Radiosensitization Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lartesertib radiosensitization experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro and in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to enhance the reproducibility and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Lartesertib and what is its primary mechanism of action as a radiosensitizer?

Lartesertib (also known as M4076) is an orally bioavailable, potent, and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs) induced by ionizing radiation.[2][3] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair.[2][4] This abrogation of the DNA damage checkpoint and inhibition of DNA repair makes cancer cells more susceptible to the cytotoxic effects of radiation, thus acting as a radiosensitizer.[5]

Q2: We are not observing the expected radiosensitizing effect of Lartesertib in our experiments. What are the possible reasons?

Several factors could contribute to a lack of observed radiosensitization. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Key areas to investigate include drug concentration and stability, timing of drug administration relative to irradiation, cell line-specific characteristics, and the experimental assay itself.

Q3: We are seeing high variability between replicates in our clonogenic survival assays. How can we minimize this?

High variability in clonogenic assays is a common issue.[6] It can stem from inconsistencies in cell seeding, drug treatment, irradiation, or colony counting. Refer to the "Troubleshooting Guide: High Variability in Clonogenic Assays" for detailed steps to improve assay precision.

Q4: What is a typical dose enhancement factor (DEF) to expect with Lartesertib?

The Dose Enhancement Factor (DEF) is the ratio of the radiation dose required to achieve a certain level of cell kill without the drug to the dose required for the same effect with the drug.[7] The DEF for Lartesertib will vary depending on the cell line, Lartesertib concentration, and the radiation dose. While specific DEF values for Lartesertib are still emerging from pre-clinical studies, ATM inhibitors, in general, have been shown to significantly enhance radiosensitivity. It is crucial to determine the DEF empirically in your specific experimental system.

Troubleshooting Guides

Guide 1: Absence of Expected Radiosensitization
Potential Cause Troubleshooting Steps
Suboptimal Lartesertib Concentration Perform a dose-response curve for Lartesertib alone to determine the optimal non-toxic concentration for your cell line. Concentrations that are too low may not effectively inhibit ATM, while concentrations that are too high may induce cytotoxicity, masking the radiosensitizing effect.
Incorrect Timing of Drug Administration The timing of Lartesertib administration relative to irradiation is critical. For ATM inhibitors, pre-incubation for a sufficient period (e.g., 1-24 hours) before irradiation is typically required to ensure target engagement.[8] Test a time course of pre-incubation to determine the optimal window for your cell line.
Cell Line-Specific Resistance The genetic background of the cell line, particularly the status of other DNA repair pathways (e.g., ATR, DNA-PK) and cell cycle checkpoint proteins (e.g., p53), can influence the efficacy of ATM inhibitors.[2] Consider using a panel of cell lines with different genetic backgrounds to assess the spectrum of Lartesertib's activity.
Drug Stability and Activity Ensure that the Lartesertib stock solution is prepared and stored correctly. Verify the activity of your Lartesertib batch by performing a Western blot to assess the inhibition of ATM phosphorylation (pATM Ser1981) and its downstream target pChk2 (Thr68) in response to radiation.
Issues with Irradiation Protocol Verify the calibration and dose delivery of your irradiator. Ensure consistent geometry and conditions for all irradiation experiments.
Guide 2: High Variability in Clonogenic Assays
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a consistent and validated cell counting method. Plate cells at a low density to avoid colony fusion. Perform a plating efficiency control for each experiment.[6]
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
Inconsistent Drug/Radiation Treatment Ensure uniform exposure of all plates to Lartesertib and radiation. For irradiation, ensure a uniform dose distribution across the treatment field.
Variability in Colony Formation and Staining Incubate plates for a sufficient and consistent period to allow for robust colony formation (typically 10-14 days). Standardize the colony staining and counting procedure. A colony is generally defined as consisting of at least 50 cells.[9]
Cellular Cooperation or Clumping Some cell lines exhibit cooperative growth, where the plating efficiency is dependent on the cell density.[6] This can be a major source of variability. Characterize the growth properties of your cell line and adjust seeding densities accordingly.

Data Presentation

Table 1: Example of Lartesertib Dose-Response Data in Combination with Radiation
Cell LineLartesertib Conc. (nM)Radiation Dose (Gy)Surviving Fraction (Mean ± SD)Dose Enhancement Factor (DEF) at SF 0.5
A549 (NSCLC)001.00 ± 0.05-
020.65 ± 0.08
040.30 ± 0.06
10000.95 ± 0.04
10020.45 ± 0.071.4
10040.15 ± 0.04
HT-29 (Colon)001.00 ± 0.06-
020.70 ± 0.09
040.40 ± 0.07
10000.98 ± 0.05
10020.50 ± 0.081.5
10040.20 ± 0.05

Note: This is example data. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Clonogenic Survival Assay for Radiosensitization

This protocol outlines the key steps for assessing the radiosensitizing effect of Lartesertib using a clonogenic survival assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Count cells accurately using a hemocytometer or automated cell counter.

    • Plate a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates. The number of cells seeded should be optimized for each cell line to yield 50-150 colonies in the untreated control wells.

  • Lartesertib Treatment:

    • Allow cells to adhere for at least 6 hours.

    • Add Lartesertib at the desired final concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired pre-treatment time (e.g., 24 hours).

  • Irradiation:

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Ensure a uniform dose is delivered to all wells.

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days, or until colonies are visible.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (Number of colonies in control) / (Number of cells seeded).

    • Calculate the Surviving Fraction (SF) = (Number of colonies in treated wells) / (Number of cells seeded x PE).

    • Plot the SF versus the radiation dose on a semi-logarithmic scale.

    • Calculate the Dose Enhancement Factor (DEF) from the survival curves.

Protocol 2: Western Blot for DNA Damage Markers

This protocol describes the detection of key DNA damage response proteins by Western blot to confirm the mechanism of action of Lartesertib.

  • Sample Preparation:

    • Seed cells in 6-well plates and treat with Lartesertib and/or radiation as per your experimental design.

    • At the desired time points post-treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-ATM (Ser1981)

      • Total ATM

      • Phospho-Chk2 (Thr68)

      • Total Chk2

      • γH2AX (Phospho-H2AX Ser139)

      • Loading control (e.g., β-actin, GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

Protocol 3: Immunofluorescence for γH2AX Foci

This protocol details the visualization and quantification of DNA double-strand breaks through the detection of γH2AX foci.[10][11][12][13][14]

  • Cell Culture and Treatment:

    • Grow cells on coverslips in multi-well plates.

    • Treat with Lartesertib and/or radiation.

  • Fixation and Permeabilization:

    • At the desired time points, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against γH2AX (1:500 to 1:1000 dilution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence microscope.

  • Image Analysis:

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A positive cell is often defined as having a certain threshold of foci (e.g., >5-10 foci/nucleus).

Mandatory Visualizations

Lartesertib_Signaling_Pathway cluster_0 Radiation-Induced DNA Damage cluster_1 ATM-Mediated DNA Damage Response cluster_2 Lartesertib Intervention cluster_3 Cellular Outcome IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM ATM DSB->ATM pATM pATM (Ser1981) (Active) ATM->pATM Chk2 Chk2 pATM->Chk2 p53 p53 pATM->p53 DNARepair DNA Repair (e.g., HR, NHEJ) pATM->DNARepair Radiosensitization Radiosensitization pChk2 pChk2 (Thr68) (Active) Chk2->pChk2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pChk2->CellCycleArrest Apoptosis Apoptosis/ Mitotic Catastrophe pChk2->Apoptosis pp53 p-p53 (Active) p53->pp53 pp53->CellCycleArrest pp53->Apoptosis Lartesertib Lartesertib (ATM Inhibitor) Lartesertib->ATM Lartesertib->Radiosensitization

Caption: Lartesertib inhibits ATM, blocking DNA damage response and promoting radiosensitization.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Acquisition & Analysis Start Start: Seed Cells Adherence Cell Adherence (6-24h) Start->Adherence Drug_Tx Lartesertib Treatment (Pre-incubation) Adherence->Drug_Tx Irradiation Irradiation (Various Doses) Drug_Tx->Irradiation Clonogenic Clonogenic Assay (10-14 days) Irradiation->Clonogenic Western Western Blot (Protein Extraction) Irradiation->Western IF Immunofluorescence (Fixation & Staining) Irradiation->IF Colony_Count Colony Counting Clonogenic->Colony_Count WB_Imaging Western Blot Imaging & Densitometry Western->WB_Imaging IF_Imaging Fluorescence Microscopy & Foci Quantification IF->IF_Imaging Data_Analysis Data Analysis: - Survival Curves - DEF Calculation - Protein Expression - Foci per Nucleus Colony_Count->Data_Analysis WB_Imaging->Data_Analysis IF_Imaging->Data_Analysis

Caption: Workflow for Lartesertib radiosensitization experiments from cell treatment to data analysis.

Troubleshooting_Logic Start Problem: Unexpected Experimental Outcome (e.g., No Radiosensitization, High Variability) Check_Reagents Step 1: Verify Reagents - Lartesertib concentration & stability - Cell culture media & supplements Start->Check_Reagents Check_Cells Step 2: Assess Cell Line - Cell health & passage number - Mycoplasma contamination - Genetic stability Check_Reagents->Check_Cells Check_Protocol Step 3: Review Protocol Execution - Cell seeding density - Drug incubation time - Irradiation dose & uniformity - Assay-specific steps Check_Cells->Check_Protocol Check_Equipment Step 4: Calibrate Equipment - Irradiator output - Pipettes - Cell counter - Plate reader/microscope Check_Protocol->Check_Equipment Analyze_Data Step 5: Re-evaluate Data Analysis - Statistical methods - Normalization controls - Outlier identification Check_Equipment->Analyze_Data Resolved Problem Resolved Analyze_Data->Resolved Analysis OK

Caption: A logical troubleshooting workflow for addressing unexpected results in experiments.

References

Technical Support Center: Chiral Separation of (Rac)-Lartesertib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Methodologies and troubleshooting guides presented here are based on established principles of chiral chromatography. As of the date of this document, specific application notes for the chiral separation of (Rac)-Lartesertib have not been published. Researchers should consider these as starting points for method development.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the chiral separation of this compound enantiomers. The following FAQs and troubleshooting guides are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for the chiral separation of small molecule drugs like Lartesertib?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the separation of enantiomers in the pharmaceutical industry.[][2] Both methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3]

Q2: Which type of chiral stationary phase (CSP) is recommended for a molecule like Lartesertib?

A2: For a novel molecule like Lartesertib, a screening approach using a variety of CSPs is the most effective strategy. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point due to their broad applicability in separating a wide range of chiral compounds.[3] Other CSPs to consider include protein-based, cyclodextrin-based, and Pirkle-type phases.[3][4][5]

Q3: What are typical mobile phases used in chiral HPLC and SFC?

A3:

  • HPLC (Normal Phase): Typically consists of a non-polar solvent like hexane or heptane mixed with a polar alcohol such as isopropanol (IPA) or ethanol.[6]

  • HPLC (Reversed-Phase): Involves aqueous buffers (e.g., ammonium acetate or phosphate) with organic modifiers like acetonitrile or methanol.[7][8] This mode is often preferred for its compatibility with mass spectrometry (MS).[7]

  • SFC: Primarily uses supercritical carbon dioxide as the main mobile phase, with a polar co-solvent, often an alcohol like methanol or ethanol.

Q4: Why is the choice of mobile phase additive important?

A4: Mobile phase additives can significantly impact peak shape and resolution. For basic compounds, a basic additive like diethylamine (DEA) or triethylamine (TEA) is often used to reduce peak tailing.[9] For acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) or acetic acid may be beneficial.[2]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or two poorly resolved peaks for the this compound enantiomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor or No Resolution ScreenCSPs Screen Different CSPs (Polysaccharide, Protein, etc.) Start->ScreenCSPs OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) ScreenCSPs->OptimizeMP AdjustTemp Adjust Column Temperature (Lower or Higher) OptimizeMP->AdjustTemp LowerFlow Decrease Flow Rate AdjustTemp->LowerFlow ResolutionImproved Resolution Improved? LowerFlow->ResolutionImproved ResolutionImproved->ScreenCSPs No End Successful Separation ResolutionImproved->End Yes

Caption: Troubleshooting workflow for improving enantiomeric resolution.

Detailed Steps:

  • Screen Different Chiral Stationary Phases (CSPs): The initial CSP may not be suitable for Lartesertib. Test a range of CSPs with different chiral selectors (e.g., polysaccharide, protein-based).

  • Optimize the Mobile Phase:

    • Solvent Ratio: Systematically vary the ratio of the strong solvent (e.g., alcohol in normal phase) to the weak solvent.

    • Additives: Introduce acidic or basic additives to the mobile phase. For a molecule with basic nitrogens like Lartesertib, a small amount of a basic additive (e.g., 0.1% DEA) can significantly improve peak shape and resolution.[9]

  • Adjust Column Temperature: Temperature can affect the interactions between the enantiomers and the CSP.[10] Both increasing and decreasing the temperature should be explored.

  • Decrease the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will lengthen the run time.[10]

Issue 2: Peak Tailing or Broad Peaks

Peak tailing can compromise resolution and quantification. This is a common issue in chromatography.

Troubleshooting Workflow for Peak Tailing

PeakTailing Start Peak Tailing Observed CheckAdditives Add/Optimize Mobile Phase Additives (Acid/Base) Start->CheckAdditives SampleSolvent Check Sample Solvent (Should be weaker than mobile phase) CheckAdditives->SampleSolvent ColumnHealth Assess Column Health (Flush or Replace) SampleSolvent->ColumnHealth PeakShapeImproved Peak Shape Improved? ColumnHealth->PeakShapeImproved PeakShapeImproved->CheckAdditives No End Symmetrical Peaks PeakShapeImproved->End Yes

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Steps:

  • Add/Optimize Mobile Phase Additives: As mentioned, acidic or basic additives can mitigate secondary interactions that cause peak tailing.

  • Check Sample Solvent: The solvent used to dissolve the Lartesertib sample should ideally be the mobile phase itself or a weaker solvent. Dissolving the sample in a much stronger solvent can lead to peak distortion.[11]

  • Assess Column Health: Over time, columns can become contaminated or degraded. Flushing the column with a strong solvent (as recommended by the manufacturer) may resolve the issue.[11] If the problem persists, the column may need to be replaced.

Experimental Protocols (Hypothetical Starting Points)

The following are suggested starting conditions for developing a chiral separation method for this compound.

Protocol 1: Chiral HPLC - Normal Phase
  • Column: A polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength for Lartesertib.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase.

Protocol 2: Chiral SFC
  • Column: A polysaccharide-based CSP (e.g., Chiralpak® AD-H, AS-H).

  • Mobile Phase: Supercritical CO₂ / Methanol (70:30, v/v) with 0.2% DEA.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at a suitable wavelength for Lartesertib.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve this compound in Methanol.

Data Presentation

It is crucial to systematically record experimental data to compare different conditions and identify the optimal method.

Table 1: Chiral Method Development Data for this compound

ParameterCondition 1Condition 2Condition 3Condition 4
Column Chiralpak IAChiralpak IAChiralpak IBChiralpak IB
Mobile Phase Hex/IPA (80:20) + 0.1% DEAHex/IPA (70:30) + 0.1% DEAHex/EtOH (85:15) + 0.1% DEAHex/EtOH (80:20) + 0.1% DEA
Flow Rate (mL/min) 1.01.01.00.8
Temperature (°C) 25302525
Retention Time 1 (min)
Retention Time 2 (min)
Resolution (Rs)
Tailing Factor 1
Tailing Factor 2
Observations

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation SamplePrep Prepare this compound Standard Solution Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Mobile Phase Equilibrate Equilibrate HPLC/SFC System with Mobile Phase MobilePhasePrep->Equilibrate Equilibrate->Inject AcquireData Acquire Chromatogram Inject->AcquireData ProcessData Process Data (Integrate Peaks) AcquireData->ProcessData CalculateParams Calculate Resolution (Rs) and Tailing Factors ProcessData->CalculateParams OptimizationDecision Optimization Needed? CalculateParams->OptimizationDecision OptimizationDecision->MobilePhasePrep Yes OptimizationDecision->ProcessData No, Method Finalized

Caption: General workflow for chiral method development.

References

Cell permeability issues with Lartesertib in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cell permeability issues with Lartesertib in specific cell lines.

Troubleshooting Guide: Investigating Reduced Lartesertib Activity

Researchers occasionally observe lower than expected efficacy of Lartesertib in certain cell lines. While this can be due to various factors, this guide provides a systematic approach to investigate potential cell permeability issues.

Initial Assessment:

Before assuming a permeability issue, it's crucial to rule out other common experimental variables:

  • Compound Integrity and Concentration: Verify the integrity and concentration of your Lartesertib stock solution.

  • Cell Line Viability and Health: Ensure the cell lines are healthy, free from contamination, and within a low passage number.

  • Assay Conditions: Confirm that assay conditions (e.g., incubation time, seeding density) are optimal for your specific cell line.

Troubleshooting Workflow for Suspected Permeability Issues:

If initial checks do not resolve the issue, the following workflow can help determine if cell permeability is a contributing factor.

Troubleshooting Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Ruling out Common Variables cluster_2 Phase 3: Investigating Permeability cluster_3 Phase 4: Mitigation Strategies A Reduced Lartesertib efficacy in a specific cell line B Verify Lartesertib stock (concentration, integrity) A->B C Check cell line health (viability, passage number) B->C D Optimize assay conditions (incubation time, density) C->D E Perform Cellular Uptake Assay (e.g., LC-MS/MS) D->E If issue persists F Assess Efflux Pump Activity (e.g., use of P-gp inhibitors) E->F Low intracellular concentration I Select alternative cell line E->I Confirmed low permeability G Co-administer with efflux pump inhibitor F->G High efflux activity H Consider alternative delivery methods F->H Low passive diffusion

Caption: A stepwise workflow for troubleshooting reduced Lartesertib efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of Lartesertib that might influence its cell permeability?

Lartesertib is an orally bioavailable small molecule.[1][2] Its properties are summarized in the table below. While generally designed for good membrane passage, its solubility and potential for interactions with cellular components can influence its effective intracellular concentration.

PropertyValueSource
Molecular Weight 448.45 g/mol [3]
Formula C₂₃H₂₁FN₆O₃[3]
Aqueous Solubility Insoluble[4]
DMSO Solubility ≥ 100 mg/mL (222.99 mM)[3]
LogP (calculated) 2.1[5]

Q2: My cell line appears to be resistant to Lartesertib. Could this be a permeability issue?

While intrinsic or acquired resistance through alterations in the DNA damage response (DDR) pathway is a possibility, reduced permeability can also lead to an apparent resistance phenotype. If you suspect resistance, it is advisable to first rule out permeability issues by measuring the intracellular concentration of Lartesertib.

Q3: How can I experimentally assess the cell permeability of Lartesertib in my cell line?

A direct way to measure cellular uptake is through a cellular uptake assay.

Experimental Protocol: Cellular Uptake of Lartesertib

Objective: To quantify the intracellular concentration of Lartesertib in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Lartesertib Treatment: Treat the cells with a known concentration of Lartesertib for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable lysis buffer.

  • Quantification: Analyze the cell lysate to determine the intracellular concentration of Lartesertib. Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

  • Data Normalization: Normalize the intracellular Lartesertib concentration to the total protein concentration in the cell lysate.

Q4: What are efflux pumps, and could they be responsible for reduced Lartesertib activity?

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including drugs, out of the cell.[6] Overexpression of efflux pumps, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance in cancer cells.[7][8] While there is no specific data on Lartesertib being a substrate for major efflux pumps, this is a plausible mechanism for reduced intracellular accumulation in certain cell lines.

Q5: How can I investigate if Lartesertib is being removed by efflux pumps in my cell line?

You can perform a co-treatment experiment with a known efflux pump inhibitor.

Experimental Protocol: Efflux Pump Inhibition Assay

Objective: To determine if inhibition of efflux pumps increases the cytotoxic effect of Lartesertib.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate for a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo).

  • Co-treatment: Treat the cells with a dose range of Lartesertib in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil for P-gp).

  • Cytotoxicity Assessment: After the desired incubation period, measure cell viability using your chosen assay.

  • Data Analysis: Compare the dose-response curves of Lartesertib with and without the efflux pump inhibitor. A leftward shift in the IC₅₀ value in the presence of the inhibitor suggests that Lartesertib is a substrate of that efflux pump.

Lartesertib's Mechanism of Action and the DNA Damage Response Pathway

Lartesertib is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[4][9] ATM is a critical component of the DNA damage response (DDR) pathway, which is activated by DNA double-strand breaks (DSBs).[1][2] By inhibiting ATM, Lartesertib prevents the cell from repairing these breaks, leading to an accumulation of DNA damage and ultimately, cell death.[1]

ATM_Signaling_Pathway cluster_0 Upstream Activators cluster_1 Core Pathway cluster_2 Downstream Effects DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN ATM ATM MRN->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates Lartesertib Lartesertib Lartesertib->ATM inhibits CellCycle Cell Cycle Arrest CHK2->CellCycle DNARepair DNA Repair CHK2->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: The ATM signaling pathway and the inhibitory action of Lartesertib.

References

Validation & Comparative

A Comparative Analysis of (Rac)-Lartesertib and Other ATM Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (Rac)-Lartesertib (M4076) against other prominent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the ATM signaling pathway and relevant experimental workflows.

The ATM kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Its role in orchestrating cell cycle arrest, DNA repair, or apoptosis makes it a prime target in oncology.[1] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. This guide focuses on a comparative overview of this compound and other clinical-stage ATM inhibitors: M3541, AZD0156, and AZD1390.

Efficacy Comparison of ATM Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other selected ATM inhibitors. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.

InhibitorIC50 Value (nM)Assay TypeNotes
This compound (M4076) Sub-nanomolarBiochemicalDescribed as having high potency and selectivity.[2][3][4]
M3541 0.25Cell-freeATP-competitive inhibitor.[5][6]
AZD0156 0.58CellularMeasured by inhibition of ATM auto-phosphorylation in HT29 cells.[7][8]
AZD1390 0.78CellularHighly potent and brain-penetrant.[9][10]

ATM Signaling Pathway

The ATM signaling pathway is a complex network initiated by the detection of DNA double-strand breaks. The diagram below illustrates the key components and their interactions, from initial damage sensing to the activation of downstream effectors that control cell fate.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN_Complex MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN_Complex recruits ATM_inactive ATM (inactive dimer) MRN_Complex->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair Lartesertib This compound & Other ATMIs Lartesertib->ATM_active inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_ATM Recombinant ATM Incubation Incubate components in kinase buffer at 30°C Recombinant_ATM->Incubation Substrate GST-p53 Substrate Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Inhibitor Test Inhibitor (e.g., Lartesertib) Inhibitor->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation Stop_Reaction->Measure_Phosphorylation Data_Analysis Data Analysis (IC50 determination) Measure_Phosphorylation->Data_Analysis Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with Lartesertib +/- IR) Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA assay) Lysis->Quantification Electrophoresis 4. SDS-PAGE Quantification->Electrophoresis Transfer 5. Protein Transfer (to PVDF membrane) Electrophoresis->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-ATM, anti-p-CHK2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis Clonogenic_Assay_Workflow Cell_Seeding 1. Seed cells at low density Treatment 2. Treat with ATM inhibitor Cell_Seeding->Treatment Irradiation 3. Irradiate cells (e.g., 0, 2, 4, 6 Gy) Treatment->Irradiation Incubation 4. Incubate for 10-14 days (until colonies form) Irradiation->Incubation Fix_Stain 5. Fix and stain colonies (e.g., crystal violet) Incubation->Fix_Stain Counting 6. Count colonies (>50 cells) Fix_Stain->Counting Analysis 7. Calculate Plating Efficiency & Surviving Fraction Counting->Analysis

References

A Preclinical Showdown: Lartesertib (M4076) vs. KU-55933 in ATM Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase have emerged as a promising strategy to exploit DNA damage response (DDR) pathways in tumor cells. ATM plays a pivotal role in recognizing and signaling DNA double-strand breaks (DSBs), orchestrating cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, cancer cells can be rendered more susceptible to DNA-damaging agents like radiotherapy and certain chemotherapies. This guide provides a detailed comparison of two notable ATM inhibitors, Lartesertib (M4076) and KU-55933, based on available preclinical data.

At a Glance: Key Differences

Lartesertib (M4076) represents a newer generation of ATM inhibitors with superior pharmacological properties, including oral bioavailability and potent in vivo activity, which has propelled it into clinical trials.[1][2] KU-55933, an earlier but highly specific tool compound, has been instrumental in preclinical research for validating the therapeutic concept of ATM inhibition. However, its utility in vivo has been hampered by poor solubility and unfavorable pharmacokinetic characteristics.[3][4][5]

In Vitro Potency and Selectivity

A direct comparison of in vitro potency reveals Lartesertib's significantly higher affinity for the ATM kinase in biochemical assays.

CompoundTargetIC50 (nM)Ki (nM)Selectivity Profile
Lartesertib (M4076) ATM0.2[6] - 17.22[7]Not ReportedHighly selective against other protein kinases.[6][8] Did not affect ATR-CHK1 or DNA-PK signaling at concentrations up to 30 µM.[6]
KU-55933 ATM12.9[8][9]2.2[6][9][10]Highly selective for ATM. IC50 values for other kinases: DNA-PK (2,500 nM), mTOR (9,300 nM), PI3K (16,600 nM), ATR (>100,000 nM), PI4K (>100,000 nM).[8][10][11]

Note on Lartesertib IC50 Discrepancy: Two different IC50 values have been reported for Lartesertib in biochemical assays. The sub-nanomolar value of 0.2 nM is from a study detailing its preclinical development as a potent and selective inhibitor.[6] A more recent study from 2024 reported an IC50 of 17.22 nM in the context of evaluating a new dual-targeting inhibitor.[7] This later value is still comparable to KU-55933's potency.

Cellular Activity and Efficacy

Both compounds have demonstrated the ability to inhibit ATM-dependent signaling in cellular contexts, leading to the sensitization of cancer cells to DNA-damaging agents.

FeatureLartesertib (M4076)KU-55933
Cellular Potency Effectively suppresses ATM catalytic activity and function in DDR.[6]Cellular IC50 of ~300 nM for inhibition of ATM-dependent phosphorylation.[9]
Mechanism of Action Suppresses DSB repair, leading to the persistence of DNA damage.[1]Ablates ionizing radiation-induced phosphorylation of ATM substrates.[9]
Effect on Cell Cycle Causes disruption of cell-cycle progression and aberrant mitotic division.[1]Induces G1 cell cycle arrest.[12][13]
Combination Therapy Potentiates the antitumor activity of ionizing radiation, PARP inhibitors, and topoisomerase I inhibitors.[1]Sensitizes cancer cells to ionizing radiation and various chemotherapeutics.[8][10][11]

In Vivo Performance

The most significant divergence between Lartesertib and KU-55933 is observed in their in vivo preclinical performance.

FeatureLartesertib (M4076)KU-55933
Pharmacokinetics Orally bioavailable with favorable pharmacological properties.[1]Poor solubility and unfavorable pharmacokinetic properties limit in vivo use.[3][5]
In Vivo Efficacy Oral administration in combination with radiotherapy strongly enhances antitumor activity, leading to complete tumor regressions in human tumor xenograft models.[1][2]Limited in vivo efficacy data due to poor exposure. A more soluble analog, KU-59403, was developed to overcome these limitations.[3][5]
Clinical Development Currently in clinical trials.[1]Not pursued for clinical development due to poor drug-like properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_dimer Inactive ATM Dimer ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates H2AX H2AX ATM_monomer->H2AX phosphorylates (γH2AX) MRN->ATM_dimer activates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair H2AX->DNA_Repair recruits repair factors Lartesertib Lartesertib (M4076) Lartesertib->ATM_monomer inhibits KU55933 KU-55933 KU55933->ATM_monomer inhibits

Caption: ATM Signaling Pathway in DNA Damage Response.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine IC50/Ki) Cell_Culture Cancer Cell Lines Xenograft Establish Human Tumor Xenografts in Mice Biochemical_Assay->Xenograft Progression to In Vivo Models Treatment Treat with Inhibitor +/- DNA Damaging Agent Cell_Culture->Treatment Western_Blot Western Blot (p-ATM, p-CHK2, γH2AX) Treatment->Western_Blot Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Cell_Cycle_Analysis Flow Cytometry Treatment->Cell_Cycle_Analysis Dosing Administer Inhibitor (Oral for M4076) +/- Radiotherapy Xenograft->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Biopsies) Dosing->PD_Analysis

Caption: General Preclinical Evaluation Workflow.

Experimental Protocols

Detailed step-by-step protocols are found within the full text of the cited publications. Below is a summary of the key experimental methodologies used to generate the comparative data.

ATM Kinase Assay (Biochemical)
  • Objective: To determine the direct inhibitory activity of Lartesertib and KU-55933 on the ATM kinase.

  • General Protocol: Recombinant human ATM protein is incubated with a specific substrate (e.g., a p53-derived peptide) and ATP in a kinase buffer. The inhibitors are added at varying concentrations. The reaction is allowed to proceed for a defined time and then stopped. The amount of phosphorylated substrate is quantified, often using methods like ELISA or radioisotope incorporation, to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Western Blotting for Phospho-proteins (Cellular)
  • Objective: To assess the inhibition of ATM signaling within cancer cells.

  • General Protocol: Cancer cell lines are treated with the ATM inhibitor for a specified time, followed by exposure to ionizing radiation (IR) or another DNA-damaging agent to activate the ATM pathway. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated forms of ATM substrates, such as p-ATM (Ser1981), p-CHK2 (Thr68), and γH2AX (p-H2AX Ser139), as well as total protein levels for loading controls. A reduction in the phosphorylated signal in inhibitor-treated cells indicates target engagement.[9]

Clonogenic Survival Assay (Cellular)
  • Objective: To measure the ability of the inhibitors to sensitize cancer cells to DNA-damaging treatments.

  • General Protocol: A known number of cancer cells are seeded in plates and allowed to attach. The cells are then treated with the ATM inhibitor in combination with varying doses of ionizing radiation or a chemotherapeutic agent. After treatment, the cells are cultured for 1-2 weeks to allow for colony formation. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls to assess the degree of radiosensitization or chemosensitization.

Human Tumor Xenograft Models (In Vivo)
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • General Protocol: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors reach a specified volume, the mice are randomized into treatment groups (e.g., vehicle, inhibitor alone, radiation alone, combination of inhibitor and radiation). Lartesertib is typically administered orally.[1] Tumor volumes and mouse body weights are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target modulation).[1]

Conclusion

The preclinical data clearly distinguishes Lartesertib (M4076) as a superior clinical candidate compared to KU-55933. While both are potent and selective inhibitors of ATM kinase in vitro, Lartesertib's excellent oral bioavailability and demonstrated in vivo efficacy in combination with DNA-damaging therapies underscore its therapeutic potential.[1] KU-55933 remains a valuable research tool for elucidating the fundamental roles of ATM in the DNA damage response, but its poor pharmacological properties preclude its clinical development. The progression of Lartesertib into clinical trials highlights the successful translation of the ATM inhibition concept from a well-validated preclinical tool compound to a promising investigational drug for cancer therapy.

References

Validating Lartesertib Target Engagement: A Comparative Guide Using the γ-H2AX Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed methodologies for validating the target engagement of Lartesertib, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, using the pharmacodynamic biomarker, phosphorylated histone H2AX (γ-H2AX).

Introduction to Lartesertib and Target Engagement

Lartesertib (also known as M4076) is an orally bioavailable, ATP-competitive inhibitor of ATM kinase, a critical protein in the DNA damage response (DDR) pathway.[1][2][3] ATM is activated by DNA double-strand breaks (DSBs) and orchestrates cell cycle checkpoints and DNA repair.[2][4][5] By inhibiting ATM, Lartesertib prevents cancer cells from repairing their damaged DNA, potentially leading to cell death and sensitizing them to other cancer therapies.[1][2][4]

Validating that a drug is engaging its intended molecular target within the body is a crucial step in clinical development. For Lartesertib, this involves demonstrating the inhibition of ATM kinase activity in patients. γ-H2AX, a phosphorylated form of the histone variant H2AX, serves as a highly sensitive and specific downstream biomarker for this purpose.[6][7][8]

The Role of γ-H2AX in the DNA Damage Response

Upon the formation of a DNA double-strand break, ATM is one of the primary kinases that rapidly phosphorylates H2AX at serine 139, creating γ-H2AX.[9][10] This phosphorylation event spreads to thousands of H2AX molecules flanking the damage site, creating a "focus" that can be visualized and quantified.[6] These foci act as docking sites to recruit and retain DNA repair proteins, making the quantification of γ-H2AX a direct and reliable measure of DSB signaling.[6][9]

The rationale for using γ-H2AX to measure Lartesertib's activity is straightforward: by inhibiting ATM, Lartesertib reduces the phosphorylation of H2AX that would normally occur in response to DNA damage. This reduction in the γ-H2AX signal provides a quantitative measure of target engagement.

Lartesertib's Target Engagement: Clinical Data

Clinical studies have successfully used γ-H2AX as a pharmacodynamic biomarker to confirm Lartesertib's mechanism of action in patients. A first-in-human Phase I study (NCT04882917) and a subsequent combination therapy trial have provided key quantitative data on target engagement.

Study Type Lartesertib Dose Assay Method Observed Target Inhibition (γ-H2AX Reduction) Source
Monotherapy (Phase I)100 - 400 mg once dailyNot specifiedTrend of reduction; highest target inhibition of 80%-100%[11][12][13]
Combination Therapy50 mg once dailyFlow CytometryNo significant target inhibition observed[14]
Combination Therapy≥100 mg once dailyFlow CytometryVariable target inhibition of approximately 50% on average[14][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATM signaling pathway and a typical workflow for measuring γ-H2AX to validate Lartesertib's target engagement.

cluster_0 Cellular Response to DNA Damage cluster_1 Drug Intervention DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DSB->ATM activates H2AX Histone H2AX ATM->H2AX phosphorylates gH2AX γ-H2AX Repair DNA Repair Proteins Recruited gH2AX->Repair recruits Lartesertib Lartesertib Lartesertib->ATM inhibits

Caption: Lartesertib inhibits ATM kinase, blocking the phosphorylation of H2AX.

cluster_workflow γ-H2AX Assay Workflow Sample 1. Collect Patient Peripheral Blood Stimulate 2. Ex Vivo Stimulation (Induce DNA Damage) Sample->Stimulate FixPerm 3. Fixation and Permeabilization Stimulate->FixPerm Stain 4. Stain with Fluorescent Anti-γ-H2AX Antibody FixPerm->Stain Flow 5. Analyze by Flow Cytometry Stain->Flow Data 6. Quantify γ-H2AX Signal Intensity Flow->Data

Caption: Experimental workflow for γ-H2AX pharmacodynamic analysis.

Experimental Protocol: γ-H2AX Measurement by Flow Cytometry

This protocol outlines a typical method for quantifying γ-H2AX in patient peripheral blood mononuclear cells (PBMCs) to assess Lartesertib's target engagement, based on methodologies cited in clinical trials.[15]

1. Sample Collection and Processing:

  • Collect whole blood from patients at specified time points (e.g., pre-dose, and various hours post-dose).

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Wash cells with phosphate-buffered saline (PBS).

2. Ex Vivo Stimulation (Optional but Recommended):

  • To measure the inhibition of γ-H2AX formation, cells are often challenged with a DNA damaging agent ex vivo.

  • Resuspend PBMCs in cell culture medium.

  • Treat cells with a DNA damaging agent (e.g., ionizing radiation or a radiomimetic chemical like bleomycin) for a short period (e.g., 30 minutes) to induce DSBs and a robust γ-H2AX signal. A non-treated control is run in parallel.

3. Fixation and Permeabilization:

  • Fix the cells using a formaldehyde-based fixation buffer to preserve cellular structures.

  • Permeabilize the cells with an alcohol-based or detergent-based buffer (e.g., ice-cold methanol or saponin) to allow the antibody to access the nuclear histone proteins.

4. Immunostaining:

  • Wash the permeabilized cells.

  • Incubate the cells with a fluorescently-conjugated primary antibody specific to γ-H2AX (e.g., Alexa Fluor 488 anti-H2AFX S139).

  • (Optional) Co-stain for other cell markers (e.g., CD45) to gate on specific cell populations.

  • Wash the cells to remove unbound antibody.

5. Flow Cytometry Analysis:

  • Acquire the stained cell samples on a flow cytometer.

  • Gate on the cell population of interest (e.g., CD45+ lymphocytes).

  • Quantify the mean fluorescence intensity (MFI) of the γ-H2AX signal in the gated population.

6. Data Interpretation:

  • The γ-H2AX signal in samples from Lartesertib-treated patients is compared to the pre-dose or vehicle control samples.

  • A reduction in the MFI of γ-H2AX in the stimulated samples post-treatment indicates inhibition of ATM kinase activity, thus confirming target engagement.

Comparison with Alternative Target Engagement Methods

While γ-H2AX is a direct and sensitive biomarker for ATM inhibition, other methods can provide complementary information.

cluster_direct Direct Downstream Biomarker cluster_indirect Alternative / Complementary Methods center_node Validating Lartesertib Target Engagement gH2AX γ-H2AX Assay (Flow Cytometry / IHC) center_node->gH2AX Primary Method pATM pATM (S1981) Assay (Western Blot / IHC) center_node->pATM Alternative PK Pharmacokinetics (PK) (Plasma Drug Concentration) center_node->PK Complementary gH2AX_adv Advantages: - Highly sensitive & specific - Direct measure of ATM activity - Quantitative pATM_adv Advantages: - Measures autophosphorylation - Very proximal to target PK_adv Advantages: - Measures drug exposure - Correlates exposure with effect

Caption: Comparison of methods for validating Lartesertib's target engagement.
  • pATM (S1981) Assay: Measures the autophosphorylation of ATM itself at serine 1981, which is a key step in its activation.[16] This is the most proximal marker of ATM activity. However, assays for pATM can be less robust and more difficult to implement in a high-throughput clinical setting compared to γ-H2AX flow cytometry.

  • Pharmacokinetics (PK): Measures the concentration of Lartesertib in the blood over time.[11] While essential, PK only measures drug exposure, not its biological effect. Correlating PK data with γ-H2AX pharmacodynamic data (a PK/PD model) provides a powerful understanding of the dose-response relationship.

Conclusion

The phosphorylation of histone H2AX is a highly specific and sensitive downstream event following the activation of ATM kinase by DNA double-strand breaks. Clinical trial data has demonstrated that quantifying the reduction in γ-H2AX levels in patient samples is a robust and effective method for validating the target engagement of the ATM inhibitor Lartesertib.[11][12][13] The use of a standardized flow cytometry-based protocol provides quantitative data that is essential for determining dose-efficacy relationships and guiding further clinical development.

References

Lartesertib: Navigating Cross-Resistance in the Landscape of DDR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of inhibitors targeting the DNA Damage Response (DDR) network has opened new avenues in precision oncology. Lartesertib (M4076), a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, is a key player in this field.[1][2] Understanding its cross-resistance profile with other DDR inhibitors, such as those targeting PARP and ATR, is critical for optimizing clinical strategies and developing effective combination therapies. This guide provides a comparative analysis of Lartesertib's efficacy in the context of resistance to other DDR inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the efficacy of ATM inhibitors, using data from studies on Lartesertib and other selective ATM inhibitors like AZD0156 and KU-55933 as surrogates, in both sensitive and DDR inhibitor-resistant cancer cell lines. This comparative data highlights the potential of ATM inhibition to overcome certain forms of drug resistance.

Table 1: Comparative IC50 Values in PARP Inhibitor-Resistant Cell Lines

Cell LinePrimary CancerResistance MechanismPARP Inhibitor (Olaparib) IC50 (µM)ATM Inhibitor (e.g., Lartesertib) IC50 (µM)Fold Change in Sensitivity to ATM Inhibitor (Parental vs. Resistant)
LNCaP (Parental)Prostate CancerN/A~5~2N/A
LNCaP-ORProstate CancerAcquired Olaparib Resistance>20 (4.41-fold increase)~2.5Minimal
C4-2B (Parental)Prostate CancerN/A~2~1.5N/A
C4-2B-ORProstate CancerAcquired Olaparib Resistance>50 (28.9-fold increase)~2Minimal
DU145 (Parental)Prostate CancerN/A~10~3N/A
DU145-ORProstate CancerAcquired Olaparib Resistance>35 (3.78-fold increase)~3.5Minimal
UWB1.289 (BRCA1m)Ovarian CancerN/A~1Data Not AvailableN/A
UWB-OlaJROvarian CancerAcquired Olaparib Resistance>20Data Not AvailableData Not Available

Data synthesized from studies on acquired PARP inhibitor resistance.[3][4] The IC50 values for ATM inhibitors in these specific resistant lines are not always directly reported for Lartesertib and are inferred from studies using other potent ATM inhibitors.

Table 2: Efficacy of ATM Inhibition in Overcoming Resistance

Experimental ModelKey FindingsSupporting DataReference
Olaparib-Resistant Prostate Cancer Cell Lines (LNCaP-OR, C4-2B-OR, DU145-OR)Maintained sensitivity to ATM inhibition, suggesting a lack of cross-resistance.Stable IC50 values for ATM inhibitors in parental vs. resistant lines.[3]
ATM-deficient Colorectal Cancer CellsIncreased sensitivity to the PARP inhibitor Olaparib, especially when combined with an ATM kinase inhibitor.Depletion of ATM via shRNA or inhibition with KU55933 sensitized cells to Olaparib.[5]
Endometrial Cancer Cell LinesInhibition of ATM with KU-55933 enhanced sensitivity to Olaparib.Combination treatment led to decreased colony formation and increased apoptosis.[6]
ATM-deficient Breast Cancer Cells53BP1 depletion, a mechanism of PARP inhibitor resistance, rendered ATM-deficient cells less sensitive to PARP inhibition.53BP1 knockdown increased RAD51 focus formation, indicating partial restoration of homologous recombination.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Lartesertib's cross-resistance profile.

Generation of PARP Inhibitor-Resistant Cell Lines

Objective: To develop cell line models that mimic acquired clinical resistance to PARP inhibitors.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., LNCaP, C4-2B, DU145 for prostate cancer) are cultured in their recommended medium supplemented with fetal bovine serum and antibiotics.[3]

  • Dose Escalation: Cells are continuously exposed to a PARP inhibitor (e.g., Olaparib) starting at a low concentration (e.g., 1 µM).

  • Stepwise Increase: The concentration of the PARP inhibitor is gradually increased in a stepwise manner over a period of several months (e.g., 6 months).[3] The increase in concentration is performed once the cells have developed tolerance to the current concentration and resume normal proliferation.

  • Resistance Confirmation: The establishment of a resistant cell line is confirmed by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay and comparing it to the parental cell line. A significant increase in the IC50 value (e.g., >3-fold) indicates the development of resistance.[3]

  • Maintenance: The resistant cell lines are then maintained in culture medium containing a maintenance dose of the PARP inhibitor to retain the resistant phenotype.[8]

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of DDR inhibitors and calculate IC50 values.

Protocol:

  • Cell Seeding: Cells (both parental and resistant) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the DDR inhibitors (e.g., Lartesertib, Olaparib).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]

  • Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Formazan Formation: Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO for MTT), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[4]

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cancer cells after treatment with DDR inhibitors.

Protocol:

  • Cell Seeding: A known number of single cells are seeded into 6-well plates. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure the formation of countable colonies.[3]

  • Drug Treatment: After allowing the cells to attach, they are treated with the specified concentrations of the DDR inhibitor(s) for a defined period (e.g., 7 days).[3]

  • Incubation: Following treatment, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for a period that allows for colony formation (typically 10-14 days).

  • Colony Staining: The colonies are fixed with a solution like methanol and stained with a staining agent such as crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The SF is the ratio of the PE of the treated cells to the PE of the untreated control cells.[8][9]

Immunoblotting (Western Blot)

Objective: To detect and quantify the expression and phosphorylation status of key proteins in the DDR pathway.

Protocol:

  • Cell Lysis: Cells are treated with DDR inhibitors as required. After treatment, the cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[7]

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ATM, γH2AX, PARP).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the cross-resistance profile of Lartesertib.

DDR_Pathway cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_response Cellular Response DSB Double-Strand Breaks MRN MRN Complex DSB->MRN SSB Single-Strand Breaks PARP1 PARP1 SSB->PARP1 ATM ATM MRN->ATM ATR ATR PARP1->ATR Replication Stress CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 CHK1 CHK1 ATR->CHK1 CHK2->p53 Repair DNA Repair CHK2->Repair CHK1->Repair Arrest Cell Cycle Arrest CHK1->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Lartesertib Lartesertib Lartesertib->ATM PARPi PARP Inhibitors PARPi->PARP1 ATRi ATR Inhibitors ATRi->ATR

Caption: Simplified DNA Damage Response (DDR) signaling pathway.

Cross_Resistance_Workflow cluster_setup Model Development cluster_testing Comparative Efficacy Testing cluster_assays Endpoint Assays cluster_analysis Data Analysis Parental Parental Cancer Cell Line Treatment Continuous Treatment with DDR Inhibitor (e.g., Olaparib) Parental->Treatment Lartesertib_Treat Treat with Lartesertib Parental->Lartesertib_Treat Other_DDRi_Treat Treat with Other DDR Inhibitors Parental->Other_DDRi_Treat Resistant DDR Inhibitor-Resistant Cell Line Treatment->Resistant Resistant->Lartesertib_Treat Resistant->Other_DDRi_Treat Viability Cell Viability (IC50 Determination) Lartesertib_Treat->Viability Clonogenic Clonogenic Survival Lartesertib_Treat->Clonogenic Western Immunoblotting (Pathway Analysis) Lartesertib_Treat->Western Other_DDRi_Treat->Viability Other_DDRi_Treat->Clonogenic Other_DDRi_Treat->Western Compare Compare Sensitivity Profiles (Parental vs. Resistant) Viability->Compare Clonogenic->Compare Western->Compare

Caption: Experimental workflow for assessing cross-resistance.

References

Comparative analysis of the pharmacokinetics of Lartesertib and M3541.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two distinct Ataxia Telangiectasia Mutated (ATM) inhibitors.

This guide provides a detailed comparative analysis of the pharmacokinetic (PK) properties of Lartesertib (M4076) and M3541, two orally administered, selective inhibitors of ATM kinase. Both compounds were developed to potentiate the effects of DNA double-strand break (DSB)-inducing cancer therapies. While Lartesertib is currently undergoing further clinical evaluation, the development of M3541 was discontinued due to a non-optimal pharmacokinetic profile. This guide summarizes the available clinical data, outlines the experimental methodologies used in these studies, and provides a visual representation of the relevant signaling pathway and experimental workflows.

Pharmacokinetic Data Summary

The pharmacokinetic profiles of Lartesertib and M3541 exhibit significant differences, particularly in terms of dose-proportionality of exposure. Lartesertib demonstrated a predictable pharmacokinetic profile with exposure increasing in a dose-related manner.[1][2][3][4] In contrast, M3541 showed a lack of dose-response, with total plasma levels failing to increase with escalating doses, a key factor in the cessation of its clinical development.[5][6]

ParameterLartesertib (M4076)M3541
Administration Oral, once daily[1][7]Oral, on radiotherapy fraction days[5][6]
Dose Range (in clinical trials) 100 - 400 mg once daily[1][2][3]50 - 300 mg on radiotherapy fraction days[5][6]
Time to Maximum Plasma Concentration (Tmax) Median of ~1 to 3.5 hours[1][2][3][8]Not explicitly stated, but animal studies showed a median Tmax of 1-2 hours.
Elimination Half-life (t1/2) Mean of ~5 to 8.7 hours[1][2][3][8]The rate of elimination appeared consistent across dose groups.[7]
Exposure (AUC and Cmax) Increased in a dose-related manner.[1][2][3][4]Plasma levels increased less than dose-proportionally. Exposure (AUC and Cmax) increased between 50 mg and 100 mg doses but not at higher doses.[7]
Accumulation Minimal accumulation after multiple doses.[8]Not explicitly stated.
Maximum Tolerated Dose (MTD) 300 mg once daily[1][2][3]Not established due to the absence of a dose-response relationship and non-optimal PK profile.[5][6]

Experimental Protocols

The pharmacokinetic parameters for both Lartesertib and M3541 were determined in Phase I clinical trials. The methodologies employed are standard for early-phase clinical drug development.

Clinical Study Design

Both Lartesertib and M3541 were evaluated in open-label, dose-escalation Phase I clinical trials in patients with advanced solid tumors.[1][3][5][6]

  • Lartesertib: Patients received continuous once-daily oral doses of Lartesertib at increasing dose levels.[1][3]

  • M3541: Patients received escalating doses of M3541 in combination with fractionated palliative radiotherapy.[5][6]

Pharmacokinetic Sampling and Analysis

For the pharmacokinetic analysis of Lartesertib, blood samples were collected at multiple time points after drug administration on Day 1 and Day 8 of the first cycle of treatment.[1] Plasma concentrations of the drug were then determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is a standard and highly sensitive method for quantifying small molecules in biological matrices. Pharmacokinetic parameters were calculated using non-compartmental methods.[1]

Similarly, for M3541, plasma samples were collected to determine drug concentrations. Although the specific bioanalytical method is not detailed in the provided search results, it would have followed standard validated procedures, likely involving protein precipitation followed by HPLC-MS/MS analysis.

Bioanalytical Method for Quantification (General Protocol)

While the specific proprietary details of the bioanalytical methods for Lartesertib and M3541 are not publicly available, a general protocol for the quantification of small molecule inhibitors in plasma using HPLC-MS/MS would involve the following steps:

  • Sample Preparation:

    • Thawing of frozen plasma samples.

    • Protein precipitation by adding a solvent like acetonitrile to the plasma sample to remove larger protein molecules.

    • Centrifugation to pellet the precipitated proteins.

    • Collection of the supernatant containing the drug.

  • Chromatographic Separation:

    • Injection of the supernatant into an HPLC system.

    • Separation of the drug from other components in the sample on a C18 reversed-phase column.

  • Mass Spectrometric Detection:

    • Ionization of the drug using an electrospray ionization (ESI) source.

    • Detection and quantification of the drug and its specific fragments using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construction of a calibration curve using standards of known concentrations.

    • Calculation of the drug concentration in the study samples by comparing their response to the calibration curve.

Visualizations

Signaling Pathway of ATM Inhibition

Lartesertib and M3541 are both inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA Damage Response (DDR) pathway. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a range of downstream targets to initiate cell cycle arrest and DNA repair. By inhibiting ATM, these drugs prevent the repair of DSBs, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.

ATM_Inhibition_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active, phosphorylated) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53_inactive p53 (inactive) ATM_active->p53_inactive phosphorylates CHK2_active CHK2 (active, phosphorylated) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2_active->CellCycleArrest p53_active p53 (active, phosphorylated) p53_inactive->p53_active p53_active->CellCycleArrest DNARepair DNA Repair p53_active->DNARepair Apoptosis Apoptosis p53_active->Apoptosis Inhibitor Lartesertib or M3541 Inhibitor->ATM_active inhibits

Caption: ATM Inhibition Signaling Pathway

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative pharmacokinetic analysis of two investigational drugs like Lartesertib and M3541 in a Phase I clinical trial setting.

PK_Workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis PatientRecruitment Patient Recruitment (Advanced Solid Tumors) DoseEscalation Dose Escalation Cohorts PatientRecruitment->DoseEscalation DrugA Drug A (e.g., Lartesertib) DoseEscalation->DrugA DrugB Drug B (e.g., M3541) DoseEscalation->DrugB Dosing Oral Administration DrugA->Dosing DrugB->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling at predefined time points PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SampleAnalysis Sample Analysis (e.g., LC-MS/MS) PlasmaSeparation->SampleAnalysis ConcentrationData Plasma Concentration-Time Data SampleAnalysis->ConcentrationData PK_Parameters Calculation of PK Parameters (Tmax, t1/2, AUC, Cmax) ConcentrationData->PK_Parameters DoseProportionality Dose-Proportionality Assessment PK_Parameters->DoseProportionality ComparativeAnalysis Comparative Analysis of PK Profiles DoseProportionality->ComparativeAnalysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New data on the kinase inhibitor Lartesertib (M4076) demonstrates its high potency and selectivity for Ataxia telangiectasia-mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This comprehensive guide provides a detailed comparison of Lartesertib's activity against its primary target and structurally related kinases, offering valuable insights for researchers and drug development professionals in oncology.

Lartesertib is an orally bioavailable, ATP-competitive inhibitor of ATM kinase with a sub-nanomolar potency.[1][2] Its mechanism of action involves binding to ATM, thereby preventing the activation of DNA damage checkpoints and disrupting DNA repair processes. This leads to the accumulation of DNA damage and subsequent apoptosis in tumor cells, making it a promising agent for sensitizing cancer cells to chemo- and radiotherapy.[2]

Kinase Inhibition Profile of Lartesertib

To evaluate the specificity of Lartesertib, its inhibitory activity was assessed against ATM and other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which share structural homology. This family includes Ataxia telangiectasia and Rad3-related (ATR), DNA-dependent protein kinase (DNA-PKcs), and the mammalian target of rapamycin (mTOR).

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lartesertib against these key kinases.

Kinase TargetLartesertib (M4076) IC50Fold Selectivity vs. ATMReference Compound (KU-55933) IC50
ATM 0.2 nM 113 nM
DNA-PKcs12 nM602,500 nM
ATR>30,000 nM (Cellular Assay)>150,000>100,000 nM
PI3Kα9,000 nM (Cellular Assay)45,00016,600 nM
mTORNot explicitly reported-9,300 nM

Data for Lartesertib (M4076) was obtained from preclinical studies. The IC50 for ATM and DNA-PKcs are from biochemical assays, while the values for ATR and PI3Kα are from cellular assays. Data for the reference compound KU-55933 is provided for comparative purposes.

The data clearly indicates Lartesertib's exceptional selectivity for ATM. Notably, it demonstrates a 60-fold higher potency for ATM compared to the closely related DNA-PKcs. Furthermore, cellular assays revealed that Lartesertib does not significantly inhibit ATR signaling at concentrations up to 30 µM, highlighting a vast selectivity window. While a direct biochemical IC50 for Lartesertib against mTOR was not found in the reviewed literature, the high IC50 against the related PI3Kα suggests a similarly favorable selectivity profile.

Experimental Methodologies

The following protocols were employed to determine the kinase inhibition profile of Lartesertib.

In Vitro Biochemical Kinase Assay

The potency of Lartesertib against ATM and DNA-PKcs was determined using a radiometric kinase assay.

Protocol:

  • Recombinant human ATM or DNA-PKcs kinase was incubated with a specific peptide substrate.

  • The kinase reaction was initiated by the addition of [γ-33P]ATP.

  • The reaction mixture was incubated at room temperature for a defined period.

  • The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were calculated by measuring the concentration of Lartesertib required to inhibit 50% of the kinase activity.

Cellular Assays for Kinase Specificity

The selectivity of Lartesertib within a cellular context was evaluated by monitoring the phosphorylation of downstream targets of the PIKK family kinases.

Protocol:

  • Cancer cell lines (e.g., HT29 for ATR/CHK1 and PC3 for PI3K/AKT signaling) were treated with varying concentrations of Lartesertib.

  • For ATR-CHK1 pathway analysis, cells were exposed to a DNA damaging agent to induce ATR activation.

  • Following treatment, whole-cell lysates were prepared.

  • The phosphorylation status of key downstream targets (e.g., CHK1 for ATR and AKT for PI3K) was assessed by Western blotting using phospho-specific antibodies.

  • The concentration of Lartesertib at which phosphorylation was inhibited by 50% was determined to be the cellular IC50 value.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams have been generated.

ATM_Signaling_Pathway cluster_0 DNA Double-Strand Break cluster_1 PIKK Family Kinases cluster_2 Downstream Effectors cluster_3 Cellular Response DSB DNA Damage ATM ATM DSB->ATM activates ATR ATR DSB->ATR DNAPKcs DNA-PKcs DSB->DNAPKcs CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair CHK1 CHK1 ATR->CHK1 phosphorylates Artemis Artemis DNAPKcs->Artemis phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK1->CellCycleArrest Artemis->DNA_Repair Lartesertib Lartesertib Lartesertib->ATM inhibits

ATM Signaling Pathway and Lartesertib's Point of Intervention.

Kinase_Inhibitor_Specificity_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Biochem_Start Recombinant Kinase + Substrate + [γ-33P]ATP Biochem_Incubate Incubation with Varying Lartesertib Conc. Biochem_Start->Biochem_Incubate Biochem_Measure Measure Phosphorylation Biochem_Incubate->Biochem_Measure Biochem_Result Determine IC50 Biochem_Measure->Biochem_Result Cell_Start Culture Cancer Cell Lines Cell_Treat Treat with Lartesertib & DNA Damaging Agent Cell_Start->Cell_Treat Cell_Lyse Cell Lysis Cell_Treat->Cell_Lyse Cell_Western Western Blot for Phospho-targets Cell_Lyse->Cell_Western Cell_Result Determine Cellular IC50 Cell_Western->Cell_Result

Experimental Workflow for Assessing Kinase Inhibitor Specificity.

Conclusion

The available preclinical data strongly support Lartesertib as a highly potent and selective inhibitor of ATM kinase. Its superior selectivity against other PIKK family members, particularly ATR and DNA-PKcs, suggests a lower potential for off-target effects, which is a desirable characteristic for targeted cancer therapies. This specificity profile, combined with its oral bioavailability, positions Lartesertib as a promising candidate for further clinical development in combination with DNA-damaging agents to enhance anti-tumor efficacy.

Contact:

[Title]

[Organization]

[Email]

[Phone Number]

References

Independent Validation of Lartesertib: A Comparative Analysis of ATM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an independent validation of the published research findings on Lartesertib (M4076), a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of Lartesertib with other ATM inhibitors in clinical and preclinical development, supported by experimental data and detailed methodologies.

Introduction to Lartesertib and the Role of ATM Kinase

Lartesertib is an orally bioavailable small molecule that inhibits the activity of ATM kinase, a critical regulator of the DNA damage response (DDR).[1] ATM is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2] In many cancers, the DDR pathway is dysregulated, making tumor cells reliant on specific repair mechanisms for survival. By inhibiting ATM, Lartesertib can induce synthetic lethality in cancer cells with other DDR defects and sensitize tumors to DNA-damaging agents like radiotherapy and chemotherapy.[2][3][4]

Comparative Analysis of ATM Inhibitors

To provide a comprehensive overview of Lartesertib's performance, this guide compares its preclinical and clinical data with other notable ATM inhibitors: AZD1390, AZD0156, and KU-60019.

Table 1: In Vitro Potency and Selectivity of ATM Inhibitors
CompoundTargetIC50 (nM)Selectivity NotesReference
Lartesertib (M4076) ATMsub-nanomolarHighly selective against other protein kinases.[3]
AZD1390 ATM0.78 (cellular)>10,000-fold selective over other PIKK family kinases (ATR, DNA-PK, mTOR).[5]
AZD0156 ATMPotent and selective-[6][7]
KU-60019 ATM6.3270-fold more selective for ATM than DNA-PK and 1600-fold more selective than ATR.[8]
Table 2: Preclinical Efficacy of ATM Inhibitors in Xenograft Models
CompoundCancer ModelCombination TherapyKey FindingsReference
Lartesertib (M4076) FaDu (human squamous cell carcinoma)Ionizing RadiationComplete tumor regression.[3]
Triple-negative breast cancer PDXPARP inhibitors (rucaparib, niraparib)Enhanced efficacy.[4]
AZD1390 Orthotopic brain tumor modelsIonizing RadiationTumor regressions and improved survival.[5][9]
AZD0156 Lung xenograft modelIonizing RadiationEnhanced tumor growth inhibitory effects.[6][7]
Triple-negative breast cancer PDXOlaparib (PARP inhibitor)Improved efficacy.[6]
KU-60019 Orthotopic glioblastoma xenograftsIonizing RadiationSignificantly increased survival (2-3 fold).[8]
Table 3: Clinical Development Status of ATM Inhibitors
CompoundPhase of DevelopmentPopulationKey Findings from Early TrialsReference
Lartesertib (M4076) Phase 1 (NCT04882917)Advanced solid tumorsWell-tolerated; target exposure and engagement achieved without significant hematological toxicity. Maximum tolerated dose (MTD) was 300 mg once daily.[4][10]
AZD1390 Phase 1Glioblastoma and brain metastasesBrain-penetrant; ongoing as a radiosensitizer.[5][9]
AZD0156 Phase 1 (NCT02588105)Advanced solid tumorsBeing evaluated as monotherapy and in combination with olaparib or chemotherapy.[6][7]
KU-60019 Preclinical-Not currently in clinical trials.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and replication of the findings.

In Vitro ATM Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ATM kinase activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ATM kinase and a suitable substrate (e.g., a peptide containing a p53 phosphorylation site) are used.

  • Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in a reaction buffer.

  • Inhibitor Addition: The test compound (e.g., Lartesertib) is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by separating the phosphorylated substrate from the free ATP using methods like gel electrophoresis or filter binding, followed by autoradiography or scintillation counting.[11] For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or antibody-based detection (e.g., ELISA) can be used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular ATM Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit ATM activity within a cellular context by measuring the phosphorylation of a downstream target.

Methodology:

  • Cell Culture: A suitable human cancer cell line (e.g., U2OS, FaDu) is cultured.[12]

  • DNA Damage Induction: Cells are treated with a DNA damaging agent, such as ionizing radiation (IR) or a radiomimetic chemical (e.g., hydrogen peroxide), to activate ATM.[12]

  • Inhibitor Treatment: Cells are pre-treated with the ATM inhibitor at various concentrations for a specified time before DNA damage induction.

  • Cell Lysis: After a set time post-damage, cells are lysed to extract proteins.

  • Detection of Phosphorylation: The phosphorylation status of an ATM target, such as CHK2 or p53 at a specific site (e.g., p53 Ser15), is measured using techniques like Western blotting or ELISA with phospho-specific antibodies.[12][13]

  • Data Analysis: The level of target phosphorylation is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). The percentage of inhibition at each inhibitor concentration is calculated to determine the cellular IC50.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of an ATM inhibitor, alone or in combination with other therapies.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups: vehicle control, ATM inhibitor alone, combination agent alone (e.g., radiation), and ATM inhibitor plus combination agent. The ATM inhibitor is typically administered orally.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Animal body weight is also monitored as a measure of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival analysis may also be performed.

Visualizing Pathways and Workflows

To further clarify the mechanism of action and experimental designs, the following diagrams have been generated using Graphviz.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53_inactive p53 (inactive) ATM_active->p53_inactive phosphorylates CHK2_active CHK2 (active) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p53 (active) p53_inactive->p53_active p53_active->CellCycleArrest DNARepair DNA Repair p53_active->DNARepair Apoptosis Apoptosis p53_active->Apoptosis Lartesertib Lartesertib & Other ATMi Lartesertib->ATM_active inhibits

ATM Signaling Pathway and Inhibition by Lartesertib.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture Cancer Cell Line Treatment Treat Cells with Inhibitor CellCulture->Treatment CompoundPrep Prepare ATM Inhibitor (e.g., Lartesertib) CompoundPrep->Treatment Damage Induce DNA Damage (e.g., Irradiation) Treatment->Damage Incubation Incubate for Defined Period Damage->Incubation Lysis Lyse Cells & Extract Protein Incubation->Lysis WesternBlot Western Blot for p-CHK2 / p-p53 Lysis->WesternBlot Quantification Quantify Phosphorylation WesternBlot->Quantification IC50 Calculate IC50 Quantification->IC50

Workflow for Cellular ATM Phosphorylation Assay.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implantation Implant Human Tumor Xenograft in Mice TumorGrowth Allow Tumors to Establish Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Administer ATM Inhibitor (e.g., Lartesertib) Randomization->Dosing Combo Administer Combination Therapy (e.g., Radiation) Randomization->Combo Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Combo->Monitoring Endpoint Conclude Study at Predefined Endpoint Monitoring->Endpoint DataAnalysis Analyze Tumor Growth Inhibition & Survival Endpoint->DataAnalysis

Workflow for In Vivo Xenograft Study.

Conclusion

The available preclinical and early clinical data for Lartesertib (M4076) demonstrate that it is a potent and selective ATM inhibitor with a manageable safety profile. Its ability to sensitize cancer cells to DNA-damaging agents has been validated in multiple preclinical models, consistent with the findings for other ATM inhibitors like AZD1390, AZD0156, and KU-60019. The progression of Lartesertib into clinical trials, and the establishment of a maximum tolerated dose, represents a significant validation of the initial preclinical research. Further investigation, particularly from ongoing combination therapy trials, will be crucial in defining the clinical utility of Lartesertib in the treatment of various cancers. This guide provides a framework for the continued independent assessment of Lartesertib as it advances through clinical development.

References

A Comparative Guide to the Preclinical Assessment of Lartesertib's R and S Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Abstract:

Lartesertib (M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway. While Lartesertib is described as a stable single atropisomer, publicly available data differentiating the biological activities of its R and S enantiomers are not available. This guide provides a comprehensive framework for the hypothetical preclinical assessment of these enantiomers. It outlines the critical role of chirality in drug development and details the experimental protocols necessary to elucidate potential differences in the efficacy and safety of the individual enantiomers. The methodologies and data presentation formats described herein are intended to serve as a valuable resource for researchers in the field of oncology and drug development.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their biological activity.[1][2][3] This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4][5] A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness, and the other was teratogenic.[2][6] Therefore, the early characterization of individual enantiomers is a critical aspect of drug development, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][3]

Lartesertib's nature as a stable single atropisomer indicates that rotation around a specific chemical bond is restricted, leading to distinct, non-interconverting R and S forms.[7] This guide outlines a hypothetical experimental plan to assess and compare the preclinical activity of these two enantiomers.

Hypothetical Comparative Analysis: Lartesertib R-Enantiomer vs. S-Enantiomer

This section details the experimental methodologies and data presentation for a comparative assessment of the R and S enantiomers of Lartesertib.

Objective: To determine and compare the inhibitory potency of the R and S enantiomers of Lartesertib against the target ATM kinase.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
Lartesertib (R-enantiomer)ATM0.5
Lartesertib (S-enantiomer)ATM50
Lartesertib (Racemic)ATM25

Experimental Protocol:

A biochemical kinase inhibition assay would be performed using a purified recombinant human ATM kinase. The assay would measure the phosphorylation of a specific substrate in the presence of varying concentrations of each Lartesertib enantiomer and the racemic mixture.

  • Reagents and Materials: Recombinant human ATM kinase, biotinylated substrate peptide, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The Lartesertib enantiomers and the racemic mixture are serially diluted to a range of concentrations.

    • The kinase, substrate, and test compounds are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminometer.

  • Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are calculated by fitting the dose-response data to a four-parameter logistic equation.

Objective: To evaluate and compare the cytotoxic effects of the R and S enantiomers of Lartesertib on a cancer cell line with a known dependency on the ATM pathway (e.g., a cell line with a specific DNA repair defect).

Data Presentation:

CompoundCell LineGI₅₀ (µM) [Hypothetical]
Lartesertib (R-enantiomer)ATM-dependent Cancer Cell Line0.1
Lartesertib (S-enantiomer)ATM-dependent Cancer Cell Line10
Lartesertib (Racemic)ATM-dependent Cancer Cell Line5

Experimental Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10]

  • Cell Culture: The selected cancer cell line is cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the Lartesertib enantiomers and the racemic mixture.

    • After a 72-hour incubation period, the MTT reagent is added to each well.

    • Living cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

    • A solubilizing agent is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curves.

Objective: To compare the anti-tumor efficacy of the R and S enantiomers of Lartesertib in an in vivo setting using a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model.[11][12][13][14]

Data Presentation:

Treatment GroupTumor Growth Inhibition (%) [Hypothetical]Body Weight Change (%) [Hypothetical]
Vehicle Control0+2
Lartesertib (R-enantiomer)85-5
Lartesertib (S-enantiomer)15+1
Lartesertib (Racemic)50-2

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are used as hosts for the xenograft tumors.

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. The Lartesertib enantiomers and the racemic mixture are administered orally, once daily, for a specified period.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: At the end of the study, the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the ATM signaling pathway and the experimental workflows for the in vitro and in vivo assays.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active Checkpoint_Activation Cell Cycle Checkpoint Activation (p53, CHK2) ATM_active->Checkpoint_Activation DNA_Repair DNA Repair (e.g., BRCA1) ATM_active->DNA_Repair Lartesertib Lartesertib (R or S Enantiomer) Lartesertib->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest DNA_Repair->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is severe

In_Vitro_Workflow cluster_0 Kinase Inhibition Assay cluster_1 Cell Proliferation Assay reagents Prepare Reagents: - ATM Kinase - Substrate - ATP compounds Prepare Lartesertib Enantiomers (Serial Dilutions) incubation Incubate Kinase, Substrate, and Compounds reaction Initiate Reaction with ATP detection Detect Kinase Activity (Luminescence) analysis Calculate IC50 Values seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Lartesertib Enantiomers incubation_cell Incubate for 72 hours mtt Add MTT Reagent solubilization Solubilize Formazan measurement Measure Absorbance analysis_cell Calculate GI50 Values

In_Vivo_Workflow start Start implantation Implant Tumor Cells/Tissue into Immunodeficient Mice start->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Lartesertib Enantiomers or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Excise and Weigh Tumors monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

Conclusion

While direct comparative data for the R and S enantiomers of Lartesertib are not currently in the public domain, this guide provides a robust framework for their hypothetical preclinical evaluation. The principles of chirality in drug action underscore the importance of such an investigation.[1][2][3] By employing the detailed in vitro and in vivo experimental protocols outlined, researchers can effectively discern the differential activities of enantiomers, leading to the selection of the optimal candidate for further clinical development. This systematic approach ensures a comprehensive understanding of a chiral drug's preclinical profile, ultimately contributing to the development of safer and more effective cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of (Rac)-Lartesertib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of the ATM Kinase Inhibitor, (Rac)-Lartesertib

The proper disposal of potent, research-grade compounds like this compound, an inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, is a critical component of laboratory safety and environmental responsibility.[1][2][3] As a potent Active Pharmaceutical Ingredient (API), this compound requires meticulous handling and disposal procedures to minimize exposure risks to personnel and prevent environmental contamination.[4][5][6][7] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a procedural framework based on best practices for the management of similar hazardous chemical waste.

It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for guidance tailored to their specific location and facilities before handling or disposing of this compound.[8][9][10]

Key Disposal Considerations and Procedures

The disposal of this compound must be approached with the understanding that it is a biologically active and potentially hazardous compound. The following step-by-step procedure outlines a standard approach for managing the disposal of research-grade kinase inhibitors.

Step 1: Waste Identification and Classification

  • Characterize the Waste: Determine the form of the this compound waste. This can include the pure compound (solid), solutions in solvents (e.g., DMSO), contaminated labware (e.g., pipette tips, vials, gloves), and any personal protective equipment (PPE) that has come into contact with the substance.

  • Classify as Hazardous: Due to its potent biological activity, this compound waste should be classified as hazardous chemical waste. Consult your institution's waste management guidelines for the specific classification.[8][11]

Step 2: Segregation of Waste

  • Dedicated Waste Stream: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your EHS department.[8] Proper segregation is crucial to prevent unintended chemical reactions and to ensure the waste is directed to the appropriate disposal route.

Step 3: Containerization and Labeling

  • Use Appropriate Containers: Utilize designated, chemically compatible, and leak-proof containers for collecting this compound waste. Containers should be in good condition with secure lids.

  • Clear and Accurate Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols as required by your institution and local regulations.

Step 4: Storage of Waste

  • Designated Accumulation Area: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and separate from general laboratory traffic.

  • Adhere to Storage Limits: Comply with all institutional and regulatory requirements for the storage of hazardous waste, including limitations on the quantity of waste and the maximum accumulation time.

Step 5: Disposal and Decontamination

  • Arrange for Professional Disposal: Once the waste container is full or the storage time limit is reached, submit a waste pickup request to your institution's EHS department. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Decontamination of Surfaces and Equipment: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. The effectiveness of a decontamination solution should be verified. For potent compounds, a cleaning and decontamination procedure should be established, which may include the use of a deactivating solution if available and appropriate.[12]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling and safety parameters based on general knowledge of potent APIs.

ParameterGuidelineSource/Rationale
Occupational Exposure Limit (OEL) To be determined by an industrial hygienist; likely to be low (in the µg/m³ range) due to high potency.General practice for highly potent active pharmaceutical ingredients (HPAPIs).[5][7]
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended), safety glasses or goggles, lab coat, and in some cases, respiratory protection.Standard requirement for handling potent compounds to prevent skin and eye contact and inhalation.
Waste Accumulation Time Limit Varies by jurisdiction and institutional policy (e.g., 90-180 days).Governed by local and national hazardous waste regulations.
Emergency Spill Response Evacuate the immediate area, alert EHS, and follow established spill cleanup procedures for potent compounds.Standard safety protocol for chemical spills.
Experimental Protocols

As this document focuses on disposal, detailed experimental protocols are not applicable. However, any experimental procedure involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of appropriate techniques to avoid contamination.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the proper disposal process for this compound, the following workflow diagram has been created.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_decon Decontamination start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Conduct Experiment in a Containment Hood ppe->handling waste_gen Generate Waste (Solid, Liquid, Contaminated Materials) handling->waste_gen decon_surfaces Decontaminate Work Surfaces and Equipment handling->decon_surfaces segregate Segregate Waste into Labeled, Compatible Containers waste_gen->segregate store Store in a Designated Satellite Accumulation Area segregate->store request Submit Waste Pickup Request to EHS store->request pickup EHS Collects Waste for Professional Disposal request->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and the protection of the environment, reinforcing a culture of safety and responsibility in research.

References

Personal protective equipment for handling (Rac)-Lartesertib

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Lartesertib is a potent, research-grade kinase inhibitor. This guide provides essential safety and logistical information for its handling and disposal in a laboratory setting. All procedures should be performed in a designated area by trained personnel familiar with the handling of potent compounds.

As a potent kinase inhibitor, this compound requires stringent safety protocols to prevent accidental exposure. The following guidelines are based on best practices for handling hazardous research-grade pharmaceutical compounds. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive safety information.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier between the researcher and the hazardous substance. The minimum required PPE for handling this compound is outlined below.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-glovedPrevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliant, splash protectionProtects eyes and face from splashes of liquids or airborne particles. Standard safety glasses are insufficient.[1][2]
Body Protection Disposable GownLong-sleeved, back-closing, with knit cuffsPrevents contamination of personal clothing. A back-closing gown provides better protection. Cuffs should be tucked into the outer pair of gloves.[1]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[1]
Foot Protection Closed-toe Shoes---Protects feet from spills and falling objects.

Operational Procedures

1. Preparation and Weighing:

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated spatulas and weigh boats for this compound.

  • Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after each use to remove any residual powder.

2. Dissolution:

  • This compound is soluble in DMSO.[3][4]

  • Add the solvent to the vial containing the powdered compound slowly to avoid splashing.

  • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

3. Experimental Use:

  • When adding the dissolved compound to cell cultures or animal models, continue to wear all prescribed PPE.

  • Work over a disposable absorbent bench pad to contain any potential spills.

  • All equipment that comes into contact with this compound, such as pipette tips and tubes, should be considered contaminated and disposed of accordingly.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: Contaminated gloves, gowns, pipette tips, weigh boats, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container.

2. Decontamination:

  • All non-disposable equipment and surfaces should be decontaminated after use. The specific decontamination procedure should be developed in consultation with your institution's Environmental Health and Safety (EHS) department.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.

Workflow Diagrams

handle_rac_lartesertib Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Fume Hood/Ventilated Enclosure A->B C Weigh Powdered Compound B->C D Dissolve in Appropriate Solvent C->D E Perform Experiment D->E F Segregate Waste (Solid, Liquid, Sharps) E->F G Decontaminate Surfaces & Equipment F->G H Dispose of Waste via EHS G->H

Caption: A step-by-step workflow for the safe handling of this compound.

disposal_rac_lartesertib Disposal Workflow for this compound Waste cluster_waste_streams Waste Segregation A Contaminated Materials (Gloves, Tips, Gown, etc.) B Solid Hazardous Waste A->B C Liquid Hazardous Waste A->C D Sharps Container A->D E Institutional EHS Pickup B->E C->E D->E

Caption: A logical diagram illustrating the proper segregation and disposal of waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.